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  • Product: 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
  • CAS: 1016841-45-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Theoretical and Computational Analysis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug development and material science, the strategic use of computational chemistry is no longer a niche discipline but a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development and material science, the strategic use of computational chemistry is no longer a niche discipline but a cornerstone of efficient and targeted research. Quinoline derivatives, a class of heterocyclic compounds, have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, is a promising scaffold within this family. Its unique substitution pattern suggests significant potential for metal chelation and diverse biological interactions.[4][5][6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the theoretical and computational characterization of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. We will move beyond a mere recitation of methods to provide a field-proven perspective on why specific computational choices are made, how to interpret the resulting data, and the tangible applications of these theoretical insights. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and self-validating.

The Rationale for a Computational Approach

Experimental characterization of a novel compound is indispensable, but it is often a resource-intensive and time-consuming process. Theoretical calculations, primarily leveraging Density Functional Theory (DFT), offer a powerful complementary approach.[7][8] By modeling the molecule at the quantum level, we can predict a wide array of properties before a single gram of the substance is synthesized. This in silico analysis allows for:

  • Structural Elucidation: Determination of the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.[9]

  • Spectroscopic Prediction: Forecasting of vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.[7][10][11]

  • Electronic Property Mapping: Understanding the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP).[9][12]

  • Reactivity and Stability Insights: Evaluation of chemical reactivity descriptors and intramolecular interactions through Natural Bond Orbital (NBO) analysis.[9][12]

  • Hypothesis-Driven Drug Design: Providing a rational basis for designing derivatives with enhanced biological activity or improved physicochemical properties.[1][13]

Foundational Computational Methodology: A Step-by-Step Protocol

The cornerstone of a reliable theoretical study is a well-defined and justified computational protocol. The following workflow is designed to provide a comprehensive characterization of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Step 1: Molecular Structure Generation and Initial Optimization

The initial step involves constructing the 3D structure of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. This can be accomplished using molecular building software such as MarvinSketch or Avogadro. A preliminary geometry optimization using a less computationally demanding method like a semi-empirical PM6 method can be beneficial to obtain a reasonable starting geometry.[1]

Step 2: Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

DFT has proven to be a robust method for studying quinoline derivatives, offering a good balance between accuracy and computational cost.[2][7][8]

  • Choice of Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[2][9] For the basis set, 6-311++G(d,p) is recommended to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for a more accurate representation of bonding.[9][14]

  • Protocol:

    • Perform a full geometry optimization of the molecule using the B3LYP/6-311++G(d,p) level of theory.

    • Following optimization, conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[14]

    • The output of the frequency calculation will provide the theoretical vibrational spectra (IR and Raman). It is standard practice to apply a scaling factor (typically around 0.96) to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, allowing for a more direct comparison with experimental spectra.[15]

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational investigation.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis cluster_output Outputs mol_build Molecular Structure Generation pre_opt Semi-empirical Pre-optimization mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic nbo NBO Analysis geom_opt->nbo docking Molecular Docking geom_opt->docking spectroscopy Spectroscopic Analysis (IR/Raman) freq_calc->spectroscopy data_tables Quantitative Data Tables spectroscopy->data_tables visualizations Visualizations electronic->visualizations nbo->visualizations docking->visualizations report Technical Report data_tables->report visualizations->report

Caption: A flowchart of the theoretical calculation protocol.

In-Depth Analysis of Calculated Properties

Molecular Geometry

The optimized geometry provides the most stable 3D arrangement of the atoms. Key bond lengths and angles should be tabulated and can be compared with experimental data from X-ray crystallography if available for similar compounds.

ParameterCalculated Value (Å or °)
C-Br bond length[Example Value]
O-H bond length[Example Value]
C=O bond length[Example Value]
Quinoline ring planarity[Example Value]
Caption: Table of key geometric parameters for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.
Spectroscopic Signatures

The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra.[10][11] For instance, the characteristic stretching frequencies for the O-H, C=O, and C-Br bonds can be precisely identified. This theoretical-experimental correlation is crucial for structural confirmation.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[2]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.[2] A smaller energy gap suggests higher reactivity.

PropertyCalculated Value (eV)
HOMO Energy[Example Value]
LUMO Energy[Example Value]
Energy Gap (ΔE)[Example Value]
Caption: Table of calculated electronic properties.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface.[9][12] It provides a visual representation of the charge distribution and is invaluable for predicting sites of non-covalent interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic protons, which are susceptible to nucleophilic attack.

Visualizing the Molecular Structure

Below is a representation of the 8-Bromo-4-hydroxyquinoline-2-carboxylic acid molecule.

Caption: 2D representation of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure, including charge distribution and intramolecular interactions.[9] It can reveal hyperconjugative interactions that contribute to the molecule's stability.

Application in Drug Development: Molecular Docking

A key application of these theoretical calculations is in predicting the binding affinity of the molecule to a biological target, such as an enzyme or receptor.[4][13][16]

  • Protocol:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

    • Use the DFT-optimized structure of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid as the ligand.

    • Perform docking simulations using software like AutoDock or Glide to predict the most likely binding poses and estimate the binding energy.[4]

The results of molecular docking can guide the synthesis of derivatives with improved binding affinity by suggesting modifications that enhance interactions with key residues in the protein's active site.[17][18]

Conclusion: From Theoretical Data to Actionable Insights

The theoretical and computational analysis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid provides a wealth of information that is both predictive and explanatory. By employing a robust DFT-based protocol, researchers can gain a deep understanding of the molecule's structural, spectroscopic, and electronic properties. These insights are not merely academic; they form a rational foundation for further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Ultimately, this computational-first approach accelerates the discovery and development of novel therapeutic agents and functional materials.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC. (2025, July 21).
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025, January 7). Bentham Science.
  • Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. (2026, February 21).
  • Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025, January 7). Bentham Science Publishers.
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025, February 20). Journal of Chemical Health Risks.
  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxyl
  • Molecular structure, spectroscopic assignments and other quantum chemical calculations of anticancer drugs - A review. (2015, November 30). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (2025, December 2).
  • Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline (Journal Article). (2018, January 15). OSTI.GOV.
  • DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. (2022, August 23). Scholar Publishing.
  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2021, August 4). MDPI.
  • Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (2022, May 28). MDPI.
  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. (2022, February).
  • QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stom
  • Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. (2018, July 30). Journal of Applied Pharmaceutical Science.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry (RSC Publishing).
  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. (2020, June 18). MDPI.
  • Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids. (2025, February 14). PubMed.
  • A Technical Guide to the Theoretical and Computational Analysis of 8-Hydroxyquinoline-2-carbaldehyde. Benchchem.
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [No Source Found].

Sources

Exploratory

The Architecture of Quinoline-2-Carboxylic Acids: From Historical Discovery to Modern Therapeutics

Executive Summary Quinoline-2-carboxylic acids, commonly referred to as quinaldic acids, represent a privileged heterocyclic scaffold in organic synthesis and medicinal chemistry. Characterized by a fused benzene and pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-carboxylic acids, commonly referred to as quinaldic acids, represent a privileged heterocyclic scaffold in organic synthesis and medicinal chemistry. Characterized by a fused benzene and pyridine ring system with a carboxylic acid moiety at the C2 position, these compounds serve as critical intermediates for drug development, transition metal chelation, and endogenous neuroprotection. This technical guide explores the historical discovery, biosynthetic pathways, and synthetic methodologies of quinoline-2-carboxylic acids, providing a rigorous, self-validating framework for researchers and drug development professionals.

Historical Milestones and Discovery

The history of quinoline derivatives is deeply intertwined with the birth of modern heterocyclic chemistry. The parent compound, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who initially named it "leukol"[1]. However, the specific discovery of the quinoline-2-carboxylic acid scaffold occurred in a biological context.

In 1853, the eminent German chemist Justus von Liebig discovered kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) in the urine of dogs[2],[3]. This marked the first identification of a naturally occurring quinaldic acid derivative. Liebig's isolation of kynurenic acid predated the structural elucidation of the quinoline core, making it a monumental achievement in early biochemistry.

Following the structural confirmation of quinoline, the late 19th and early 20th centuries saw an explosion of synthetic methodologies designed to construct these rings de novo. Classical named reactions—such as the Doebner-Miller, Skraup, Friedländer, and Pfitzinger syntheses—were developed to systematically build substituted quinoline-carboxylic acids, transitioning the molecule from a biological curiosity to a highly accessible synthetic target[1],[4].

Biosynthetic Pathways and Endogenous Pharmacology

In mammalian systems, the most prominent quinoline-2-carboxylic acid is kynurenic acid (KYNA), an endogenous metabolite of the amino acid L-tryptophan[2]. The biosynthesis of KYNA is a tightly regulated enzymatic cascade known as the kynurenine pathway.

The Causal Mechanism of Biosynthesis

The pathway is initiated by the oxidative cleavage of the indole ring of L-tryptophan by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form L-kynurenine. The critical step in forming the quinoline core is the transamination of L-kynurenine by kynurenine aminotransferase (KAT). The removal of the α -amino group yields an unstable α -keto acid intermediate, which spontaneously undergoes intramolecular cyclization and dehydration to form the thermodynamically stable, aromatic 4-hydroxyquinoline-2-carboxylic acid[2].

Biosynthesis Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn TDO / IDO (Oxidative Cleavage) Kyna Kynurenic Acid (4-OH-Quinoline-2-carboxylic acid) Kyn->Kyna KAT Enzyme (Transamination & Cyclization)

Biosynthetic pathway of kynurenic acid from L-tryptophan.

Neuropharmacological Profile

Kynurenic acid is a broad-spectrum neuroactive compound. It acts as a noncompetitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and as an antagonist of the α 7 nicotinic acetylcholine receptor[2]. Furthermore, KYNA has been identified as an endogenous agonist for the G protein-coupled receptor 35 (GPR35), a target heavily implicated in inflammatory and cardiovascular diseases[5].

Quantitative Pharmacological Data
Property / TargetValue / Pharmacological ActionSpecies Context
NMDA Receptor Noncompetitive Antagonist (Glycine site)Human / Rodent
α 7 Nicotinic Receptor AntagonistHuman / Rodent
GPR35 Receptor (EC 50​ ) 39 μ MHuman[5]
GPR35 Receptor (EC 50​ ) 11 μ MMouse[5]
GPR35 Receptor (EC 50​ ) 7 μ MRat[5]
Melting Point (KYNA) 282.5 °CStandard State (25 °C, 100 kPa)[2]
Acid Dissociation (pK a​ ) 4.85 (Parent Quinoline)Aqueous (20 °C)[1]

Chemical Synthesis: A Self-Validating Protocol

The most direct and widely utilized method for synthesizing the unsubstituted quinoline-2-carboxylic acid (quinaldic acid) is the oxidation of 2-methylquinoline (quinaldine)[6].

Causality Behind Experimental Choices

The methyl group at the C2 position of quinaldine is highly activated due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen. This makes the carbon highly susceptible to oxidative cleavage. Potassium permanganate (KMnO 4​ ) is selected as the oxidant. The reaction is deliberately performed in an alkaline medium rather than an acidic one. The causality here is critical: alkaline conditions prevent the protonation of the quinoline nitrogen, maintaining the substrate's solubility and preventing steric/electrostatic repulsion that would hinder the formation of the intermediate manganate ester[6].

Step-by-Step Methodology: Oxidation of 2-Methylquinoline
  • Substrate Preparation: Dissolve 2-methylquinoline in an aqueous alkaline solution (e.g., dilute NaOH or KOH). Rationale: Ensures the substrate remains unprotonated and fully soluble.

  • Controlled Oxidation: Incrementally add solid KMnO 4​ to the solution under controlled heating (reflux). Rationale: The oxidation is highly exothermic. Gradual addition prevents thermal runaway and over-oxidation to quinolinic acid (pyridine-2,3-dicarboxylic acid).

  • Hot Filtration: Filter the reaction mixture while hot. Rationale: KMnO 4​ is reduced to insoluble manganese dioxide (MnO 2​ ). Hot filtration removes this byproduct while the potassium quinaldate salt remains dissolved in the aqueous filtrate.

  • Acidification: Cool the filtrate and slowly add concentrated hydrochloric acid (HCl) until the pH reaches approximately 2. Rationale: The strong acid protonates the soluble quinaldate anion, converting it into the neutral quinoline-2-carboxylic acid, which has drastically lower aqueous solubility.

  • Isolation: Collect the precipitated quinoline-2-carboxylic acid via vacuum filtration, wash with cold distilled water to remove residual inorganic salts, and dry under a vacuum[6].

Synthesis Start 2-Methylquinoline (Quinaldine) Oxidation KMnO4 Oxidation Start->Oxidation Heat, Alkali Filter Hot Filtration Oxidation->Filter Remove MnO2 Acidify Acidification (HCl) Filter->Acidify pH ~2 Product Quinoline-2-carboxylic Acid Acidify->Product Precipitation

Synthetic workflow for the oxidation of 2-methylquinoline to quinaldic acid.

Modern Drug Development and Translational Strategies

The quinoline-2-carboxylic acid scaffold is highly versatile in modern drug discovery. Because endogenous kynurenic acid is highly polar, it exhibits poor blood-brain barrier (BBB) permeability, limiting its direct use as a neuroprotective drug.

To circumvent this, researchers have developed the SZR-series of compounds. By applying rational drug design—specifically through halogenation and esterification of the quinaldic acid core—scientists have successfully engineered derivatives with enhanced lipophilicity and BBB penetration. These precision tools are currently being investigated for their ability to fine-tune NMDA receptor modulation in the treatment of neurodegeneration, inflammation, and psychiatric diseases like schizophrenia[2],[7].

Furthermore, the co-planarity and close proximity of the carboxylic acid group and the heterocyclic nitrogen make quinoline-2-carboxylic acids excellent bidentate ligands for transition metals. Chelation with divalent metals is speculated to be a core molecular mechanism driving the remarkable antiproliferative and cytotoxic capacities of these derivatives against cancer cell lines (e.g., MCF7 and HELA cells)[7].

References

  • Kynurenic acid - bionity.com -
  • METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV - uludag.edu.tr -
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review - jddtonline.info -
  • G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - frontiersin.org -
  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water - researchg
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents - researchg
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid - benchchem.com -

Sources

Foundational

The Bromine Effect: A Double-Edged Sword in Quinoline Fluorescence Modulation

An In-depth Technical Guide for Researchers Abstract The quinoline scaffold is a cornerstone in the development of fluorescent probes and pharmaceutical agents, prized for its inherent photophysical properties. However,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in the development of fluorescent probes and pharmaceutical agents, prized for its inherent photophysical properties. However, strategic modification of the quinoline ring is often necessary to fine-tune its optical response for specific applications. Bromine substitution represents a powerful, albeit complex, tool for this purpose. This technical guide provides a comprehensive exploration of the profound impact of bromine substitution on the fluorescence of quinoline derivatives. We delve into the core photophysical principles, detailing how the "heavy-atom effect" governs the fate of excited states. This guide offers field-proven synthetic protocols, detailed methodologies for photophysical characterization, and a discussion of the causal relationships between structure and fluorescent output, equipping researchers with the knowledge to rationally design and evaluate novel brominated quinoline-based systems.

Foundational Principles: Quinoline Fluorescence and the Heavy-Atom Effect

Quinoline, a bicyclic aromatic heterocycle, typically exhibits fluorescence in the ultraviolet to blue region of the spectrum. This emission originates from the radiative decay of an electron from the lowest excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process, quantified by the fluorescence quantum yield (Φf), is a ratio of the rate of fluorescence (k_f) to the sum of the rates of all decay pathways (radiative and non-radiative).

The introduction of a heavy atom, such as bromine, into the molecular structure invokes the internal heavy-atom effect .[1] This phenomenon is a direct consequence of enhanced spin-orbit coupling .[2][3] In essence, the large, electron-rich nucleus of the bromine atom perturbs the electronic environment, increasing the probability of a spin-forbidden transition of the excited electron from the singlet state (S₁) to the triplet state (T₁).[2][4] This non-radiative process is known as intersystem crossing (ISC) .

Because the rate of intersystem crossing (k_isc) becomes a more dominant de-excitation pathway, it effectively competes with fluorescence, leading to a significant decrease in the fluorescence quantum yield.[5] This fluorescence quenching is a hallmark of the heavy-atom effect.[1][6] The increased population of the triplet state can, in some cases, lead to observable phosphorescence, which is the radiative decay from T₁ to S₀.[2]

G cluster_0 Photophysical Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light Excitation) S1->S0 Fluorescence (k_f) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) Enhanced by Bromine T1->S0 Phosphorescence / Non-radiative Decay G cluster_workflow Experimental Workflow cluster_analysis Photophysical Analysis synthesis Synthesis of Bromoquinoline purification Purification & Structural ID (Chromatography, NMR, MS) synthesis->purification sample_prep Sample Preparation (Spectroscopic Grade Solvent) purification->sample_prep uv_vis UV-Vis Absorption (Determine λmax_abs) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (Excitation & Emission Spectra) sample_prep->fluorescence qy_calc Relative Quantum Yield Calculation (vs. Quinine Sulfate Standard) uv_vis->qy_calc fluorescence->qy_calc data_analysis Data Analysis & Interpretation qy_calc->data_analysis

Sources

Exploratory

Metal chelating properties of 8-hydroxyquinoline-2-carboxylic acid

Title : Thermodynamic Profiling and Therapeutic Applications of 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA): A Comprehensive Technical Guide Executive Summary 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Thermodynamic Profiling and Therapeutic Applications of 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA): A Comprehensive Technical Guide

Executive Summary

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a structurally privileged chelator characterized by a fused quinoline ring bearing a hydroxyl group at the 8-position and a carboxylic acid at the 2-position. Originally identified as a highly concentrated natural siderophore in the gut microbiome of Noctuid larvae[1], its capacity to form highly stable, pH-dependent coordination complexes with transition metals has positioned it as a critical scaffold in targeted drug development and analytical chemistry. This guide dissects the thermodynamic parameters governing 8-HQA metal speciation and provides self-validating experimental workflows for characterizing its behavior, with a specific focus on its emerging role as an antimicrobial metalloenzyme inhibitor.

Coordination Chemistry and Thermodynamic Speciation

In aqueous environments, 8-HQA acts as a versatile tridentate ligand (O, N, O donor set). Its speciation is highly dependent on the pH of the microenvironment and the specific electronic configuration of the target metal ion.

The Irving-Williams Series Compliance

When evaluating the binding affinity of 8-HQA against divalent cations of the first transition series, the stability of the resulting complexes strictly follows the Irving-Williams series. The thermodynamic stability is inversely correlated to the Metal-Nitrogen (M-N) bond length, driven by ligand field stabilization energy (LFSE) and, in the case of Cu²⁺, the Jahn-Teller effect[2].

Table 1: Stability Constants (log β₁₂₀) for Divalent Metal-8-HQA Complexes (ML₂²⁻)

Metal Cation (M²⁺)log β₁₂₀ (± 95% CI)Coordination GeometryBiological/Therapeutic Relevance
Mn²⁺ 12.45 ± 0.01OctahedralEnzymatic cofactor mimicry
Fe²⁺ 13.45OctahedralGut microbiome siderophore target
Co²⁺ 15.90 ± 0.04OctahedralVitamin B12 pathway interference
Ni²⁺ 17.17 ± 0.05OctahedralUrease inhibition
Zn²⁺ 18.78 ± 0.02Tetrahedral/OctahedralMetalloenzyme (FBA) inhibition
Cu²⁺ 20.64 ± 0.03Distorted OctahedralCopper-mediated toxicity boosting

(Data derived from ISE-H⁺ potentiometry in KCl(aq) at I = 0.2 mol dm⁻³ and T = 298.2 K[2][3])

pH-Dependent Sequestering Ability (pL0.5)

For drug developers, the raw stability constant (log β) is less practical than the pL0.5 value (the cologarithm of the total ligand concentration required to sequester 50% of the metal ion at a specific pH).

The chelation of iron by 8-HQA is highly dynamic. At acidic pH (pH = 3.0), 8-HQA preferentially sequesters Fe³⁺ (pL0.5 = 6.3) over Fe²⁺ (pL0.5 = 3.1). However, at physiological to basic pH (pH = 10.0), the affinity inverts, favoring Fe²⁺ (pL0.5 = 8.9) over Fe³⁺ (pL0.5 = 6.2)[1]. This pH-dependent inversion is the exact mechanistic switch that allows 8-HQA to modulate metal availability across different biological microenvironments, such as the highly alkaline insect gut.

Therapeutic Applications: Metalloenzyme Inhibition

Beyond its ecological role, 8-HQA is being actively investigated for its anti-tubercular properties. Mycobacterium tuberculosis relies on a zinc-dependent Class II fructose 1,6-bisphosphate aldolase (FBA) for glycolysis and survival[4].

8-HQA acts as a selective inhibitor of this enzyme. By penetrating the mycobacterial cell envelope and competitively chelating the catalytic Zn²⁺ ion, 8-HQA strips the enzyme of its critical cofactor. Furthermore, 8-hydroxyquinolines have been shown to act as boosting agents for copper-related toxicity within M. tuberculosis, creating a dual-threat mechanism where essential zinc is depleted while toxic copper is shuttled into the pathogen[5].

G A 8-HQA Administration B Cellular Penetration (M. tuberculosis) A->B C Zn2+ Chelation (Competitive Binding) B->C D Class II FBA Metalloenzyme C->D  Depletes Zn2+ E Enzymatic Inhibition D->E F Bactericidal Effect E->F

Mechanism of Action for 8-HQA-mediated inhibition of M. tuberculosis via Zinc chelation.

Self-Validating Experimental Protocols for Speciation Analysis

To ensure high-fidelity thermodynamic data, relying on a single analytical technique is a critical failure point in coordination chemistry. Ion-Selective Electrode (ISE-H⁺) potentiometry must be orthogonally validated by UV-Vis spectrophotometry[2].

The Causality of Orthogonal Validation: Potentiometry measures free proton concentration. If a metal-ligand complex forms without a net change in proton release (e.g., specific protonated MLH⁺ species), potentiometry becomes "blind" to the interaction. UV-Vis detects ligand-to-metal charge transfers (LMCT) and d-d transitions, directly confirming the coordination geometry regardless of proton flux.

Workflow Step1 Electrode Calibration (Standardization) Step2 ISE-H+ Potentiometry (pH 2.0 - 11.0) Step1->Step2  Ensures Baseline Accuracy Step3 UV-Vis Spectrophotometry (Orthogonal Validation) Step2->Step3  Cross-verification Step4 Speciation Modeling (Hyperquad/HYSS) Step2->Step4 Step3->Step4 Step5 Stability Constants (log β) & pL0.5 Calculation Step4->Step5

Self-validating workflow for the thermodynamic profiling of 8-HQA metal complexes.

Protocol 1: ISE-H⁺ Potentiometric Titration

Objective: Determine the macroscopic protonation constants of 8-HQA and the stability constants (log β) of its metal complexes.

  • Electrolyte Preparation: Prepare a background electrolyte of 0.2 mol dm⁻³ KCl(aq). Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the reacting species remain constant throughout the titration. This isolates the thermodynamic variables, ensuring that changes in potential are strictly due to metal-ligand interactions, not fluctuating ionic shielding.

  • Electrode Calibration: Perform a strong acid-strong base titration (e.g., HCl vs. KOH) to calculate the standard electrode potential ( E0 ) and the liquid junction potential.

  • Ligand Baseline: Titrate a solution of 8-HQA (approx. 1–2 mM) from pH 2.0 to 11.0. Fit the data to determine the precise pKa values of the carboxylic and hydroxyl groups under the specific experimental conditions.

  • Metal-Ligand Titration: Introduce the target metal ion (e.g., Cu²⁺) at varying Metal:Ligand ratios (1:1, 1:2, 1:3). Causality: Varying the stoichiometric ratios forces the chemical equilibrium to shift, allowing for the mathematical resolution of overlapping, differently protonated species (ML, MLH⁺, ML₂²⁻) during computational data fitting.

Protocol 2: UV-Vis Spectrophotometric Validation

Objective: Confirm the speciation model derived from potentiometry through electronic transitions.

  • Baseline Spectral Mapping: Record the UV-Vis spectra of the free 8-HQA ligand across the pH 2.0–11.0 range. Document the isosbestic points corresponding to the sequential deprotonation of the -COOH and -OH groups.

  • Metal Complexation Mapping: Titrate the metal-ligand mixture (e.g., 1:2 ratio) with KOH.

  • Deconvolution: Observe the bathochromic (red) or hypsochromic (blue) shifts. For instance, the formation of the CuL₂²⁻ complex will exhibit a distinct molar absorptivity profile compared to the free ligand[2]. Feed these absorbance matrices into speciation software (e.g., HypSpec) alongside the potentiometric data to achieve a globally minimized, self-validated thermodynamic model.

Conclusion

The metal-chelating properties of 8-hydroxyquinoline-2-carboxylic acid represent a powerful intersection of coordination chemistry and pharmacology. By strictly adhering to self-validating thermodynamic protocols, researchers can accurately map the speciation of 8-HQA across physiological pH gradients, unlocking its full potential as a targeted metalloenzyme inhibitor and antimicrobial agent.

References

  • New Journal of Chemistry (RSC Publishing) . Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Available at:[Link]

  • ACS Omega . Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Available at:[Link]

  • MDPI . 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Available at:[Link]

  • ASM Journals . 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Available at:[Link]

  • PMC (PubMed Central) . 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Profiling and Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid (CAS 10174-71-7)

Executive Summary In the landscape of medicinal chemistry, substituted quinolines serve as privileged scaffolds for drug discovery. 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7) is a highly specialized ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, substituted quinolines serve as privileged scaffolds for drug discovery. 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7) is a highly specialized halogenated analog of kynurenic acid. Its unique structural features—combining a bidentate metal-chelating motif with a lipophilic, electron-withdrawing bromine atom at the C8 position—make it an indispensable building block for the development of neuroprotective agents, antiviral compounds, and advanced antibacterial therapeutics.

This technical guide provides an in-depth analysis of its chemical identity, pharmacological utility, and a field-proven, self-validating synthetic methodology designed to maximize yield while preventing thermal degradation.

Part I: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 8-bromo-4-hydroxyquinoline-2-carboxylic acid is critical for predicting its behavior in both synthetic environments and biological assays. The bromine atom at the C8 position significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted kynurenic acid, enhancing potential blood-brain barrier (BBB) permeability for neuropharmacological applications[1].

Quantitative Data Summary
Identifier / PropertyValue
Product Name 8-Bromo-4-hydroxyquinoline-2-carboxylic acid
CAS Registry Number 10174-71-7[2]
MDL Number MFCD26634232[3]
Molecular Formula C10H6BrNO3[2]
Molecular Weight 268.06 g/mol [2]
Topological Polar Surface Area (TPSA) 66.4 Ų[1]
Predicted LogP ~2.0[1]
Synonyms 8-bromo-kynurenic acid; 8-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[4]

Note: The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. In polar solvents, the 4-oxo tautomer generally predominates, which is critical for its hydrogen-bonding dynamics in receptor pockets.

Part II: Structural Dynamics & Pharmacological Utility

The utility of the 8-bromo-kynurenic acid scaffold stems from its rigid planar structure and precise arrangement of heteroatoms. The adjacent hydroxyl (or oxo) and carboxylic acid groups form a potent bidentate chelating center, capable of coordinating divalent metal cations (e.g., Mg²⁺, Mn²⁺).

Pharmacology Core 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid (CAS: 10174-71-7) NMDA NMDA Receptor Antagonism (Kynurenic Acid Analog) Core->NMDA Neuroprotection HIV HIV Integrase Inhibitors (Metal Chelation Scaffold) Core->HIV Antiviral Design Antibacterial Fluoroquinolone Derivatives (DNA Gyrase Targeting) Core->Antibacterial Antibiotic Synthesis

Caption: Core pharmacological applications and derivative pathways of the 8-bromo-kynurenic acid scaffold.

  • Neuropharmacology (NMDA Antagonism): As an analog of endogenous kynurenic acid, this compound acts as a broad-spectrum antagonist at ionotropic excitatory amino acid receptors. The C8-bromine substitution alters the pKa of the quinolone N-H, optimizing binding affinity at the glycine site of the NMDA receptor[5].

  • Antiviral Development: The scaffold is frequently utilized in the synthesis of HIV integrase inhibitors, where the oxygen-rich face of the molecule chelates the Mg²⁺ ions within the viral enzyme's active site.

Part III: Advanced Synthetic Methodology

Traditional Conrad-Limpach syntheses of 4-quinolones require extreme thermal conditions (e.g., refluxing in Dowtherm A at >250°C). For halogenated substrates like 2-bromoaniline, these conditions frequently induce thermal debromination, destroying the target molecule.

To circumvent this, we employ a highly efficient, low-temperature cycloacylation protocol utilizing Eaton's Reagent (7.7 wt % P2O5 in methanesulfonic acid)[6]. This method leverages a highly acidic, dehydrating environment to drive the Friedel-Crafts-type ring closure at just 50°C, perfectly preserving the delicate C8-bromo substituent[6].

Synthesis A 2-Bromoaniline + DMAD B Enamine Intermediate (Condensation) A->B MeOH, 0°C to Reflux (Selective Addition) C Methyl 8-bromo-4-oxo- 1,4-dihydroquinoline- 2-carboxylate B->C Eaton's Reagent, 50°C (Mild Cycloacylation) D 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid C->D 1. NaOH/THF 2. HCl (pH 2.5)

Caption: Synthetic workflow of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid via Eaton's reagent.

Step-by-Step Protocol: Eaton's Reagent-Mediated Synthesis

Phase 1: Condensation (Enamine Formation)

  • Setup: Charge an oven-dried round-bottom flask with 2-bromoaniline (1.0 equiv) and anhydrous methanol (0.5 M).

  • Addition: Cool the solution to 0°C using an ice bath. Add dimethyl acetylenedicarboxylate (DMAD, 1.1 equiv) dropwise over 15 minutes.

    • Causality: DMAD is a highly reactive Michael acceptor. Low-temperature addition prevents runaway exothermic polymerization and ensures strictly selective nucleophilic attack by the aniline nitrogen.

  • Reaction: Remove the ice bath and reflux the mixture for 4 hours.

  • In-Process Control (IPC): Perform LC-MS to confirm the complete disappearance of 2-bromoaniline (m/z 172/174) and the appearance of the enamine intermediate mass.

  • Isolation: Concentrate the mixture in vacuo to yield the crude enamine, which is used directly in the next step.

Phase 2: Cycloacylation

  • Setup: Dissolve the crude enamine in Eaton's reagent (5.0 equiv) at room temperature under a nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to 50°C for 3 hours.

    • Causality: The methanesulfonic acid acts as both solvent and proton source, while P2O5 acts as a powerful dehydrating agent, driving the intramolecular electrophilic aromatic substitution without the need for extreme heat[6].

  • IPC: Monitor via TLC (Hexane/EtOAc 7:3). The cyclized product (methyl 8-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate) will fluoresce strongly under UV 254 nm.

  • Quench: Cool to room temperature and carefully pour the mixture over crushed ice. Filter the resulting precipitate and wash with cold water.

Phase 3: Saponification & Precipitation

  • Hydrolysis: Suspend the ester intermediate in a 3:1 mixture of THF and 1M aqueous NaOH (2.0 equiv). Stir at ambient temperature for 2 hours.

  • Acidification: Slowly acidify the solution using 1M HCl while monitoring with a pH meter.

    • Causality: The target compound is an amphoteric amino acid analog. Acidification protonates the carboxylate, and the neutral 8-bromo-4-hydroxyquinoline-2-carboxylic acid reaches its isoelectric point and crashes out of solution at exactly pH 2.5–3.0.

  • Isolation: Filter the precipitate, wash sequentially with cold water and minimal cold ethanol, and dry under high vacuum to afford the pure product.

Part IV: Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 268.0 and 270.0 (1:1 isotopic ratio indicative of a single bromine atom).

  • ¹H NMR (400 MHz, DMSO-d6): The C8-bromine substitution creates a distinct splitting pattern in the aromatic region. Look for a diagnostic doublet of doublets (dd) for the C7 proton, shifted downfield due to the deshielding effect of the adjacent halogen. The C3 proton typically appears as a sharp singlet around δ 6.8–7.0 ppm, confirming the 4-oxo/hydroxy tautomeric core.

  • Purity: ≥ 95% by HPLC (UV detection at 254 nm)[7].

References

  • LookChem Database. "Cas 10174-71-7, 8-BroMo-4-hydroxyquinoline-2-carboxylic acid Basic Information and Properties." LookChem. Available at:[Link]

  • MolAid Chemical Database. "8-bromo-4-hydroxyquinoline-2-carboxylic acid | 10174-71-7." MolAid. Available at:[Link]

  • Zewge, D., Chen, C. Y., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). "A mild and efficient synthesis of 4-quinolones and quinolone heterocycles." Journal of Organic Chemistry, 72(11), 4276-4279. Available at:[Link]

  • Moustafa, E. A., et al. (2025). "2(1H)-quinolone and its structural congener, 4(1H)-quinolone: Pathways, Innovative Neuroprotective Potential, and Structure-Activity Relationships." Drug Development Research. Available at:[Link]

Sources

Exploratory

The Ascendant Trajectory of Bromo-Substituted Quinolines: A Technical Guide to Emerging Applications

Abstract The quinoline scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry and materials science. The strategic introduction of bromine substituents onto this framewor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry and materials science. The strategic introduction of bromine substituents onto this framework has unlocked a new dimension of chemical diversity and functional potential. This in-depth technical guide provides a comprehensive exploration of the burgeoning applications of novel bromo-substituted quinolines. We delve into their synthesis, mechanistic underpinnings, and diverse bioactivities, with a particular focus on their roles as anticancer, antimicrobial, and neuroprotective agents. Furthermore, this guide illuminates their emerging utility in materials science, specifically in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. Detailed experimental protocols, quantitative data, and visual workflows are presented to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile class of compounds.

Introduction: The Quinoline Core and the Impact of Bromination

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules, underpinning the therapeutic efficacy of numerous approved drugs.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for molecular recognition and interaction with biological targets. The introduction of bromine atoms offers several key advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can significantly alter the electron density of the quinoline ring, influencing its reactivity and intermolecular interactions.

  • Enhanced Lipophilicity: The presence of bromine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Site for Further Functionalization: The carbon-bromine bond serves as a versatile synthetic handle for introducing additional complexity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2]

This guide will navigate the structure-activity landscape of bromo-substituted quinolines, providing a roadmap for their application in diverse scientific domains.

Anticancer Applications: A New Frontier in Cytotoxic Agents

Bromo-substituted quinolines have emerged as a highly promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[3][4][5] The position and number of bromine substituents, often in concert with other functional groups, play a crucial role in determining their cytotoxic efficacy.

Structure-Activity Relationship (SAR) Insights

Research has consistently demonstrated that specific structural motifs enhance the antiproliferative activity of bromo-substituted quinolines:

  • Dibromination: The presence of two bromine atoms, particularly at the 5 and 7 positions, often leads to a significant increase in anticancer potency compared to their mono-bromo counterparts.[6]

  • C-8 Hydroxyl Group: A hydroxyl group at the 8-position of the quinoline ring has been shown to be a key contributor to cytotoxic effects.[2][4]

  • Combined Substitutions: The synergistic effect of bromo and cyano groups on the quinoline scaffold has been noted to enhance anticancer properties.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative bromo-substituted quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDStructureR5R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHOHC6>50[6]
2 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3[6]
3 7-Bromo-8-hydroxyquinolineHBrOHC625.6[6]
4 5,7-Dicyano-8-hydroxyquinolineCNCNOHC613.2[6]
5 6,8-Dibromoquinoline derivative---HT295.45-9.6[3]
6 Brominated Pyrimidoquinoline---MCF78.5[7]
Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase

A primary mechanism by which bromo-substituted quinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][4] This is often characterized by DNA fragmentation, which can be visualized as a "ladder" on an agarose gel. Furthermore, certain derivatives have been shown to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and repair.[2][4]

apoptosis_pathway Bromo-substituted Quinoline Bromo-substituted Quinoline Topoisomerase I Inhibition Topoisomerase I Inhibition Bromo-substituted Quinoline->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Experimental Protocols for Anticancer Evaluation

This protocol describes a high-yielding synthesis of a key bromo-substituted quinoline with demonstrated anticancer activity.[8]

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Chloroform

Procedure:

  • Dissolve 8-hydroxyquinoline in chloroform.

  • Prepare a solution of two equivalents of bromine in chloroform.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution.

  • Stir the reaction mixture at room temperature.

  • The product, 5,7-dibromo-8-hydroxyquinoline, will precipitate out of the solution and can be collected by filtration.

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromo-substituted quinoline compound and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.[9]

Materials:

  • Treated and untreated cells

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • Ethidium bromide

Procedure:

  • Harvest 1-5 x 10^6 cells and wash with PBS.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge to pellet the debris and transfer the supernatant to a new tube.

  • Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • Precipitate the DNA with ethanol and resuspend in TE buffer.

  • Run the DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[6]

Materials:

  • LDH assay kit

  • 96-well plates

  • Treated and untreated cells

Procedure:

  • Seed cells in a 96-well plate and treat with the bromo-substituted quinoline compound.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's protocol for the LDH assay kit to measure the LDH activity in the supernatant.

  • The amount of LDH released is proportional to the number of damaged cells.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-substituted quinolines have demonstrated significant activity against a range of bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Mechanism of Antimicrobial Action

Quinolone-based antimicrobials primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][12] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, bromo-substituted quinolines disrupt critical cellular processes, leading to bacterial cell death.

antimicrobial_mechanism Bromo-substituted Quinoline Bromo-substituted Quinoline Bacterial Cell Bacterial Cell Bromo-substituted Quinoline->Bacterial Cell DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bromo-substituted Quinoline->DNA Gyrase / Topoisomerase IV DNA Replication Disruption DNA Replication Disruption DNA Gyrase / Topoisomerase IV->DNA Replication Disruption Bacterial Cell Death Bacterial Cell Death DNA Replication Disruption->Bacterial Cell Death

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives against various bacterial strains.

CompoundS. aureus ATCC25923 (MIC, µg/mL)MRSA ATCC43300 (MIC, µg/mL)E. coli ATCC25922 (MIC, µg/mL)Reference
Compound 1 0.518[11]
Compound 26 0.250.54[11]
Compound 27 0.1250.0312[11]
Compound 28 0.1250.0624[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bromo-substituted quinoline compound

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the bromo-substituted quinoline in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Materials Science: Lighting the Way Forward

The unique photophysical properties of bromo-substituted quinolines make them attractive candidates for applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors.[2][7]

Bromo-Substituted Quinolines in OLEDs

Quinoline derivatives can function as emissive materials or host materials in the emissive layer of an OLED.[2] The introduction of bromine can tune the emission color and improve device performance. For instance, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLEDs, with its emission spectrum in the UV region.[7][13]

oled_structure Cathode Cathode ETL Electron Transport Layer Cathode->ETL EML Emissive Layer (Bromo-substituted Quinoline) ETL->EML HTL Hole Transport Layer EML->HTL Anode Anode HTL->Anode Substrate Substrate Anode->Substrate

This protocol provides a general procedure for fabricating a multi-layer OLED using a spin-coating technique.[2]

Materials:

  • ITO-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Bromo-substituted quinoline (as the emissive layer)

  • Electron Transport Layer (ETL) material

  • Metal for cathode (e.g., aluminum)

  • Organic solvents

Procedure:

  • Clean and pattern the ITO-coated glass substrates.

  • Spin-coat the HTL material onto the ITO substrate and anneal.

  • Dissolve the bromo-substituted quinoline in a suitable organic solvent and spin-coat it onto the HTL to form the emissive layer.

  • Deposit the ETL via spin-coating or thermal evaporation.

  • Deposit the metal cathode via thermal evaporation.

  • Encapsulate the device to protect it from moisture and oxygen.

Bromo-Substituted Quinolines as Fluorescent Sensors

The ability of quinoline derivatives to form stable complexes with metal ions, often accompanied by a change in their fluorescence properties, makes them excellent candidates for fluorescent sensors.[1][14] The bromo-substituent can be used as a site for further modification to tune the sensor's selectivity and sensitivity for specific metal ions. For example, quinoline-based sensors have been developed for the detection of Fe³⁺, Cu²⁺, and other heavy metal ions.[15][16]

sensor_mechanism Bromo-quinoline Sensor Bromo-quinoline Sensor Complex Formation Complex Formation Bromo-quinoline Sensor->Complex Formation Metal Ion Metal Ion Metal Ion->Complex Formation Fluorescence Change Fluorescence Change Complex Formation->Fluorescence Change

Emerging Frontiers: Neuroprotective and Anti-inflammatory Potential

Preliminary research suggests that bromo-substituted quinolines may also possess neuroprotective and anti-inflammatory properties, opening up new avenues for therapeutic development.

Neuroprotective Effects

Quinoline derivatives have been investigated for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Their proposed mechanisms of action include antioxidant activity and the inhibition of key enzymes involved in neurodegeneration. While research specifically on bromo-substituted quinolines in this area is still emerging, the foundational work on the quinoline scaffold suggests this is a promising area for future investigation.

Anti-inflammatory Activity

The quinoline core is present in several molecules with demonstrated anti-inflammatory effects.[19][20] These compounds often target key inflammatory mediators and signaling pathways. The development of bromo-substituted quinoline derivatives as potent and selective anti-inflammatory agents represents a compelling area for further research.

Conclusion and Future Perspectives

Bromo-substituted quinolines represent a dynamic and rapidly evolving field of research with vast potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging applications in materials science and potential as neuroprotective and anti-inflammatory compounds, underscores their importance. The synthetic versatility afforded by the bromine substituent allows for the continued generation of novel derivatives with fine-tuned properties. Future research will undoubtedly focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and expanding their applications into new and exciting areas. This technical guide serves as a foundational resource to catalyze further innovation and discovery in the compelling world of bromo-substituted quinolines.

References

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction

Executive Summary The Doebner-von Miller (DvM) reaction is a foundational methodology for the synthesis of 2-substituted and 2,4-disubstituted quinolines, which are critical scaffolds in drug discovery, materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Doebner-von Miller (DvM) reaction is a foundational methodology for the synthesis of 2-substituted and 2,4-disubstituted quinolines, which are critical scaffolds in drug discovery, materials science, and agricultural chemistry. While historically notorious for harsh conditions and poor yields due to side reactions, modern chemical engineering has revitalized this pathway. This application note provides an authoritative, self-validating guide to the DvM reaction, detailing its mechanistic causality, recent methodological advancements (such as biphasic systems and continuous flow), and optimized experimental protocols designed for high yield and reproducibility.

Mechanistic Insights & Causality

The Doebner-von Miller reaction is a highly versatile modification of the Skraup synthesis. Instead of generating acrolein in situ from glycerol, it utilizes pre-formed α,β-unsaturated aldehydes or ketones (or their synthetic equivalents)[1].

The generally accepted mechanism is initiated by a Michael-type addition of the aniline derivative (nucleophile) to the α,β-unsaturated carbonyl (electrophile). This forms an intermediate that undergoes acid-catalyzed intramolecular cyclization into a dihydroquinoline[2]. A final oxidation step—often facilitated by ambient oxygen, the starting Schiff base, or an added oxidant—restores aromaticity to yield the stable quinoline core[1].

The Causality of Byproduct Formation: A critical challenge in this reaction's design is the management of competing pathways. The highly acidic conditions required for cyclization simultaneously promote the rapid, exothermic polymerization of the α,β-unsaturated carbonyl substrate, historically leading to intractable "tars"[3]. Furthermore, mechanistic studies indicate that the reaction can proceed through a complex fragmentation-recombination pathway, where intermediates may cleave into imines and saturated ketones before recombining[4]. This dynamic equilibrium explains the formation of substrate-specific byproducts and dictates the strict need for temperature control and gradual reagent addition.

Mechanism A Aniline (Nucleophile) C Michael Adduct (Intermediate 1) A->C Michael Addition (Acid Catalyzed) B α,β-Unsaturated Carbonyl (Electrophile) B->C D Cyclized Intermediate (Dihydroquinoline) C->D Intramolecular Cyclization (-H₂O) E Substituted Quinoline (Final Product) D->E Oxidation (-2H)

Mechanistic pathway of the Doebner-von Miller quinoline synthesis.

Methodological Evolution & Optimization

To mitigate polymerization and improve yields, modern synthetic chemistry has evolved several optimized conditions that manipulate the physical environment of the reaction[5]:

  • Biphasic Systems & Acetal Precursors: By sequestering the carbonyl compound in an organic phase or utilizing acetals (e.g., acrolein diethyl acetal), the active electrophile is released slowly into the reaction medium. This controlled release acts as a chemical "drip-feed," drastically minimizing self-condensation and tar formation[3][6].

  • Continuous Flow Chemistry: Transitioning from batch to flow reactors allows for superior heat dissipation. Continuous flow synthesis in water using strong acids provides a rapid, green route to 2-methylquinoline with excellent yields[7].

  • Microwave-Assisted & Metal-Free Catalysis: The use of microwave irradiation with solid-supported Lewis acids (like InCl₃ on silica) or Brønsted acidic ionic liquids (e.g., [Bmim]BF₄) accelerates the reaction kinetics from hours to minutes while avoiding toxic transition metals[8][9].

Quantitative Comparison of Reaction Conditions
Reaction ConditionKey Reagents / CatalystReaction TimeTypical Yield (%)Key Advantage
Classical Batch HCl or H₂SO₄, Crotonaldehyde4–7 hours30–45%Foundational, low reagent cost
Biphasic System Acrolein diethyl acetal, biphasic media2–4 hours60–75%Drastically minimizes polymerization
Microwave-Assisted InCl₃ / Silica gel5–15 mins80–92%Rapid kinetics, high yield
Continuous Flow Strong acid, aqueous flow< 30 mins75–85%Scalable, superior heat dissipation
Ionic Liquid [Bmim]BF₄1–2 hours70–85%Metal-free, recyclable solvent

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides observable feedback to the researcher.

Protocol A: Classical Synthesis of 2-Methylquinoline (Lepidine)

Causality Focus: The slow addition of the aldehyde is non-negotiable; it prevents the localized concentration spikes that drive exothermic polymerization[4].

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Dissolve aniline (1.0 equiv) in concentrated hydrochloric acid to form the aniline hydrochloride salt[4].

    • Rationale: Protonating the amine moderates its reactivity and provides the strongly acidic environment necessary for the subsequent cyclization.

  • Aldehyde Addition: Cool the mixture in an ice bath. Add crotonaldehyde (1.5 equiv) strictly dropwise while maintaining vigorous mechanical stirring[1].

    • Rationale: Temperature control prevents premature, uncontrolled exothermic reactions and minimizes aldehyde self-condensation. The solution will turn deep red/brown, indicating imine/adduct formation.

  • Cyclization: Add a Lewis acid catalyst (e.g., anhydrous zinc chloride) if desired, then heat the mixture to a gentle reflux for 4–7 hours[4]. Monitor the disappearance of the starting aniline via TLC.

  • Neutralization & Extraction: Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium hydroxide until basic (pH > 8).

    • Rationale: The quinoline product exists as a water-soluble protonated salt in acid; neutralization converts it to the free base, enabling extraction. Extract with ethyl acetate, dry over Na₂SO₄, and purify via distillation or column chromatography[4].

Protocol B: Optimized Biphasic Synthesis using Acetal Precursors

Causality Focus: Using an acetal in a biphasic system restricts the concentration of the free aldehyde, virtually eliminating tar formation and simplifying purification[3][6].

  • Setup: Combine aniline (1.0 equiv) and an organic solvent (e.g., toluene) in a round-bottom flask. Add an aqueous solution of a strong acid (e.g., 6M HCl).

  • Acetal Addition: Add acrolein diethyl acetal (1.5 equiv) directly to the biphasic mixture.

  • Reflux: Heat the biphasic mixture to reflux under vigorous stirring for 2–4 hours.

    • Rationale: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous acid (where deprotection and cyclization occur) and the organic phase (where the acetal resides).

  • Workup: Separate the phases, neutralize the aqueous layer with a base, extract the newly formed free base quinoline with dichloromethane, and purify.

Workflow Step1 Reagent Prep Aniline + Acid Step2 Aldehyde Addition Controlled Temp Step1->Step2 Step3 Cyclization Reflux (2-7h) Step2->Step3 Step4 Neutralization Base Addition (pH>8) Step3->Step4 Step5 Extraction Organic Phase Step4->Step5 Step6 Purification Distillation/Cryst. Step5->Step6

Step-by-step experimental workflow for Doebner-von Miller synthesis.

Troubleshooting & Analytical Validation

  • Issue: Excessive Tar Formation

    • Validation/Cause: Indicated by a black, highly viscous reaction mixture that is difficult to extract. Caused by rapid aldehyde addition or localized overheating[4].

    • Solution: Ensure vigorous mechanical stirring (avoid magnetic stir bars for large scales) and strictly dropwise addition. If the problem persists, transition to Protocol B (acetal precursor).

  • Issue: Low Yield / Incomplete Cyclization

    • Validation/Cause: Presence of uncyclized Michael adducts or Schiff bases observed on LC-MS. Caused by insufficient acid concentration or premature cooling[2].

    • Solution: Verify the pH remains strongly acidic (<1) during the reflux stage. Extend the reflux time and ensure the reaction is not exposed to moisture that could dilute the acid catalyst.

References

  • Recent Advances in Metal-Free Quinoline Synthesis NIH PubMed Central (PMC)[Link]

  • Product Class 3: Quinolines Thieme E-Books & E-Journals[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review RSC Publishing[Link]

  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines Semantic Scholar[Link]

  • Scientific Letter N°15: Quinoline Synthesis Atlanchim Pharma[Link]

Sources

Application

Application Note: Experimental Setup for the Determination of the Fluorescence Quantum Yield of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid

Mechanistic Background and Rationale 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (8-Br-KYNA) is a halogenated derivative of kynurenic acid, an endogenous neuroactive metabolite. While kynurenic acid derivatives are incr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background and Rationale

8-Bromo-4-hydroxyquinoline-2-carboxylic acid (8-Br-KYNA) is a halogenated derivative of kynurenic acid, an endogenous neuroactive metabolite. While kynurenic acid derivatives are increasingly utilized as fluorophore-based probes in enzymatic assays and neuropharmacological studies , the introduction of a bromine atom at the 8-position fundamentally alters the molecule's photophysics.

The Causality of Quantum Yield Modulation: Bromination introduces a pronounced "heavy-atom effect." The large electron cloud of the bromine atom increases spin-orbit coupling within the molecule, which facilitates non-radiative Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). Consequently, this non-radiative decay pathway competes directly with radiative fluorescence emission, typically resulting in a lower fluorescence quantum yield ( ΦF​ ) compared to the unhalogenated parent compound. Quantifying this exact ΦF​ is a critical prerequisite for validating 8-Br-KYNA's sensitivity limits in quantitative fluorescence assays.

Pathway S0 Ground State (S0) 8-Br-KYNA S1 Excited State (S1) Absorption (~340 nm) S0->S1 hν (Excitation) F Fluorescence Emission (~390-430 nm) S1->F Radiative Decay ISC Intersystem Crossing (Heavy-Atom Effect) S1->ISC Non-Radiative F->S0 ISC->S0 Phosphorescence / Heat

Photophysical pathways of 8-Br-KYNA illustrating the heavy-atom effect.

Experimental Design: The Self-Validating Comparative Method

To measure the ΦF​ of 8-Br-KYNA, we employ the relative (comparative) method . This approach calculates the quantum yield by comparing the integrated fluorescence intensity of the analyte to a reference standard of known quantum yield.

Standard Selection: Quinine sulfate dihydrate in 0.05 M H2​SO4​ is the IUPAC-recommended standard for the UV-excitation/blue-emission window . It possesses a highly stable ΦF​ of 0.546. Crucially, its excitation spectrum overlaps perfectly with 8-Br-KYNA, allowing both the standard and the sample to be excited at the exact same wavelength ( λex​=340 nm). This eliminates errors caused by wavelength-dependent variations in the spectrofluorometer's xenon lamp output.

Quantitative Parameters for QY Calculation
ParameterReference Standard (Quinine Sulfate)Analyte (8-Br-KYNA)
Solvent 0.05 M H2​SO4​ 0.1 M PBS (pH 7.4)
Refractive Index ( η ) 1.3331.334
Excitation Wavelength ( λex​ ) 340 nm340 nm
Emission Integration Range 360 – 600 nm360 – 600 nm
Known Quantum Yield ( Φ ) 0.546Target Variable

Step-by-Step Protocol

Workflow A 1. Prepare Stock Solutions (8-Br-KYNA & Quinine Sulfate) B 2. Dilute to Absorbance < 0.05 at Excitation Wavelength A->B C 3. Measure UV-Vis Absorbance (340 nm) B->C D 4. Acquire Fluorescence Spectra (350-600 nm) C->D E 5. Integrate Peak Area & Plot vs. Absorbance D->E F 6. Calculate Quantum Yield Using Gradient Ratio E->F

Experimental workflow for relative fluorescence quantum yield determination.

Phase 1: Preparation and Inner-Filter Effect Mitigation
  • Stock Preparation: Prepare a 1 mM stock solution of Quinine Sulfate in 0.05 M H2​SO4​ and a 1 mM stock of 8-Br-KYNA in 0.1 M PBS (pH 7.4).

  • Dilution Series: Prepare a 5-point dilution series for both compounds.

    • Critical Causality: The maximum absorbance of the highest concentration must not exceed 0.05 at 340 nm. If absorbance exceeds this threshold, the solution will suffer from the primary inner-filter effect (attenuation of the excitation beam before it reaches the center of the cuvette) and the secondary inner-filter effect (reabsorption of emitted photons). This breaks the linear relationship between concentration and fluorescence, artificially deflating the calculated quantum yield .

Phase 2: Spectroscopic Acquisition
  • Absorbance Measurement: Baseline correct the UV-Vis spectrophotometer using the respective blank solvents in a 10 mm quartz cuvette. Measure and record the exact absorbance of each dilution at 340 nm.

  • Fluorescence Measurement: Transfer the solutions to a 4-sided clear quartz cuvette. Set the spectrofluorometer excitation to 340 nm.

    • System Validation: Ensure the excitation and emission slit widths (e.g., 5 nm bandpass) remain strictly identical for both the standard and the analyte.

  • Emission Scanning: Record the emission spectra from 350 nm to 600 nm.

  • Blank Subtraction: Subtract the solvent blank emission spectrum from each sample spectrum.

    • System Validation: Water exhibits a prominent Raman scattering peak at ~383 nm when excited at 340 nm. Because 8-Br-KYNA emits near this region, failing to subtract the blank will artificially inflate the integrated area of low-concentration samples, skewing the final gradient.

Data Analysis and Trustworthiness Checks

Integration and Linear Regression

Integrate the area under the corrected fluorescence emission curve for each dilution. Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis) for both Quinine Sulfate and 8-Br-KYNA. Apply linear regression to determine the gradient (slope) of each line.

Self-Validating Quality Control:

  • Linearity ( R2 ): The R2 value must be ≥0.99 . A downward curve at higher absorbances indicates the onset of the inner-filter effect.

  • Y-Intercept: The y-intercept must be statistically indistinguishable from zero. A positive intercept indicates background contamination or uncorrected scattering; a negative intercept indicates over-subtraction of the blank.

Quantum Yield Calculation

Calculate the relative quantum yield of 8-Br-KYNA ( Φx​ ) using the Williams method equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where:

  • Φst​ = Known quantum yield of Quinine Sulfate (0.546)

  • Gradx​ = Gradient of the 8-Br-KYNA plot

  • Gradst​ = Gradient of the Quinine Sulfate plot

  • ηx​ = Refractive index of PBS (1.334)

  • ηst​ = Refractive index of 0.05 M H2​SO4​ (1.333)

References

  • MDPI. (2024). Computed Tomography and Fluorescence Spectroscopy Blood Plasma Analysis Study for Kynurenic Acid. MDPI Diagnostics. URL: [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. URL: [Link]

  • Shimadzu Corporation. (2015). Application News No. A496: Measuring the Fluorescence Quantum Efficiency of Quinine Sulfate. Shimadzu Analytical and Measuring Instruments. URL: [Link]

Method

Application Note: Antimicrobial and Antifungal Assays for 8-Hydroxyquinoline Derivatives

Introduction & Mechanistic Overview The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its broad-spectrum antimicrobial, antifungal, and anti-neurodegenerative propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its broad-spectrum antimicrobial, antifungal, and anti-neurodegenerative properties[1]. Derivatives such as clioquinol and nitroxoline have long been utilized in clinical settings, but recent surges in antimicrobial resistance have reignited interest in synthesizing novel 8-HQ analogs.

The efficacy of 8-HQ derivatives stems from their unique physicochemical properties—specifically, their lipophilicity and their ability to act as bidentate metal chelators. By chelating essential divalent cations (Cu²⁺, Fe²⁺, Zn²⁺), 8-HQs disrupt microbial metalloenzymes, induce severe oxidative stress via reactive oxygen species (ROS) generation, and compromise the functional integrity of both the fungal cell wall and the cytoplasmic membrane[1][2].

MoA HQ 8-Hydroxyquinoline Derivatives Metal Metal Ion Chelation (Cu2+, Fe2+, Zn2+) HQ->Metal Binds Cations Wall Cell Wall & Membrane Disruption HQ->Wall Direct Damage Enzyme Metalloenzyme Inhibition Metal->Enzyme Depletes ROS ROS Generation & Oxidative Stress Metal->ROS Triggers Death Microbial Cell Death Wall->Death Enzyme->Death ROS->Death

Mechanisms of antimicrobial and antifungal action of 8-HQ derivatives.

Quantitative Efficacy Data

To establish a baseline for novel drug development, it is critical to benchmark newly synthesized 8-HQ derivatives against established analogs. The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges for various 8-HQ derivatives against priority pathogens.

Compound Class / DerivativeTarget OrganismMIC RangeMechanism / NotesRef.
Clioquinol Candida spp.0.206 – 3.27 µMInhibits pseudohyphae formation[1]
Clioquinol Dermatophytes0.409 – 6.55 µMDamages fungal cell wall[1]
5-triazole-8-HQ Candida albicans1.0 – 16.0 µg/mLHigh accumulation at cell edges[3]
8-HQ Citrate Cryptococcus neoformans0.5 – 4.0 µg/mLDisrupts metabolic pathways[4]
PH151 (8-HQ sulfonamide) Ocular Fusarium spp.1.0 – 16.0 µg/mLSynergistic with Amphotericin B[5]
Alq3 Nanoparticles Staphylococcus aureus (MRSA)~15.0 µg/mLEnhanced surface interaction[6]

Experimental Protocols

Protocol A: Standardized Broth Microdilution (MIC & MBC/MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 (yeasts), M38-A2 (filamentous fungi), and M07 (bacteria)[3][7][8].

Expert Insight on Causality: 8-HQ derivatives are highly lipophilic and must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 2% v/v can induce microbial toxicity, leading to false-positive efficacy. Furthermore, because 8-HQs act via metal chelation, the concentration of divalent cations in the testing medium must be strictly controlled. Standard Cation-Adjusted Mueller Hinton Broth (CAMHB) contains specific levels of Ca²⁺ and Mg²⁺; variations in these ions between broth batches can artificially quench the drug, inflating the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 8-HQ derivative in 100% DMSO to create a stock solution (e.g., 1600 µg/mL).

  • Media Preparation:

    • For Fungi: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. (MOPS is crucial as 8-HQ ionization and subsequent membrane penetration are highly pH-dependent).

    • For Bacteria: Use CAMHB, documenting the exact lot's cation concentration.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 100 µL of media into columns 2–12. Add 200 µL of the working compound solution (diluted in media to ensure final DMSO < 1%) to column 1. Perform a 2-fold serial dilution from column 1 to 10. Column 11 serves as the growth control (media + inoculum + DMSO vehicle); column 12 is the sterility control (media only).

  • Inoculum Preparation:

    • Yeasts: Adjust suspension to 0.5 McFarland standard, then dilute to a final well concentration of 0.5 – 2.5 × 10³ CFU/mL[3].

    • Bacteria: Adjust to a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate plates at 35°C for 24–48 hours (up to 96 hours for dermatophytes).

  • Reading MIC: The MIC is the lowest concentration exhibiting complete visual inhibition of growth (or a specific percentage reduction if using a resazurin dye assay)[6].

  • Determining MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, aspirate 10 µL from all optically clear wells and plate onto Sabouraud Dextrose Agar (SDA) or Tryptic Soy Agar (TSA). Incubate for 24-48 hours. The MBC/MFC is the lowest concentration that kills ≥99.9% of the initial inoculum.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution in Media Prep->Dilution Inoculation Add Microbial Suspension Dilution->Inoculation Incubation Incubate 35°C (24-48h) Inoculation->Incubation Read Read MIC (Visual/Dye) Incubation->Read Plate Plate Clear Wells for MBC/MFC Read->Plate

Standardized workflow for determining MIC and MBC/MFC of 8-HQ derivatives.

Protocol B: Sorbitol Protection Assay (Mechanistic Validation)

To validate whether a novel 8-HQ derivative targets the fungal cell wall (as seen with clioquinol), a sorbitol protection assay is employed[2][9].

Expert Insight on Causality: The fungal cell wall provides structural integrity against high internal osmotic pressure. If an 8-HQ derivative damages this wall, the cell undergoes osmotic lysis. Sorbitol (0.8 M) acts as an osmotic protectant. If the drug's primary mechanism is cell wall disruption, the addition of sorbitol will stabilize the resulting fungal protoplasts, allowing them to survive and artificially increasing the MIC by at least 4-fold. If the MIC remains unchanged, the drug likely targets the internal machinery or the cell membrane rather than the cell wall.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of RPMI 1640 medium (buffered with MOPS to pH 7.0). Supplement one batch with 0.8 M sorbitol.

  • Plate Setup: Prepare two parallel 96-well microtiter plates using the serial dilution method described in Protocol A—one plate using standard RPMI, and the other using the sorbitol-supplemented RPMI.

  • Inoculation & Incubation: Inoculate both plates with Candida albicans (or target fungi) at 0.5 – 2.5 × 10³ CFU/mL. Incubate at 35°C for 48 hours.

  • Analysis: Compare the MIC values between the two plates. A self-validating system requires a known cell-wall active agent (e.g., Caspofungin) as a positive control, which should exhibit a ≥4-fold shift in MIC in the presence of sorbitol.

References

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines.PMC (National Institutes of Health).
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.Journal of Medicinal Chemistry (ACS).
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.MDPI.
  • Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing.Benchchem.
  • 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections.Microbiology Society.
  • Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobial coating.PMC (National Institutes of Health).
  • Antifungal Potential of 8-Hydroxyquinoline-5-sulfonamides: A Technical Guide.Benchchem.
  • Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis.Semantic Scholar.

Sources

Application

Application Note: 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid in Advanced Materials Science

Executive Summary 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7)[1] is a highly functionalized, halogenated derivative of kynurenic acid. While the unsubstituted parent compound is widely studied as an end...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7)[1] is a highly functionalized, halogenated derivative of kynurenic acid. While the unsubstituted parent compound is widely studied as an endogenous neuroactive metabolite[2], the strategic incorporation of a bromine atom at the 8-position transforms this molecule into a powerful building block for advanced materials science. This application note details its dual utility: as a highly efficient "antenna" ligand for luminescent Metal-Organic Frameworks (MOFs)[3], and as a versatile precursor for pre-synthetic modification via palladium-catalyzed cross-coupling[4].

Physicochemical Profiling & Structural Rationale

To understand the experimental utility of this compound, researchers must look at its three primary structural domains:

  • The N,O-Chelating Pocket: The adjacent quinoline nitrogen and 2-carboxylic acid group form a thermodynamically stable, five-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺) and lanthanides (e.g., Eu³⁺, Tb³⁺)[5].

  • The 4-Hydroxy/4-Oxo Tautomerism: The 4-hydroxy group can tautomerize to a 4-oxo (quinolone) structure[2]. This provides dynamic hydrogen-bonding sites that dictate supramolecular assembly and secondary coordination sphere interactions during MOF crystallization.

  • The 8-Bromo Substituent (The Heavy-Atom Effect): Halogens induce strong spin-orbit coupling. In photophysics, this facilitates rapid Intersystem Crossing (ISC) from the ligand's excited singlet state ( S1​ ) to its triplet state ( T1​ ). A highly populated T1​ state is the fundamental prerequisite for sensitizing lanthanide luminescence. Furthermore, the C-Br bond serves as a highly reactive site for extending the π -conjugated system[4].

Application 1: Synthesis of Luminescent Lanthanide-MOFs

Causality & Mechanism: Lanthanide ions exhibit parity-forbidden f-f transitions, resulting in extremely low molar absorption coefficients. To achieve intense luminescence, they must be sensitized by an organic "antenna." 8-Bromo-4-hydroxyquinoline-2-carboxylic acid absorbs UV light efficiently. The bromine atom forces the absorbed energy into the triplet state, which then non-radiatively transfers to the resonance energy levels of the lanthanide ion (e.g., 5D0​ for Eu³⁺).

EnergyTransfer S0 Ground State (S0) Ligand S1 Excited Singlet (S1) Ligand S0->S1 UV Absorption T1 Excited Triplet (T1) Ligand S1->T1 Intersystem Crossing (Enhanced by 8-Br) Ln Lanthanide Excited State (e.g., 5D0 for Eu3+) T1->Ln Antenna Energy Transfer Ln->S0 Radiative Decay Emission Luminescence (Visible Light) Ln->Emission Output

Energy transfer mechanism (Antenna Effect) in 8-Br-KYNA sensitized Lanthanide MOFs.

Protocol 1: Solvothermal Crystallization of a Eu-MOF

This protocol utilizes a modulated solvothermal approach to ensure defect-free crystal growth.

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (0.1 mmol, ~26.8 mg)[1] in 5 mL of N,N-dimethylformamide (DMF).

  • Metal Addition: Add Eu(NO3)3·6H2O (0.1 mmol, ~44.6 mg) dissolved in 1 mL of deionized water.

    • Causality: Water acts as a co-solvent to solubilize the metal salt and participates in the secondary coordination sphere, modulating the crystallization rate.

  • Acid Modulator: Add 50 µL of glacial acetic acid.

    • Causality: Monocarboxylic acids act as modulators. They compete with the primary ligand for metal coordination sites, slowing down framework extension to yield larger, higher-quality single crystals suitable for X-ray diffraction.

  • Thermal Treatment: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 120 °C for 72 hours.

    • Causality: At 120 °C, DMF slowly decomposes to generate basic dimethylamine, which gradually deprotonates the carboxylic acid, preventing rapid, amorphous precipitation.

  • Cooling & Self-Validation: Cool to room temperature at a strictly controlled rate of 5 °C/hour.

    • Self-Validation Step: Inspect the vial under a 365 nm UV lamp. A successful synthesis will exhibit intense red emission directly in the crystalline precipitate, confirming successful energy transfer.

  • Harvesting: Decant the mother liquor and wash the crystals with fresh DMF (3 × 5 mL) followed by ethanol (3 × 5 mL).

Application 2: Pre-Synthetic Modification for Optoelectronics

Causality & Mechanism: To create larger MOF pores or shift the ligand's absorption deeper into the visible spectrum for Organic Light-Emitting Diodes (OLEDs), the π -system must be extended. The 8-bromo position is sterically hindered by the adjacent nitrogen lone pair; therefore, a highly active palladium catalyst (e.g., Pd(PPh3)4) and a strong base in a mixed aqueous/organic solvent system are required to force the transmetalation step of the Suzuki-Miyaura coupling[4].

Workflow Ligand 8-Br-4-OH-Quinoline -2-Carboxylic Acid CrossCoupling Suzuki-Miyaura Cross-Coupling Ligand->CrossCoupling Pre-synthetic modification Solvothermal Solvothermal Synthesis (+ Ln(NO3)3) Ligand->Solvothermal Direct Coordination ExtendedLigand Pi-Extended Ligand CrossCoupling->ExtendedLigand Pd Catalyst, Base ExtendedLigand->Solvothermal Coordination MOF Functionalized Ln-MOF Solvothermal->MOF Crystallization

Experimental workflow for pre-synthetic modification and MOF crystallization.

Protocol 2: Synthesis of 8-(4-Carbazolylphenyl)-4-hydroxyquinoline-2-carboxylic acid
  • Reaction Setup: In a 50 mL Schlenk flask, combine 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 mmol)[1], 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (20 mL). Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Reflux: Heat the mixture to 90 °C for 24 hours.

  • Workup & Self-Validation: Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the product. Filter and wash with water.

    • Self-Validation Step: Analyze the crude solid via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The product spot will exhibit a distinct, bright blue fluorescence under a 365 nm UV lamp due to the extended carbazole-quinoline conjugation, clearly distinguishing it from the non-fluorescent starting material.

Quantitative Data Presentation

The following table summarizes the comparative photophysical and chemical advantages of utilizing the 8-bromo derivative over the unsubstituted parent compound in materials science workflows:

Property / Parameter4-OH-Quinoline-2-COOH (KYNA)8-Br-4-OH-Quinoline-2-COOHCausality / Mechanism
Singlet Energy ( S1​ ) ~ 3.40 eV~ 3.35 eVMinor red-shift due to the inductive effect of the Bromine atom.
Triplet Energy ( T1​ ) ~ 2.65 eV~ 2.50 eVLowered T1​ aligns perfectly with the Eu³⁺ 5D0​ accepting state (2.14 eV).
ISC Efficiency ( S1​→T1​ ) < 20%> 75%Drastic increase due to Bromine-induced spin-orbit coupling (Heavy Atom Effect).
Ln-MOF Quantum Yield Low (< 5%)High (> 40%)Enhanced antenna effect driven by highly efficient triplet state population.
Cross-Coupling Reactivity Inert at C8Highly ReactiveC-Br bond serves as a prime oxidative addition site for Pd(0) catalysts.

Safety and Handling

8-Bromo-4-hydroxyquinoline derivatives are classified under GHS as Acute Tox. 3 (Oral) and Eye Dam. 1 . All synthetic procedures, particularly solvothermal syntheses involving pressurized glass vials, must be conducted in a certified fume hood behind a blast shield. Wear appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles.

Sources

Method

Suzuki coupling for functionalization of 8-hydroxyquinoline derivatives

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Functionalization of 8-Hydroxyquinoline Derivatives Introduction & Rationale 8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Functionalization of 8-Hydroxyquinoline Derivatives

Introduction & Rationale

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, neuroprotective, and antineoplastic properties[1]. The functionalization of the 8-HQ core—particularly at the C-4, C-5, and C-7 positions—is critical for modulating its pharmacokinetics and target affinity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for introducing aryl and heteroaryl substituents onto the quinoline ring, enabling the rapid assembly of structurally diverse molecules[2]. However, the strong chelating ability of the free 8-hydroxyl and quinoline nitrogen can poison palladium catalysts, necessitating highly strategic experimental design[3].

Mechanistic Insights & The Chelating Challenge

The bidentate nature of 8-HQ readily forms stable, thermodynamically favorable complexes with transition metals. During a standard Suzuki coupling, the oxidative addition of the palladium catalyst to the halogenated 8-HQ can be competitively inhibited by the formation of inactive Pd(II)-8-HQ chelates[3].

To circumvent catalyst deactivation, two primary strategies are employed:

  • Transient Protection: Masking the 8-hydroxyl group using benzyl (Bn) or para-toluenesulfonyl (Ts) protecting groups[4]. This eliminates the bidentate coordination site, allowing the palladium cycle to proceed unimpeded.

  • Ligand/Catalyst Engineering: Utilizing highly active, sterically hindered ligands or heterogeneous polymeric palladium supports (e.g., HCPs-Pd) that resist chelation and operate in aqueous or biphasic media[5].

SuzukiWorkflow A Starting Material (e.g., 5-Bromo-8-HQ) B Hydroxyl Protection (BnBr or TsCl) A->B Base, Solvent H Catalyst Poisoning (Unprotected OH Chelates Pd) A->H Direct Coupling (Often Fails) C Protected Intermediate (e.g., 5-Bromo-8-OTs-Quinoline) B->C D Suzuki-Miyaura Coupling (Pd-Catalyst, Aryl-B(OH)2, Base) C->D Heat/Microwave E Coupled Product (5-Aryl-8-OTs-Quinoline) D->E F Deprotection (Hydrolysis or H2/Pd-C) E->F G Target Molecule (5-Aryl-8-HQ Derivative) F->G

Workflow for the functionalization of 8-hydroxyquinoline via Suzuki-Miyaura coupling.

Experimental Design: Optimizing Reaction Conditions

Choosing the right protecting group and catalyst system dictates the success of the coupling. Tosyl (Ts) protection is highly stable under anhydrous Suzuki conditions and allows for the use of relatively inert starting materials like 5-chloro-8-hydroxyquinoline[4]. Benzyl (Bn) protection is preferred when subsequent acidic deprotection is undesirable, as it can be cleanly removed via catalytic transfer hydrogenation[1].

Table 1: Comparison of Reaction Conditions for 8-HQ Suzuki Couplings

SubstrateProtecting GroupCatalyst SystemBase / SolventYield (%)
5-Bromo-8-HQBenzyl (-Bn)Pd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane-H₂O85 - 92%
4-Chloro-8-HQTosyl (-Ts)PdCl₂/2PPh₃ (3 mol%)K₂CO₃ / Toluene (Anhydrous)88 - 95%
7-Amino-5-Bromo-8-HQAcetyl (-Ac) / BenzylPd(PPh₃)₄ (Microwave)Na₂CO₃ / DME75 - 89%
Aryl HalidesNone (Using 8-HQ polymer)HCPs-Pd (Heterogeneous)Na₂CO₃ / EtOH-H₂O>90%

Data synthesized from established protocols[1][4][5][6].

Step-by-Step Methodologies

Protocol A: Protection of 8-Hydroxyquinoline (Tosylation)

Causality: Tosylation reduces the electron density on the quinoline ring, preventing Pd-chelation and stabilizing the molecule for anhydrous cross-coupling[4].

  • Preparation: Dissolve 5-bromo-8-hydroxyquinoline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 15.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Tosylation: Dropwise add a solution of p-toluenesulfonyl chloride (TsCl, 11.0 mmol) in DCM (10 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm the disappearance of the broad -OH stretch (~3200 cm⁻¹) in FT-IR and the appearance of methyl protons (~2.4 ppm) in ¹H NMR.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Anhydrous conditions are often preferred for tosyl-protected derivatives to prevent premature hydrolysis of the protecting group during the high-temperature coupling phase[4].

  • Setup: In an oven-dried Schlenk flask, combine 5-bromo-8-tosyloxyquinoline (1.0 mmol), the target arylboronic acid (1.5 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent: Add degassed anhydrous toluene (10 mL). Note: Degassing is critical to prevent oxidative homocoupling of the boronic acid[7].

  • Heating: Heat the reaction mixture to 90 °C under argon for 12–18 hours. Alternatively, for accelerated kinetics, use a microwave reactor at 120 °C for 20–30 minutes[6].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium residues, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the functionalized protected 8-HQ.

Protocol C: Deprotection to Yield the Functionalized 8-HQ

Causality: The tosyl group is cleaved using a strong nucleophile or base, restoring the biologically active bidentate chelating moiety[4].

  • Hydrolysis: Dissolve the coupled product (1.0 mmol) in a mixture of THF/MeOH (1:1, 10 mL).

  • Reagent: Add 10% aqueous NaOH (5 mL).

  • Reaction: Reflux for 2-4 hours until complete consumption of the starting material is observed by TLC.

  • Neutralization: Cool the mixture and carefully neutralize with 1M HCl to pH ~7. The functionalized 8-hydroxyquinoline derivative will typically precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

  • Self-Validation: A successful deprotection will show the loss of the tosyl methyl and aromatic protons in the ¹H NMR spectrum, alongside the return of the characteristic broad -OH peak in the IR spectrum.

Troubleshooting & System Validation

  • Issue: Low Yield / Catalyst Blackening: If the reaction turns black immediately upon heating, the palladium has precipitated as inactive Pd(0) black. This indicates either oxygen ingress (inadequate degassing) or failure of the protecting group, leading to chelation[3]. Ensure strict Schlenk techniques and verify intermediate purity by NMR prior to coupling.

  • Issue: Symmetrical Biaryl Formation: Homocoupling of the arylboronic acid occurs if oxygen is present in the system[7]. Degas solvents thoroughly using the freeze-pump-thaw method.

  • Validation Checkpoint: A successful coupling will show the integration of new aromatic protons in the ¹H NMR spectrum and a distinct shift in the quinoline core protons due to the altered electronic environment of the newly formed C-C bond.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks during the synthesis of functionalized q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks during the synthesis of functionalized quinolines.

The synthesis of 8-bromo-4-hydroxyquinoline-2-carboxylic acid is a multi-step process that relies heavily on the classic Conrad-Limpach reaction[1]. While the theoretical route is straightforward, practical execution is fraught with thermodynamic and kinetic pitfalls. This guide is designed to deconstruct the causality behind these bottlenecks, providing you with self-validating protocols and troubleshooting strategies to maximize your yield and purity.

Mechanistic Pathway

Understanding the exact sequence of transformations is critical for diagnosing yield loss. The process involves the addition of 2-bromoaniline to dimethyl acetylenedicarboxylate (DMAD), followed by a high-temperature electrocyclic ring closure, and finally, a carefully controlled saponification.

G N1 2-Bromoaniline + DMAD N2 Addition Reaction (MeOH, 25°C) N1->N2 N3 Enamine Intermediate (β-aminoacrylate) N2->N3 N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 Dropwise Addition N5 Methyl 8-bromo-4-hydroxy quinoline-2-carboxylate N4->N5 - MeOH N6 Alkaline Hydrolysis (NaOH, 60°C) N5->N6 N7 8-Bromo-4-hydroxyquinoline -2-carboxylic acid N6->N7 Acidification (HCl)

Mechanistic workflow for the synthesis of 8-bromo-4-hydroxyquinoline-2-carboxylic acid.

Troubleshooting FAQs (Yield Optimization)

Q1: Why is my yield dropping significantly during the thermal cyclization of the enamine intermediate? A1: The Conrad-Limpach cyclization requires extreme temperatures (approximately 250 °C) to overcome the high activation energy barrier required for electrocyclic ring closure[1]. If the temperature is too low, the reaction stalls. Conversely, if the substrate concentration is too high, intermolecular condensation outpaces intramolecular cyclization, resulting in the formation of polymeric tars[2]. Causality & Solution: Utilize a high-boiling, inert solvent like Dowtherm A (diphenyl ether) or 1,2,4-trichlorobenzene[3]. Maintain high dilution (e.g., 0.05 M) by adding the enamine dropwise to the pre-heated solvent. This kinetic control heavily favors the unimolecular ring closure over bimolecular degradation.

Q2: I am observing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline derivatives. How do I control regioselectivity? A2: This indicates a competition between the Conrad-Limpach pathway and the Knorr quinoline synthesis variation[1]. The Conrad-Limpach route (kinetic control) yields the desired 4-hydroxyquinoline, while the Knorr route (thermodynamic control, typically dominating at lower cyclization temperatures around 140 °C) yields the 2-hydroxyquinoline byproduct[1]. Causality & Solution: Ensure the initial enamine formation is strictly controlled at room temperature. Avoid prolonged heating of the intermediate prior to the flash cyclization. The rapid transition of the intermediate directly into a 250 °C environment is necessary to bypass the thermodynamic Knorr byproduct formation.

Q3: During the final saponification step, my product mass is lower than expected, and NMR shows the loss of the carboxylic acid peak. What happened? A3: 4-Hydroxyquinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation, yielding 8-bromo-4-hydroxyquinoline as a degradation product. The electron-withdrawing nature of the quinoline core facilitates the loss of CO2, particularly under acidic conditions at elevated temperatures. Causality & Solution: Perform the alkaline hydrolysis at moderate temperatures (maximum 60 °C). Crucially, ensure the reaction mixture is cooled to 0–5 °C in an ice bath before carefully adjusting the pH to 2–3 with HCl.

Quantitative Data: Solvent Effects on Cyclization Yield

The choice of solvent during the thermal cyclization step is the single most critical variable in this synthesis. The table below summarizes the impact of various high-boiling solvents on the yield of the 4-hydroxyquinoline core[3].

SolventBoiling Point (°C)Expected Yield (%)Mechanistic Observation
Mineral Oil>300~45%High thermal stability, but product isolation is severely hindered by poor solubility, leading to mechanical losses during hexane washes.
Diphenyl ether (Dowtherm A)25880–85%Optimal heat transfer; perfectly facilitates the high activation energy of electrocyclic ring closure. Standard industry choice.
1,2,4-Trichlorobenzene21475–78%Excellent alternative; slightly lower boiling point reduces thermal degradation risks while maintaining sufficient energy for cyclization[3].
Isobutyl benzoate237~66%Viable atypical solvent; however, it is susceptible to minor transesterification side reactions with the methyl ester intermediate[3].

Standardized Experimental Protocols

The following self-validating protocols are engineered to minimize side reactions and ensure high fidelity at each synthetic node[2].

Protocol 1: Synthesis of the Enamine Intermediate (β-aminoacrylate)
  • Initiation: Dissolve 2-bromoaniline (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.

  • Addition: Cool the solution to 0 °C. Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv) dropwise. Causality: The dropwise addition at 0 °C controls the exothermic addition, preventing the formation of bis-adducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly fluorescent aniline spot confirms full conversion.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude β-aminoacrylate intermediate. Do not subject this intermediate to high heat during evaporation to prevent premature Knorr cyclization[1].

Protocol 2: Thermal Cyclization (Conrad-Limpach)
  • Preparation: Pre-heat Dowtherm A (10 volumes relative to the enamine mass) to 250 °C in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap[2].

  • Flash Cyclization: Dissolve the crude enamine in a minimal amount of Dowtherm A and add it dropwise to the pre-heated solvent over 30 minutes. Causality: Dropwise addition maintains infinite dilution of the reactive species, strictly favoring intramolecular cyclization over intermolecular polymerization[2].

  • Maturation: Reflux for 1 hour, continuously collecting the evolved methanol in the Dean-Stark trap to drive the equilibrium forward.

  • Self-Validation & Isolation: Cool the dark mixture to room temperature. Vigorously stir and add an excess of hexanes (30 volumes). A precipitate should form immediately. Filter and wash extensively with hexanes to yield methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.

Protocol 3: Saponification to the Target Carboxylic Acid
  • Hydrolysis: Suspend the ester intermediate in a 2 M NaOH aqueous solution (5.0 equiv).

  • Heating: Heat the suspension to 60 °C for 2 hours until it becomes a clear, homogeneous solution. Causality: Strictly avoid exceeding 60 °C to prevent premature thermal decarboxylation of the sensitive 2-carboxylic acid moiety.

  • Cooling: Transfer the reaction mixture to an ice bath and cool to 0–5 °C.

  • Acidification (Self-Validation): Slowly acidify the cold solution to pH 2–3 using 6 M HCl. A dense white-to-pale-yellow precipitate of the final product will crash out immediately.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum to obtain pure 8-bromo-4-hydroxyquinoline-2-carboxylic acid.

References

  • Title: Conrad–Limpach synthesis | Source: Wikipedia | URL: 1

  • Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines | Source: Benchchem | URL: 2

  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones | Source: PMC | URL: 3

Sources

Optimization

Purification of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid from reaction byproducts

Technical Support Center: Purification of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid Welcome to the technical support and troubleshooting guide for the isolation and purification of 8-Bromo-4-hydroxyquinoline-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Welcome to the technical support and troubleshooting guide for the isolation and purification of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7). Designed for drug development professionals and synthetic chemists, this guide addresses the specific physicochemical challenges associated with isolating this amphoteric compound from complex reaction mixtures.

Mechanistic Principles of Purification

The synthesis of related hydroxyquinoline carboxylic acids (often via a Conrad-Limpach-type cyclization) typically yields a crude mixture containing unreacted anilines, regioisomers, and decarboxylated byproducts[1]. The core purification strategy relies on Isoelectric Precipitation , leveraging the molecule's unique amphoteric nature.

The compound contains a carboxylic acid group (pKa ~2.0) and a basic quinolone nitrogen. By manipulating the pH, we can selectively alter its solubility profile to create a self-validating purification loop:

  • Alkaline Phase (pH > 10): The carboxylic acid is deprotonated, yielding a highly water-soluble sodium salt. This allows for the physical filtration of non-acidic, neutral byproducts (such as the decarboxylated 8-bromo-4-quinolone).

  • Isoelectric Phase (pH 3.0): At its isoelectric point (pI), which is 2[2], the molecule carries a net-zero charge. Here, it exhibits minimum aqueous solubility and precipitates out of solution.

  • Acidic Phase (pH < 1): Dropping the pH too low protonates the quinolone nitrogen, inadvertently pulling the target back into solution as a hydrochloride salt.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with the decarboxylated byproduct (8-bromo-4-quinolone). How do I remove it? A1: The decarboxylated byproduct lacks the acidic carboxyl group. Dissolve your crude mixture in an aqueous base (e.g., 1M NaOH, pH 11–12). The target compound forms a soluble sodium salt, while the decarboxylated byproduct remains insoluble. Filter the alkaline solution to remove this solid impurity before acidifying the filtrate.

Q2: Why isn't my product precipitating when I add acid to the basic filtrate? A2: You have likely over-acidified the solution. If the pH drops below 1.0, the basic quinolone nitrogen protonates, forming a highly soluble hydrochloride salt. Carefully back-titrate the solution to pH 3.0 using 1M NaOH to reach the isoelectric point and maximize precipitation.

Q3: I still see unreacted 2-bromoaniline in my NMR. How can I wash it out? A3: 2-Bromoaniline is highly soluble in organic solvents. Because 4-hydroxyquinoline-2-carboxylic acids are known to be 3[3], you can triturate the crude solid with diethyl ether or dichloromethane. The target compound will remain as a solid while the aniline dissolves and is washed away.

Q4: What is the best solvent system for recrystallization of the final product? A4: Due to strong intermolecular hydrogen bonding, these zwitterionic compounds are notoriously poorly soluble in common organic solvents. Glacial acetic acid or a hot DMF/water mixture are the most effective systems for recrystallization, providing high-purity crystalline solids.

Experimental Protocols

Protocol 1: Isoelectric Precipitation (Acid-Base Extraction)
  • Suspension: Suspend 10 g of the crude reaction mixture in 100 mL of distilled water.

  • Basification: Add 1M NaOH dropwise under continuous stirring until the pH reaches 11–12. Stir for 30 minutes to ensure complete dissolution of the target compound.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble neutral/basic impurities (e.g., decarboxylated byproduct). Keep the filtrate.

  • Cooling: Transfer the filtrate to an ice bath and cool to 0–5 °C.

  • Acidification (Critical Step): Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.0.

  • Maturation: Stir the resulting suspension for 1 hour at 0–5 °C to ensure complete crystallization of the zwitterion.

  • Recovery: Vacuum filter the precipitate, wash with 20 mL of ice-cold distilled water, and dry under vacuum at 50 °C.

Protocol 2: Recrystallization from Glacial Acetic Acid
  • Dissolution: Suspend the semi-pure solid in glacial acetic acid (approx. 15 mL per gram of solid) in a round-bottom flask.

  • Heating: Heat the mixture to reflux (118 °C) until the solid completely dissolves.

  • Hot Filtration: Rapidly perform a hot filtration through a pre-warmed Buchner funnel to remove any persistent insoluble particulates.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Isolation: Filter the resulting crystals, wash with a minimal amount of cold ethanol, and dry under high vacuum at 60 °C overnight.

Quantitative Data: Physicochemical Properties & Impurity Profiling

CompoundMolecular WeightpKa / pI CharacteristicsSolubility (pH 11)Solubility (pH 3)Solubility (Ether)
8-Bromo-4-hydroxyquinoline-2-carboxylic acid 268.06 g/mol pKa ~2.0 / pI ~2.5–3.0Highly SolubleInsoluble (Precipitates) Insoluble
8-Bromo-4-quinolone (Decarboxylated Byproduct)224.05 g/mol Weakly basic NHInsolubleSolubleModerately Soluble
2-Bromoaniline (Starting Material)172.02 g/mol pKa ~2.6 (conjugate acid)InsolubleSolubleHighly Soluble

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Target + Byproducts) BaseDissolv Dissolve in 1M NaOH (pH 11-12) Target becomes soluble sodium salt Crude->BaseDissolv Filter1 Filtration BaseDissolv->Filter1 Solid1 Discard Insoluble Byproducts (Decarboxylated/Neutral) Filter1->Solid1 Retentate Filtrate1 Aqueous Filtrate (Contains Target Salt) Filter1->Filtrate1 Filtrate Acidify Acidify with 1M HCl to pH 3.0 (Isoelectric Precipitation) Filtrate1->Acidify Filter2 Filtration & Water Wash Acidify->Filter2 Filtrate2 Discard Aqueous Waste (Soluble Impurities) Filter2->Filtrate2 Filtrate CrudeSolid Crude 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid Filter2->CrudeSolid Retentate Recryst Recrystallization (Glacial Acetic Acid) CrudeSolid->Recryst Pure Pure 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid Recryst->Pure

Workflow for the isoelectric purification and recrystallization of the target compound.

ImpurityLogic Target 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid (Amphoteric, pI ~2.5-3.0) BaseSol Soluble as Sodium Salt (pH > 7) Target->BaseSol NaOH added AcidSol Soluble as HCl Salt (pH < 1) Target->AcidSol Excess HCl IsoPrecip Insoluble Precipitate (pH 3.0) Target->IsoPrecip Adjusted to pI Byprop1 Decarboxylated Byproduct (8-Bromo-4-quinolone) Prop1 Insoluble in mild base (Removable via pH 11 filtration) Byprop1->Prop1 Byprop2 Unreacted Starting Material (e.g., 2-Bromoaniline) Prop2 Soluble in organic solvents (Removable via ether wash) Byprop2->Prop2

Logical relationship between pH manipulation, solubility, and impurity clearance.

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists resolve the severe aqueous solubility bottlenecks associated with 8-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists resolve the severe aqueous solubility bottlenecks associated with 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (a halogenated kynurenic acid derivative).

By understanding the thermodynamic and physicochemical barriers of this molecule, we can implement targeted, self-validating solubilization strategies that preserve the scientific integrity of your downstream assays.

Mechanistic Overview of Insolubility

To solve a solubility issue, we must first understand the causality behind it. 8-Bromo-4-hydroxyquinoline-2-carboxylic acid suffers from poor hydration due to two primary factors:

  • High Crystal Lattice Energy: The 4-hydroxyl group engages in keto-enol tautomerism (forming a 4-quinolone), facilitating strong intermolecular hydrogen bonding and pi-pi stacking.

  • Extreme Lipophilicity: While the un-brominated parent compound, kynurenic acid, already exhibits a notoriously low aqueous solubility of ~16.4 μg/mL[1], the addition of a bulky, highly lipophilic bromine atom at the C8 position drastically increases the partition coefficient (LogP). Conversely, removing the 4-hydroxyl group (as seen in quinaldic acid) yields a moderately soluble compound at ~14 mg/mL[2], proving that the combination of the 4-OH tautomer and the 8-Br atom is the root cause of the thermodynamic barrier.

SolubilityPathways Target 8-Bromo-4-hydroxyquinoline -2-carboxylic acid B1 High Lattice Energy (Keto-Enol Tautomerism) Target->B1 B2 High Lipophilicity (C8-Bromine Atom) Target->B2 S1 Alkaline pH Shift (Di-anion Formation) B1->S1 Deprotonate OH S3 DMSO Co-solvency (Solvation Reduction) B1->S3 Disrupt H-Bonds S2 HP-β-CD Encapsulation (Host-Guest Complex) B2->S2 Shield Bromine B2->S3

Fig 1: Physicochemical barriers and targeted solubilization strategies for the target compound.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 8-Bromo-4-hydroxyquinoline-2-carboxylic acid precipitate in standard PBS (pH 7.4) despite having a carboxylic acid group? A1: At pH 7.4, the carboxylic acid group (pKa ~2.5) is fully deprotonated, but the 4-hydroxyl group remains protonated. The molecule exists as a mono-anion that still possesses a massive, highly lipophilic brominated core. The single negative charge provides insufficient hydration energy to overcome the thermodynamic penalty of solvating the hydrophobic C8-bromine and the strong crystal lattice forces.

Q2: I need a solvent-free aqueous formulation for in vivo dosing. What is the most effective approach? A2: Macrocyclic complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. HP-β-CD features a hydrophobic internal cavity that perfectly encapsulates the lipophilic 8-bromo-quinoline ring, while its hydrophilic exterior ensures bulk aqueous solubility. Studies on related quinoline derivatives demonstrate that HP-β-CD provides the strongest complexation constant ( KF​ ) due to optimal cavity matching[3]. This method can increase solubility by over 10-fold without the toxicity associated with organic solvents[1].

Q3: How can I prepare a highly concentrated stock solution for in vitro high-throughput screening (HTS)? A3: For in vitro assays where trace co-solvents are acceptable, use a DMSO solubilization strategy. Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM stock. When introducing this to your assay, dilute the stock directly into the aqueous buffer under rapid, continuous vortexing to prevent localized nucleation. Ensure the final DMSO concentration remains below 1% (v/v) to prevent artifactual assay interference.

Q4: Can I use pH adjustment to force the compound into solution without excipients? A4: Yes, but it requires highly alkaline conditions. To fully solubilize the compound without cyclodextrins, you must deprotonate both the carboxylic acid and the 4-hydroxyl group (pKa ~8.5 - 9.0). Adjusting the solvent to pH > 9.0 yields a highly soluble di-anion. However, you must empirically verify if your downstream biological target can tolerate this pH.

Quantitative Solubilization Data

The following table summarizes the expected performance of each solubilization strategy to help you select the optimal route for your specific application.

Solubilization StrategyPrimary MechanismEstimated Aqueous SolubilityBiological Application Suitability
Free Acid (Water, pH 7.0) None (Baseline)< 20 μg/mLUnsuitable for most biological assays
Alkaline Shift (pH > 9.0) Di-anion formation> 5,000 μg/mLAlkaline-tolerant in vitro enzymatic assays
HP-β-CD (20% w/v) Host-Guest Inclusion1,000 - 2,000 μg/mLIn vivo dosing, sensitive cell culture
DMSO Co-solvent (1% v/v) Solvation energy reduction~100 - 200 μg/mLHigh-throughput screening (HTS)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation steps, as they confirm that your compound is truly dissolved and not merely suspended as micro-precipitates.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Phase-Solubility Method)

Causality Focus: Overcoming high lattice energy requires extended equilibration time to reach a true thermodynamic state of host-guest inclusion.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or physiological saline.

  • Compound Addition: Add 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Thermodynamic Equilibration: Seal the vial and place it on an orbital shaker at 300 rpm at 25°C for a strict minimum of 48 hours. Note: Shorter times will result in incomplete complexation and artificially low solubility.

  • Filtration: Filter the suspension through a 0.45 μm PTFE syringe filter. Causality: This removes uncomplexed drug crystals which would otherwise act as nucleation sites and cause delayed precipitation.

  • Self-Validation: Quantify the dissolved compound in the filtrate using HPLC-UV (detecting the quinoline chromophore at ~240 nm or ~330 nm) against a standard curve prepared in 100% DMSO.

Protocol B: pH-Shift Solubilization and Turbidity Validation

Causality Focus: Utilizing the dual ionizable groups (COOH and OH) to maximize hydration via di-anion formation.

  • Initial Suspension: Suspend the target compound in a minimal volume of ultra-pure water.

  • Alkalinization: Dropwise, add 0.1 M NaOH while continuously vortexing until the solution transitions from a cloudy suspension to completely clear. Monitor the pH to ensure it does not exceed pH 10.0 (to prevent potential chemical degradation of the quinoline ring).

  • Buffering: Slowly back-titrate with a concentrated buffering agent (e.g., 1 M Tris-HCl, pH 8.5) to stabilize the pH at the lowest possible value that maintains clarity.

  • Self-Validation (Turbidity Check): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Pass: An OD600​<0.05 confirms the absence of micro-precipitates.

    • Fail: If OD600​≥0.05 , micro-crystals are present. You must either increase the pH slightly or switch to Protocol A.

References

  • Source: PubMed (nih.gov)
  • Source: IRIS (unito.it)
  • Source: PubChem (nih.gov)

Sources

Optimization

Technical Support Center: Optimizing Fluorescence of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Welcome to the technical support resource for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence signal of this versatile probe. Here, we address common challenges and frequently asked questions to help you achieve robust and reproducible results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, offering explanations for the underlying causes and actionable solutions.

Issue 1: Weak or No Fluorescence Signal

A common and frustrating issue is the observation of a low or undetectable fluorescence signal. This can stem from a variety of factors, from incorrect instrument settings to the chemical environment of the probe.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Excitation/Emission Wavelengths The fluorescence of quinoline derivatives is dependent on exciting the molecule at its optimal absorption wavelength to achieve the most efficient emission.[1]Action: Perform an initial scan to determine the peak excitation and emission wavelengths for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in your specific experimental buffer system. While related compounds excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm), these values are environmentally sensitive.[1]
Suboptimal pH of the Buffer The fluorescence of quinoline-amine and hydroxyquinoline compounds is often highly pH-dependent.[1][2] The protonation state of the nitrogen atom in the quinoline ring and the hydroxyl group significantly alters the electronic structure and, consequently, the fluorescence properties.[1][2]Action: 1. Measure the pH of your experimental buffer. 2. Conduct a pH titration experiment to determine the optimal pH range for fluorescence. 3. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Low Probe Concentration The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations. If the concentration is too low, the signal may be indistinguishable from the background noise.Action: Prepare a dilution series of the probe to identify the optimal working concentration that provides a strong signal without causing inner filter effects or aggregation-induced quenching.[3]
Probe Degradation Organic fluorophores like quinoline derivatives can be susceptible to degradation from factors such as photobleaching, pH instability, or reaction with other components in the sample.[1]Action: 1. Prepare fresh stock solutions of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. 2. Store stock solutions protected from light at -20°C. 3. Minimize the exposure of your samples to the excitation light source during experiments.[1][3]
Inadequate Instrument Settings Insufficient light reaching the detector or suboptimal detector settings can lead to a weak signal.Action: 1. Increase the detector gain or voltage. 2. Widen the excitation and emission slit widths to increase light throughput, but be mindful of a potential decrease in spectral resolution.[1]
Issue 2: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio and making data interpretation difficult.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Autofluorescence from Sample Components Biological samples often contain endogenous fluorophores such as NADH, FAD, and collagen that can contribute to background fluorescence.[4]Action: 1. Run an unstained control sample (blank) to quantify the level of autofluorescence. 2. If autofluorescence is high, consider using a different buffer or medium. Phenol red in cell culture media is a known source of background fluorescence.[4]
Contaminated Reagents or Solvents Impurities in solvents or buffer components can be fluorescent and contribute to high background.Action: Use high-purity, spectroscopy-grade solvents and reagents for all your experiments.
Instrumental Noise Electronic noise from the detector or stray light within the instrument can elevate the background signal.Action: 1. Allow the instrument to warm up properly before taking measurements. 2. Check for and eliminate any sources of ambient light that may be entering the sample chamber.
Issue 3: Rapid Decrease in Fluorescence Signal (Photobleaching)

A continuous and rapid decline in the fluorescence signal during measurement is a classic sign of photobleaching.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Excessive Exposure to Excitation Light Prolonged or high-intensity excitation can lead to the irreversible photochemical destruction of the fluorophore.[3]Action: 1. Reduce the intensity of the excitation light source. 2. Decrease the exposure time or use intermittent measurements instead of continuous monitoring.[1] 3. For microscopy applications, use an antifade mounting medium.[5]
Presence of Oxygen Molecular oxygen can interact with the excited state of the fluorophore, leading to the formation of reactive oxygen species that can degrade the probe.Action: If experimentally feasible, deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon.
Issue 4: Signal Quenching

A lower-than-expected fluorescence signal can also be due to quenching, where other molecules in the solution inhibit fluorescence through various mechanisms.

Possible Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Quenching Agents Certain ions (e.g., halide ions, heavy metals) and molecules can decrease fluorescence intensity through collisional (dynamic) quenching or by forming a non-fluorescent complex (static quenching).[6][7]Action: 1. Analyze your sample composition for potential quenchers. 2. If a quencher is suspected, perform a Stern-Volmer analysis to characterize the quenching mechanism.[1]
Self-Quenching/Aggregation At high concentrations, fluorophore molecules can interact with each other, leading to a decrease in fluorescence.Action: Dilute your sample to a concentration where self-quenching is minimized. This can be determined by measuring fluorescence intensity across a range of concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid?

The fluorescence of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, like other quinoline derivatives, is primarily influenced by:

  • pH: The protonation state of the quinoline nitrogen and the hydroxyl group can dramatically alter the fluorescence quantum yield and emission wavelength.[2]

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism).[8][9]

  • Presence of Metal Ions: The 4-hydroxyquinoline moiety is a known chelator of metal ions.[10][11] Chelation can significantly enhance fluorescence by increasing molecular rigidity and reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF).[12][13]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay.[1]

Q2: How should I prepare and store stock solutions of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid?

For optimal stability, dissolve 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. When preparing working solutions, dilute the stock in the appropriate aqueous buffer. It is advisable to prepare fresh working solutions daily.

Q3: Can I use this compound for live-cell imaging?

Quinoline derivatives are widely used for live-cell imaging.[14][15] However, for any new compound, it is crucial to assess its cytotoxicity at the intended working concentrations. Additionally, the cell permeability and potential for compartmentalization within specific organelles should be evaluated.

Q4: What is the expected quantum yield of this compound?

The fluorescence quantum yield is highly dependent on the experimental conditions, particularly the solvent and pH.[8] Quinoline derivatives can have quantum yields ranging from less than 1% to over 60% upon binding to certain analytes or in specific solvent environments.[2][16] It is recommended to measure the relative quantum yield experimentally using a well-characterized standard, such as quinine sulfate.[17]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to experimentally determine the optimal spectral properties of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in your buffer system.

Materials:

  • 8-Bromo-4-hydroxyquinoline-2-carboxylic acid stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, HEPES, Tris-HCl)

  • Fluorometer

Methodology:

  • Prepare a Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µM in your experimental buffer.

  • Record Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 300-420 nm).

    • The wavelength at the peak of the resulting spectrum is the optimal excitation wavelength (λex).

  • Record Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The wavelength at the peak of this spectrum is the optimal emission wavelength (λem).

Protocol 2: pH Titration to Determine Optimal Fluorescence

This protocol will help you identify the pH range in which 8-Bromo-4-hydroxyquinoline-2-carboxylic acid exhibits the strongest fluorescence signal.

Materials:

  • 8-Bromo-4-hydroxyquinoline-2-carboxylic acid working solution

  • A series of buffers with varying pH values (e.g., from pH 4 to pH 10)

  • Fluorometer

Methodology:

  • Sample Preparation: Prepare a set of solutions, each containing the same concentration of the probe in buffers of different pH values.

  • Fluorescence Measurement:

    • Set the fluorometer to the predetermined optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The pH at which the highest intensity is observed is the optimal pH for your experiments.

Visualizations

Troubleshooting_Workflow Start Low Fluorescence Signal Detected Check_Wavelengths Verify Excitation/ Emission Wavelengths Start->Check_Wavelengths Check_pH Measure and Optimize Buffer pH Check_Wavelengths->Check_pH Wavelengths Correct Signal_OK Signal Optimized Check_Wavelengths->Signal_OK Adjusted Wavelengths Check_Concentration Titrate Probe Concentration Check_pH->Check_Concentration pH Optimal Check_pH->Signal_OK Adjusted pH Check_Degradation Prepare Fresh Probe and Minimize Light Exposure Check_Concentration->Check_Degradation Concentration Optimal Check_Concentration->Signal_OK Adjusted Concentration Check_Settings Optimize Instrument Settings (Gain, Slits) Check_Degradation->Check_Settings Probe is Fresh Check_Degradation->Signal_OK Fresh Probe Used Check_Settings->Signal_OK Settings Optimized

Caption: Troubleshooting workflow for low fluorescence signal.

pH_Influence_on_Fluorescence cluster_0 Acidic Conditions (Low pH) cluster_1 Optimal pH Range cluster_2 Basic Conditions (High pH) Acidic Protonated State Quinoline Nitrogen Protonated Low Fluorescence Optimal Deprotonated State Zwitterionic or Anionic Form High Fluorescence Acidic->Optimal Increase pH Basic Fully Deprotonated State Potential for Quenching Variable Fluorescence Optimal->Basic Increase pH

Caption: Influence of pH on the fluorescence of hydroxyquinolines.

References

  • Benchchem. A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives.
  • ibidi. Troubleshooting - Immunofluorescence Assays.
  • Benchchem. Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives.
  • Benchchem. Troubleshooting low fluorescence signal with EtS-DMAB.
  • Biotium. Troubleshooting Tips for Fluorescence Staining. (2022).
  • ResearchGate. Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025).
  • Benchchem. troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
  • Elabscience. Immunofluorescence Troubleshooting Tips. (2021).
  • J-Stage. Fluorescence Quenching of Quinoline Derivatives in a Micelle System.
  • Cell Signaling Technology. Immunofluorescence (IF) Troubleshooting Guide.
  • ResearchGate. Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022).
  • PMC - NIH. Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).
  • RSC Advances. Fluorescence enhancement of quinolines by protonation. (2020).
  • Benchchem. overcoming autofluorescence interference in 8-hydroxyquinoline citrate assays.
  • ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol.
  • PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • UCI Department of Chemistry. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications.
  • MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015).
  • NISCAIR Online Periodicals Repository. Photo physical properties of 8-hydroxy quinoline. Available from: [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • ResearchGate. Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2026).
  • RSC Publishing. Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Available from: [Link]

  • ResearchGate. Effect of pH on the fluorescence intensity of 50 mM probe 1 in the...
  • Benchchem. Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe.
  • PubChem. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860. Available from: [Link]

  • PMC. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][8][18]phenanthroline Ligand and Its Cu(I) Complexes. (2025). Available from:

  • PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. Available from: [Link]

  • . Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. Available from: [Link]

  • The University of British Columbia. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

  • Benchchem. A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Available from: [Link]

Sources

Troubleshooting

Troubleshooting low yields in Friedländer or Pfitzinger reactions for quinolines

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the Friedländer and Pfitzinger reactions. Our goal is to equip you with the knowledge to diagnose and resolve common issues, particularly low reaction yields, and to offer insights for robust reaction optimization.

Troubleshooting Guide: The Friedländer Quinoline Synthesis

The Friedländer synthesis is a fundamental reaction for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While versatile, achieving high yields can be challenging. This section addresses common problems encountered during this synthesis.

Q1: My Friedländer reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low or no product formation in a Friedländer synthesis. A systematic investigation of the following is recommended:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates being used.[1] An unsuitable catalyst may lead to a sluggish reaction or promote side reactions.

  • Suboptimal Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of starting materials or the desired product.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can reduce the nucleophilicity of the amine, while sterically hindered substrates can slow down the reaction.[3]

  • Competing Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the α-methylene carbonyl compound, especially under basic conditions.[1][4]

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the solubility of reactants and the reaction rate.[5]

Q2: How do I choose the appropriate catalyst for my Friedländer synthesis?

The selection of the right catalyst is crucial for a successful reaction. Here is a general guideline:

Catalyst TypeCommon ExamplesRecommended For
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)A wide range of substrates.[6]
Lewis Acids Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃), Scandium triflate (Sc(OTf)₃)Moisture-sensitive reactions; can offer enhanced reactivity.[6]
Bases Potassium hydroxide (KOH), Sodium hydroxide (NaOH), Piperidine, Potassium tert-butoxide (KOtBu)More reactive substrates.[1][6]
Modern Catalysts Ionic liquids, Metal-organic frameworks (MOFs), Nanocatalysts, IodineMilder reaction conditions, improved yields, and sustainability.[5][6]

If a standard catalyst is not effective, a screening of different catalyst types and loadings is recommended.[7] For instance, some modern protocols have demonstrated high yields under solvent-free conditions using catalysts like p-TsOH or iodine.[3]

Q3: I am observing a significant amount of a byproduct that I suspect is from aldol self-condensation. How can I minimize this?

Self-condensation of the α-methylene ketone or aldehyde is a frequent cause of low yields, particularly under basic catalysis.[6] To mitigate this:

  • Slow Addition of the Carbonyl Component: Adding the α-methylene carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst can help to maintain a low concentration of the self-condensing species.[6]

  • Switch to an Acid Catalyst: Using an acid catalyst, such as p-TsOH, can often suppress the base-catalyzed self-aldol condensation.[3]

  • Use of Milder Bases: If a base is required, consider using a milder one to reduce the rate of the undesired self-condensation.

Q4: My starting materials are not fully soluble in the reaction solvent. What are my options?

Poor solubility of reactants can lead to incomplete reactions and low yields.[5] Consider the following:

  • Solvent Screening: Experiment with different solvents to find one that provides better solubility for both starting materials. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve both solubility and energy absorption.[5]

  • Increase Reaction Temperature: Gently increasing the reaction temperature may improve the solubility of your starting materials. However, monitor for any signs of decomposition.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with microwave irradiation, can be a viable option and may lead to shorter reaction times and easier purification.[3]

Experimental Protocol: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol is a general guideline for a solvent-free Friedländer synthesis, which can be an effective method to improve yields and simplify the workup procedure.[3]

  • Reactant Mixture: In a clean reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the solid in ethyl acetate.

  • Purification: Wash the ethyl acetate solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Troubleshooting Guide: The Pfitzinger Quinoline Synthesis

The Pfitzinger reaction, a variation of the Friedländer synthesis, is a powerful method for preparing quinoline-4-carboxylic acids from the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][8] This section addresses common challenges associated with this reaction.

Q1: My Pfitzinger reaction has resulted in a thick, intractable tar. What is causing this and how can it be prevented?

Tar formation is a very common issue in the Pfitzinger synthesis and is often attributed to the self-condensation of isatin or the carbonyl compound under the strongly basic conditions.[9] To prevent this:

  • Modified Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in the strong base (e.g., KOH or NaOH). This facilitates the opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation. Once the isatin is fully dissolved (indicated by a color change), then add the carbonyl compound.[9]

  • Temperature Control: High temperatures can accelerate side reactions leading to tar formation. Maintain the reaction temperature as specified in the protocol and avoid excessive heating. For some substrates, a lower temperature for a longer duration may be beneficial.[9]

  • Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.[9]

Q2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Low yields in the Pfitzinger reaction can stem from several factors beyond tar formation:

  • Incomplete Isatin Ring Opening: Ensure that the isatin is completely dissolved and the ring has opened before adding the carbonyl compound. This can be visually monitored by a color change in the reaction mixture.[9]

  • Suboptimal Base: The choice and concentration of the base are critical. While strong bases are necessary, their optimal choice can be substrate-dependent. Some studies have reported higher yields with NaOH compared to KOH.[8] It is advisable to run small-scale trials to determine the optimal base and its concentration.

  • Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion and consume any residual isatin, which can be difficult to remove during purification.[9]

  • Steric Hindrance: Both the isatin and the carbonyl compound can be subject to steric hindrance, which can impede the reaction.[10] If you are working with bulky substrates, longer reaction times or higher temperatures may be necessary, but this must be balanced against the risk of decomposition.

Q3: My product is difficult to isolate and purify from the reaction mixture. What are some effective purification strategies?

The workup and purification of quinoline-4-carboxylic acids can be challenging. Here are some tips:

  • Acidification: After the reaction is complete, the mixture is typically poured onto crushed ice and then carefully acidified with an acid like HCl or acetic acid to a pH of 1-4 to precipitate the product.[8] Slow addition of the acid with vigorous stirring is recommended to avoid localized high acidity which can cause degradation.[9]

  • Crystallization: If the initial precipitate is impure, recrystallization from a suitable solvent is a common purification method.

  • Salt Formation: Since quinolines are basic, they can be purified by forming crystalline salts (e.g., hydrochloride or picrate salts). The free base can then be regenerated by treatment with a base.[11]

  • Column Chromatography: If other methods fail, column chromatography can be used for purification. However, some quinoline derivatives can be unstable on silica gel.[11][12]

Visualizing Reaction Mechanisms and Troubleshooting

To aid in understanding the reaction pathways and troubleshooting logic, the following diagrams are provided.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Alternative Mechanistic Pathways cluster_intermediates Key Intermediates cluster_product Product 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Condensation First Aldol Condensation First 2-Aminoaryl Carbonyl->Aldol Condensation First Schiff Base Formation First Schiff Base Formation First 2-Aminoaryl Carbonyl->Schiff Base Formation First α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Aldol Condensation First α-Methylene Carbonyl->Schiff Base Formation First Aldol Adduct Aldol Adduct Aldol Condensation First->Aldol Adduct Forms Schiff Base Schiff Base Schiff Base Formation First->Schiff Base Forms Quinoline Quinoline Aldol Adduct->Quinoline Cyclization & Dehydration Schiff Base->Quinoline Intramolecular Aldol & Dehydration

Caption: Alternative mechanistic pathways for the Friedländer synthesis.[4][13]

Pfitzinger_Troubleshooting start Low Yield in Pfitzinger Reaction tar Significant Tar Formation? start->tar incomplete Incomplete Reaction? tar->incomplete No tar_yes Modify reactant addition (Isatin + Base first). Control temperature. tar->tar_yes Yes purification Purification Issues? incomplete->purification No incomplete_yes Optimize base (type/conc.). Use excess carbonyl compound. Increase reaction time. incomplete->incomplete_yes Yes purification_yes Careful acidification during workup. Screen crystallization solvents. Consider salt formation. purification->purification_yes Yes success Improved Yield purification->success No, consult further tar_yes->success incomplete_yes->success purification_yes->success

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

Frequently Asked Questions (FAQs)

Q1: Can the Friedländer synthesis be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully used for the Friedländer synthesis, often in combination with microwave irradiation or specific catalysts like p-toluenesulfonic acid or iodine.[1][3] This approach can lead to shorter reaction times and simplified purification.[3]

Q2: What are the main advantages of the Friedländer synthesis?

The primary advantages include its simplicity, the use of readily available starting materials, and its versatility in creating a wide range of substituted quinolines.[6]

Q3: What are the common challenges in the Pfitzinger synthesis?

Common challenges include long reaction times, low yields, and the formation of thick tars that complicate the isolation and purification of the desired product.[8] These issues are often more pronounced with more substituted ketones and aldehydes.[8]

Q4: Are there any notable variations of the Pfitzinger reaction?

Yes, the Halberkann variant is a notable modification where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[14]

Q5: My purified quinoline product is an oil and will not crystallize. What should I do?

If your quinoline derivative is an oil, you can try several techniques to induce solidification:

  • Solvent Screening for Crystallization: Try to find a solvent system where your compound is soluble in one solvent but insoluble in another miscible solvent. Dissolve your oil in the good solvent and slowly add the anti-solvent.[11]

  • Salt Formation: As quinolines are basic, they can often be precipitated as crystalline salts by adding an acid like HCl.[11] Picric acid is also known to form highly crystalline salts with quinolines.[11]

  • Chromatographic Purification: If crystallization fails, column chromatography can be used to obtain a highly pure oil, which may then be more amenable to crystallization.[11]

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Optimizing reaction parameters for Pfitzinger synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Buu-Hoï, N. P. (1946). The Effect of Steric Hindrance on the Course of Pfitzinger Reactions. Journal of the Chemical Society (Resumed), 795.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
  • Reddit. (2025).

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Quinolines

From the desk of the Senior Application Scientist Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot co...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity. Quinolines are a cornerstone in medicinal chemistry and materials science, but controlling the precise placement of substituents on the heterocyclic core remains a significant synthetic hurdle.[1][2] This resource provides practical, in-depth answers to common issues, explaining the causality behind experimental choices to help you optimize your reactions and achieve your target molecules with greater precision.

General FAQs & Troubleshooting

This section addresses broad, overarching issues that can affect various quinoline synthesis methods.

Q1: My quinoline synthesis is yielding a mixture of regioisomers. What are the primary factors that control regioselectivity?

A1: Regioselectivity in classical quinoline syntheses is a delicate interplay of several factors. Understanding these is the first step to troubleshooting. The outcome is typically dictated by:

  • Mechanism & Reaction Conditions: Different named reactions (e.g., Friedländer, Combes, Skraup) proceed through distinct mechanisms.[3][4][5] The choice of an acid or base catalyst, for instance, can fundamentally alter which intermediate is favored.[6]

  • Steric Effects: Bulky substituents on either the aniline or the carbonyl partner can block certain cyclization pathways, thereby favoring the formation of a specific regioisomer. This is often a key factor in reactions like the Combes synthesis.[3]

  • Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) on the aniline ring dictates the nucleophilicity of the ortho positions. The cyclization step, an electrophilic aromatic substitution, will preferentially occur at the more electron-rich and sterically accessible position.[3]

  • Thermodynamic vs. Kinetic Control: Reaction temperature and time can influence whether the kinetically favored (faster-forming) or thermodynamically favored (more stable) product is dominant.[7] Higher temperatures often favor the thermodynamic product.

To begin troubleshooting, a systematic evaluation of these parameters is essential. We recommend starting with the reaction conditions, as they are often the easiest to modify.[8][9]

Troubleshooting Guide by Reaction Type

The Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a powerful tool, but it frequently presents regioselectivity challenges when using unsymmetrical ketones.[2][6]

Q2: I'm using an unsymmetrical ketone (e.g., 2-butanone) in a Friedländer synthesis and getting a mixture of the 2,3- and 2,4-disubstituted quinolines. How can I favor one isomer?

A2: This is a classic Friedländer problem arising from the two possible enolates that can form from the unsymmetrical ketone.[10][11] The reaction can proceed through condensation at either the α (methyl) or α' (methylene) position.

Causality: The regioselectivity is determined by which nucleophilic carbon of the ketone attacks the carbonyl of the 2-aminoaryl ketone (or the imine intermediate). Base-catalyzed reactions often favor the more substituted, thermodynamically stable enolate (from the methylene group), while acid-catalyzed or thermal conditions can be less predictable.

Troubleshooting Strategies & Protocols:

StrategyPrincipleKey Experimental ParametersExpected Outcome
Catalyst Selection Amine catalysts like pyrrolidine can selectively form the less-substituted enamine intermediate.[10][12]Use 10-20 mol% pyrrolidine or a bicyclic derivative like TABO in a solvent like toluene.[10][12]Increased selectivity for the linear 2,4-disubstituted product.
Lewis Acid Catalysis Strong Lewis acids like In(OTf)₃ can effectively catalyze the reaction and improve selectivity for the Friedländer product over other side reactions.[6][13]Use In(OTf)₃ under solvent-free conditions at elevated temperatures (e.g., 100 °C).[13]Favors the desired cyclized quinoline.
Slow Addition Adding the ketone slowly to the reaction mixture keeps its concentration low, which can favor kinetic control and improve selectivity with certain amine catalysts.[12]Use a syringe pump to add the ketone over several hours.Enhanced regioselectivity, often >95:5.[12]
Directed Synthesis Introduce a temporary activating group, like a phosphonate, on one of the α-carbons of the ketone to force the reaction down a single pathway.[14]Requires synthesis of a modified ketone.Can achieve near-perfect regiocontrol.[14]

Protocol Example: Pyrrolidine-Catalyzed Regioselective Synthesis [10]

  • To a solution of 2-aminobenzophenone (1.0 eq) in toluene, add a catalytic amount of pyrrolidine (0.2 eq).

  • Slowly add the unsymmetrical ketone (e.g., 2-butanone, 1.5 eq) to the mixture at room temperature over 2-4 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the desired regioisomer.

The Skraup & Doebner-von Miller Reactions

These related syntheses use α,β-unsaturated carbonyl compounds (often generated in situ in the Skraup reaction from glycerol) to form quinolines.[2][4] While powerful, they are notorious for being highly exothermic and producing tarry byproducts.[10][15]

Q3: My Skraup reaction is violent and produces significant tar, leading to low yields. How can I control the reaction and improve the outcome?

A3: The aggressive nature of the Skraup synthesis is due to the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[10] This, combined with the subsequent polymerization of acrolein under the harsh conditions, leads to the issues you're observing.[15]

Causality: The key is to moderate the reaction rate and prevent localized overheating, which accelerates polymerization and decomposition.

Troubleshooting Strategies:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique. It is believed to act as an oxygen carrier, smoothing out the exothermic process over a longer period.[15]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to maintain control over the internal temperature.

  • Avoid Excess Acrolein: If preparing the α,β-unsaturated carbonyl in situ, ensure the stoichiometry is correct. An excess of the unsaturated component is a primary cause of polymerization.[15]

  • Work-up Procedure: An efficient work-up, such as steam distillation, can be crucial for separating the desired quinoline from the non-volatile tar.[10]

Workflow for Troubleshooting a Violent Skraup Reaction:

G start Violent Skraup Reaction & Tar Formation check_moderator Is a moderating agent (e.g., FeSO₄) being used? start->check_moderator add_moderator Action: Add FeSO₄ to the reaction mixture. check_moderator->add_moderator No check_acid Is H₂SO₄ added slowly with cooling? check_moderator->check_acid Yes add_moderator->check_acid control_acid Action: Use an ice bath and add H₂SO₄ dropwise. check_acid->control_acid No check_stirring Is stirring vigorous and efficient? check_acid->check_stirring Yes control_acid->check_stirring improve_stirring Action: Use mechanical stirring. check_stirring->improve_stirring No outcome Result: Controlled Reaction, Reduced Tar, Improved Yield check_stirring->outcome Yes improve_stirring->outcome

Caption: Troubleshooting workflow for a violent Skraup reaction.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[16][17] While straightforward with symmetrical diketones, regioselectivity becomes a major issue with unsymmetrical β-diketones and meta-substituted anilines.

Q4: I am reacting a meta-substituted aniline in a Combes synthesis and obtaining a mixture of the 5- and 7-substituted quinolines. How can I control the cyclization position?

A4: This is a common regioselectivity challenge in the Combes synthesis. The cyclization is an electrophilic aromatic substitution, and the enamine intermediate can attack either of the two available ortho positions on the aniline ring.

Causality: The outcome is governed by the combined steric and electronic influences of the substituent on the aniline ring. An electron-donating group (e.g., -OCH₃) will activate both ortho positions, while a bulky group will sterically hinder the position adjacent to it, favoring cyclization at the more accessible carbon.[3][16]

Troubleshooting Strategies:

  • Substituent Choice: The inherent directing effect of the aniline's substituent is the dominant factor. Methoxy-substituted anilines, for example, often lead to the formation of specific isomers due to a combination of steric and electronic effects.[3]

  • Catalyst Screening: While strong protic acids like H₂SO₄ or polyphosphoric acid (PPA) are traditional, screening different acids can sometimes influence the isomeric ratio, although this effect is often modest compared to the substrate's intrinsic bias.[16]

  • Modern Catalytic Methods: For challenging cases, moving away from classical methods may be necessary. Modern transition-metal-catalyzed methods, often involving C-H activation, can offer superior and often switchable regioselectivity, providing access to isomers that are difficult to obtain classically.[1][18][19][20][21] These methods bypass the traditional electrophilic aromatic substitution pathway, offering entirely different regiochemical control.

Mechanistic View of Competing Pathways in Combes Synthesis:

G cluster_0 Reaction Start cluster_1 Cyclization Pathways cluster_2 Products aniline meta-Substituted Aniline enamine Enamine Intermediate aniline->enamine diketone Unsymmetrical β-Diketone diketone->enamine pathway1 Pathway A: Attack at C2 (less hindered) enamine->pathway1 Sterically Favored pathway2 Pathway B: Attack at C6 (more hindered) enamine->pathway2 Sterically Disfavored product1 7-Substituted Quinoline (Major Product) pathway1->product1 product2 5-Substituted Quinoline (Minor Product) pathway2->product2

Caption: Competing cyclization pathways in the Combes synthesis.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de France, 49, 89. (URL not available)
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved March 10, 2026, from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved March 10, 2026, from [Link]

  • CCS Chemistry. (2023). Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved March 10, 2026, from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved March 10, 2026, from [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved March 10, 2026, from [Link]

  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved March 10, 2026, from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Retrieved March 10, 2026, from [Link]

  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved March 10, 2026, from [Link]

  • PubMed. (2001). Highly regioselective Friedländer reaction. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved March 10, 2026, from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved March 10, 2026, from [Link]

  • RSC Publishing. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved March 10, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Retrieved March 10, 2026, from [Link]

  • PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved March 10, 2026, from [Link]

  • PubMed. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid Across pH Gradients

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS: 10174...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS: 10174-71-7)[1].

This compound is a rigid, halogenated analog of kynurenic acid, a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors (NMDA, AMPA, and kainate)[2][3]. Because of its unique structural features—a carboxylic acid, a tautomeric 4-hydroxyl/4-oxo group, and an electron-withdrawing bromine atom—its solubility, stability, and chromatographic behavior are highly dependent on the pH of its environment[4][5].

Part 1: Physicochemical Causality & pH-Dependent Speciation

To troubleshoot experiments effectively, you must first understand the molecular state of the compound in your buffer. The core kynurenic acid scaffold exhibits distinct dissociation steps[4]. The electron-withdrawing 8-bromo substituent increases the lipophilicity of the molecule while slightly lowering the pKa of adjacent functional groups via inductive effects.

The compound undergoes a critical tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms[5]. This equilibrium, combined with its acid-base properties, dictates its stability and solubility across different pH ranges.

Quantitative Speciation Summary
pH RangeDominant Molecular SpeciesSolubility ProfileChemical Stability
< 2.0 Cationic (Protonated quinoline nitrogen & unionized COOH)Moderate (Requires acidic cosolvents)High. Stable against oxidation.
3.0 – 6.5 Zwitterionic / Neutral Tautomer (Deprotonated COOH, protonated NH)Very Low (High risk of precipitation)High.
7.0 – 8.5 Monoanionic (Deprotonated COOH, neutral OH/oxo)Moderate to High (Physiological buffers)Moderate. Sensitive to heavy metals.
> 9.0 Dianionic (Deprotonated COOH and deprotonated OH)Very High (Readily soluble in aqueous NaOH)Low. Susceptible to nucleophilic aromatic substitution (SNAr) over time.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 8-Bromo-4-hydroxyquinoline-2-carboxylic acid precipitate when transitioning from a basic stock solution to a physiological assay buffer (pH 7.4)?

The Causality: The compound is highly soluble in basic conditions (pH > 9.0) because it exists as a highly polar dianion. However, when you introduce this stock into a pH 7.4 buffer, the pH drops rapidly. At pH 7.4, the compound exists predominantly as a monoanion or zwitterion, which has a significantly lower aqueous solubility[4]. The sudden "pH shock" forces the compound into a supersaturated state, causing rapid crystallization or amorphous precipitation. The Solution: Do not use strong aqueous bases (like 1M NaOH) for high-concentration stock solutions if your final assay is at physiological pH. Instead, prepare a 10–50 mM stock in 100% anhydrous DMSO. When spiking into the pH 7.4 assay buffer, ensure the final DMSO concentration is ≤1% and maintain vigorous vortexing during addition to prevent localized solvent crash-out.

Q2: I observe peak splitting and a shift in retention time during RP-HPLC analysis at pH 3.0. Is the compound degrading?

The Causality: Peak splitting at pH 3.0 is rarely degradation; it is a chromatographic artifact caused by speciation. The pKa of the carboxylic acid group on the kynurenic acid core is approximately 2.4[4][6]. At a mobile phase pH of 3.0, the compound exists as a dynamic mixed population of protonated and deprotonated states. Because these two states have vastly different polarities, they partition differently into the C18 stationary phase, leading to peak broadening or splitting. The Solution: You must buffer the mobile phase at least 1.5 pH units away from the pKa. Adjust your mobile phase to either pH 1.5 (using 0.1% Trifluoroacetic acid) to ensure full protonation, or pH 5.0 (using Ammonium Acetate) to ensure full deprotonation of the carboxylate.

Q3: How does extreme alkaline pH (pH > 12) affect long-term chemical stability?

The Causality: While solubility is maximized at pH > 12, the chemical stability is compromised. The electron-withdrawing 8-bromo group activates the quinoline ring. Under prolonged exposure to strong hydroxide concentrations (especially at room temperature or above), the molecule can undergo nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a hydroxyl group, altering the pharmacological profile of the molecule. The Solution: If alkaline solubilization is strictly required, use the minimum necessary pH (e.g., pH 8.5–9.0 using a Tris or Bicarbonate buffer) and prepare solutions fresh daily. Store any long-term stocks in DMSO at -20°C.

Part 3: Visualizations of Molecular Workflows

pH-Dependent Speciation and Tautomerization Workflow

The following diagram illustrates the chemical transitions the molecule undergoes as environmental pH shifts, dictating its physical state.

G Acidic pH < 2.0 Cationic Form (Protonated N, COOH) Neutral pH 3.0 - 7.0 Zwitterion / Neutral (Tautomeric Equilibrium) Acidic->Neutral Deprotonation of COOH (pKa ~2.4) Basic pH > 8.0 Anionic Forms (Deprotonated COOH, OH) Neutral->Basic Deprotonation of OH/NH (pKa ~8.5 - 10.5)

Caption: pH-driven speciation of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid affecting solubility.

Troubleshooting Decision Tree: Precipitation Resolution

Use this logical workflow to resolve common solubility failures during in vitro assay preparation.

G Start Compound Precipitates in Assay Buffer (pH 7.4) CheckSol Identify Stock Solvent Start->CheckSol Aqueous Aqueous NaOH Stock CheckSol->Aqueous DMSO DMSO Stock CheckSol->DMSO Action1 pH Shock! Neutral species rapidly forms. Titrate slowly or switch to DMSO. Aqueous->Action1 Action2 Solvent crash out. Ensure final DMSO < 1% and mix vigorously. DMSO->Action2

Caption: Decision tree for resolving precipitation of quinoline derivatives in physiological buffers.

Part 4: Experimental Protocols

Protocol: Preparation of a pH-Stable 10 mM Stock Solution for In Vitro Assays

This self-validating protocol ensures complete dissolution without compromising the chemical integrity of the halogenated quinoline core.

Materials Needed:

  • 8-Bromo-4-hydroxyquinoline-2-carboxylic acid powder (Desiccated, RT)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Vortex mixer and sonicator bath

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.68 mg of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (MW: 268.06 g/mol ) into a clean, dry 1.5 mL amber microcentrifuge tube. Rationale: Amber tubes prevent potential photodegradation of the halogenated aromatic system.

  • Solubilization: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain visible, place the tube in a room-temperature sonicator bath for 5 minutes. Do not apply heat, as elevated temperatures in concentrated solutions can induce dimerization or degradation.

  • Self-Validation (Optical Clarity): Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a bright light. The absence of a pellet confirms complete solubilization.

  • Self-Validation (Spectroscopic Integrity): Dilute a 1 µL aliquot of the stock into 999 µL of 0.15 M HCl (pH ~0.8). Measure the UV absorbance. You should observe a distinct absorption maximum near 332 nm[6]. A shift in this peak indicates degradation or impurities.

  • Storage: Aliquot the validated stock into 50 µL volumes and store at -20°C. Thaw only once prior to use.

References

  • Showing NP-Card for Kynurenic acid (NP0000852). NP-MRD. Available at:[Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. ResearchGate. Available at:[Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. Semantic Scholar. Available at:[Link]

Sources

Optimization

Column chromatography techniques for purifying quinoline carboxylic acids

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying quinoline carboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying quinoline carboxylic acids.

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the widely used fluoroquinolone antibiotics[1]. However, these molecules are notoriously difficult to purify. They are amphoteric—containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety. This dual nature often leads to zwitterion formation, resulting in severe band broadening, irreversible adsorption, and poor resolution during standard chromatographic separation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of these complex molecules.

Workflow: Chromatography Selection Strategy

Before troubleshooting, it is critical to select the correct stationary phase based on the functionalization of your specific quinoline derivative.

ChromatographyWorkflow A Quinoline Carboxylic Acid Crude Mixture B Assess Polarity & Zwitterionic Character A->B C Highly Polar / Zwitterionic (e.g., Fluoroquinolones) B->C Unprotected Acid/Amine D Lipophilic / Protected Esters (e.g., Intermediates) B->D Protected Moieties E Preparative RP-HPLC (C18) with Acidic Buffer C->E Suppress Ionization F Normal-Phase Silica with Base Deactivation D->F Prevent Silanol Binding

Decision workflow for selecting the optimal chromatography mode for quinoline carboxylic acids.

Part 1: Troubleshooting & FAQs

Q1: Why does my quinoline carboxylic acid streak irreversibly on standard normal-phase silica gel? A1: This is caused by the acidic nature of the silica gel interacting with the basic bulky amine (the quinoline nitrogen), leading to strong, irreversible ion-exchange interactions[2]. Simultaneously, the carboxylic acid acts as a strong hydrogen-bond donor. The Causality: When the basic nitrogen binds to unendcapped silanols ( Si−OH ), the molecule is trapped. The Solution: You must deactivate the silica gel by pre-treating it with a competitive base like triethylamine (TEA)[2]. TEA binds to the strongly acidic silanol sites, neutralizing them and allowing your target molecule to elute based on polarity rather than acid-base trapping.

Q2: I am using Reverse-Phase (RP) HPLC for a fluoroquinolone, but the peaks are severely tailing. How do I fix this? A2: It is well-documented that fluoroquinolones give severely tailing peaks in reversed-phase chromatography due to mixed-mode interactions with residual silanols on the C18 stationary phase[3]. The Causality: At a neutral pH, the molecule exists as a zwitterion, which interacts unpredictably with the hydrophobic stationary phase. The Solution: Tailing can be drastically reduced by using mobile phases with high ionic strength or high acidity[3]. Adding 0.1% to 1.0% formic acid or acetic acid lowers the mobile phase pH below the pKa of the carboxylic acid, fully protonating it and suppressing ionization.

Q3: How can I validate that my mobile phase additive is actually working before running a large preparative column? A3: Self-Validating System: Perform a 2D Thin-Layer Chromatography (TLC) test. Spot your crude mixture in the bottom corner of a silica plate. Run it in your standard solvent system (e.g., Hexane/Ethyl Acetate) without additives. Dry the plate, rotate it 90 degrees, and run it in the same solvent system spiked with 1% TEA and 1% Acetic Acid. If the initial run shows a long streak, but the second orthogonal run resolves that streak into tight, circular spots, you have successfully validated the suppression of silanol interactions.

Part 2: Quantitative Data & Mobile Phase Optimization

The choice of additive dictates the success of the purification. The table below summarizes the expected outcomes when modifying your chromatographic conditions.

Chromatography ModeMobile Phase AdditiveConcentrationMechanism of ActionTypical Tailing Factor ( Tf​ )Expected Recovery
Normal-Phase (Silica) NoneN/AUnsuppressed silanol interactions> 3.0 (Severe Streaking)< 40%
Normal-Phase (Silica) Triethylamine (TEA)1.0% - 2.0% v/vCompetitive binding to acidic silanols1.1 - 1.3> 85%
Reverse-Phase (C18) NoneN/AMixed-mode interactions with residual silanols2.0 - 2.560% - 70%
Reverse-Phase (C18) Formic Acid / Acetic Acid0.1% - 1.0% v/vLowers pH to suppress carboxylate ionization1.0 - 1.2> 95%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Deactivated Normal-Phase Flash Chromatography

Best for: Lipophilic quinoline carboxylic acids or protected synthetic intermediates.

  • Column Deactivation: Slurry pack the silica gel column using your non-polar starting solvent (e.g., Hexane or Dichloromethane) spiked with 2% v/v Triethylamine (TEA)[2]. Flush the column with at least 3 column volumes (CV) of this mixture to ensure all acidic silanol sites are fully saturated.

  • Sample Loading (Dry-Loading): Because quinoline carboxylic acids have poor solubility in non-polar solvents, dissolve your crude mixture in a volatile polar solvent (like THF or Methanol), add Celite (1:2 weight ratio to your crude), and evaporate to a free-flowing powder. Load this evenly onto the head of the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (or DCM/MeOH) containing 1% TEA and 1% Acetic Acid. Expert Insight: The TEA keeps the silica deactivated, while the Acetic Acid ensures the carboxylic acid moiety of your target molecule remains protonated, preventing it from forming a salt with the TEA on the column.

  • Fractionation: Monitor fractions via TLC using the exact additive-spiked mobile phase.

Protocol B: Preparative Reverse-Phase (C18) Purification

Best for: Highly polar, zwitterionic compounds like unprotected fluoroquinolones[4].

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in Milli-Q water.

    • Organic Phase (B): 0.1% Formic Acid in HPLC-grade Acetonitrile[3].

  • Sample Dissolution: Dissolve the crude mixture in a minimal volume of DMSO or the initial mobile phase conditions (e.g., 10% B). Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Execution: Run a shallow gradient (e.g., 10% B to 60% B over 15-20 column volumes). The high acidity of the mobile phase will suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and baseline resolution from structurally similar impurities (such as des-fluoro or regioisomers)[3].

  • Product Isolation: Pool the pure fractions and lyophilize (freeze-dry) them. Avoid rotary evaporation at high temperatures, as the concentration of formic acid during evaporation can occasionally lead to unwanted formylation or thermal degradation of sensitive analogs[4].

References

  • Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC / NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity and Sensitivity of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid for Metal Ion Detection

The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. The development of highly sensit...

Author: BenchChem Technical Support Team. Date: March 2026

The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. The development of highly sensitive and selective chemosensors is crucial for addressing the challenges associated with trace metal analysis. Among the various classes of chemosensors, those based on a fluorescent signaling mechanism have garnered significant attention due to their inherent sensitivity, rapid response times, and the potential for real-time in-situ measurements.

Quinoline and its derivatives have emerged as a privileged scaffold in the design of fluorescent probes.[1] Their rigid, planar structure provides a robust fluorophore, while the presence of nitrogen and oxygen heteroatoms offers excellent coordination sites for metal ions.[2] The photophysical properties of quinoline-based sensors can be fine-tuned through chemical modification, allowing for the development of probes with high selectivity for specific metal ions.[3] This guide provides an in-depth comparative analysis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid as a fluorescent chemosensor for metal ions, with supporting experimental data and protocols to benchmark its performance against other established sensors.

Synthesis and Characterization of Quinoline-Based Chemosensors

The synthesis of functionalized quinoline derivatives is a cornerstone of developing novel chemosensors. A common and versatile approach is the Skraup-Friedlander reaction, which involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone.[4] For 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a plausible synthetic route would involve the reaction of a substituted o-aminobenzaldehyde with a suitable keto-ester, followed by cyclization and subsequent functional group manipulations. The rationale behind selecting specific synthetic pathways is often driven by the desired substitution pattern on the quinoline ring, which in turn dictates the sensor's selectivity and photophysical properties.

A Substituted o-aminobenzaldehyde C Condensation & Cyclization (e.g., Friedlander Synthesis) A->C B Keto-ester B->C D Functional Group Manipulation (e.g., Bromination) C->D Intermediate E 8-Bromo-4-hydroxyquinoline -2-carboxylic acid D->E Final Product

Caption: Generalized synthetic pathway for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Characterization of the synthesized sensor is a critical step to confirm its chemical identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to elucidate the molecular structure.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid as a metal ion sensor, a series of standardized experiments are conducted. These protocols are designed to be self-validating, providing a clear and reproducible measure of the sensor's selectivity, sensitivity, and binding characteristics.

Selectivity Screening

The selectivity of a chemosensor is its ability to preferentially bind to a specific metal ion in the presence of other competing ions.

Step-by-Step Protocol:

  • Prepare a stock solution of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in a suitable solvent (e.g., DMSO/water mixture).

  • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).

  • In a series of cuvettes, add a fixed concentration of the sensor solution.

  • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.

  • Record the fluorescence emission spectrum of each solution after a short incubation period.

  • Compare the fluorescence response of the sensor in the presence of different metal ions. A significant change in fluorescence intensity for a particular metal ion indicates selectivity.

Fluorescence Titration for Sensitivity and Binding Affinity

Fluorescence titration is performed to determine the sensor's sensitivity (limit of detection) and its binding affinity (association constant) for the target metal ion.

Step-by-Step Protocol:

  • Prepare a stock solution of the sensor and the target metal ion.

  • To a cuvette containing a fixed concentration of the sensor, incrementally add small aliquots of the target metal ion solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • The Limit of Detection (LOD) is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement, and k is the slope of the linear portion of the calibration curve at low concentrations.[5][6]

  • The association constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[7]

Stoichiometry Determination using Job's Plot

Job's plot, or the method of continuous variations, is a widely used technique to determine the binding stoichiometry between the sensor and the metal ion.[8][9]

Step-by-Step Protocol:

  • Prepare equimolar stock solutions of the sensor and the target metal ion.

  • Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum emission.

  • Plot the fluorescence intensity against the mole fraction of the sensor.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex.[10] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding ratio.[9]

cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Interpretation A Prepare Sensor Stock Solution C Selectivity Screening (Fluorescence Spectroscopy) A->C D Fluorescence Titration A->D E Job's Plot Analysis A->E B Prepare Metal Ion Stock Solutions B->C B->D B->E F Determine Selectivity Profile C->F G Calculate Limit of Detection (LOD) & Association Constant (Ka) D->G H Determine Binding Stoichiometry E->H

Caption: Experimental workflow for evaluating the performance of a fluorescent metal ion sensor.

Performance Comparison of Metal Ion Chemosensors

The effectiveness of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid as a metal ion sensor can be benchmarked against other reported chemosensors. The following table summarizes the performance characteristics of several quinoline-based and other fluorescent sensors for the detection of various metal ions.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Binding StoichiometryAssociation Constant (Kₐ)Response MechanismReference
8-Hydroxyquinoline-2-carboxylic acid Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺Not specified in provided context1:1, 1:2, 1:3High affinity for various metalsComplexation[11][12]
Rhodamine-based sensor Fe³⁺2.2 µM1:16.9 x 10³ M⁻¹Fluorescence Enhancement[7]
Sensor TQA (Quinoline derivative) Fe³⁺0.16841 µM1:12.767 x 10³ M⁻¹Not specified[2]
COP-100 Fe³⁺, Fe²⁺0.245 µM, 0.213 µMNot specifiedKₛᵥ = 2.97 x 10⁴ M⁻¹, Kₛᵥ = 2.58 x 10⁴ M⁻¹Fluorescence Quenching[13][14]
CEHC Fe³⁺0.76 µM1:11.30 x 10⁴ M⁻¹Fluorescence Quenching[15][16]
DDTQ (Quinoline-based) Cd²⁺126 nMNot specifiedNot specifiedFluorescence Enhancement[1]
QP2 (Quinoline-based) Zn²⁺17.7 nM2:1 (Sensor:Metal)Not specifiedFluorescence Enhancement (AIE)[17]
Coumarin-azacrown derivative Ca²⁺, Pb²⁺1.21 µM, 8.04 µM1:14.8 x 10⁴ M⁻¹, 8.7 x 10⁴ M⁻¹Fluorescence Enhancement[6]

Sensing Mechanism and Signal Transduction

The change in fluorescence upon metal ion binding in quinoline-based sensors can be attributed to several photophysical processes. For 8-hydroxyquinoline derivatives, a common mechanism is the inhibition of excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF).[18] In the free ligand, the excited state energy is often dissipated through non-radiative pathways. Upon coordination with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay processes and leads to an enhancement of fluorescence emission.[4] Other possible mechanisms include Photoinduced Electron Transfer (PET), where the metal ion modulates the electron transfer between a donor and the fluorophore, and Förster Resonance Energy Transfer (FRET).

cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Transduction A Quinoline Fluorophore (e.g., 8-Bromo-4-hydroxyquinoline -2-carboxylic acid) C Sensor-Metal Complex (Chelation) A->C B Metal Ion (e.g., Fe³⁺) B->C D Modulation of Photophysical Properties (e.g., CHEF, PET) C->D E Change in Fluorescence Emission (Enhancement or Quenching) D->E

Caption: Generalized signaling pathway for a quinoline-based fluorescent metal ion sensor.

Conclusion

8-Bromo-4-hydroxyquinoline-2-carboxylic acid, as a representative of the 8-hydroxyquinoline class of ligands, holds significant promise as a fluorescent chemosensor for metal ions. The inherent chelating ability of the 8-hydroxyquinoline scaffold, combined with the electronic modifications introduced by the bromo and carboxylic acid substituents, is expected to yield a sensor with high affinity for various metal ions, particularly transition metals like Fe³⁺ and Cu²⁺.[11][12] The comparative data presented in this guide highlight that while many sensors exhibit high sensitivity for specific ions, there is a continuous need for probes that offer improved selectivity in complex matrices. Future research should focus on a detailed experimental characterization of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid to quantify its limit of detection, association constants, and selectivity profile for a wide range of metal ions. Such studies will be instrumental in validating its practical utility in real-world applications, from environmental monitoring to biomedical imaging.

References

  • Wu, S. P., et al. (2012). New water-soluble highly selective fluorescent chemosensor for Fe (III) ions and its application to living cell imaging. Sensors and Actuators B: Chemical, 171-172, 849-854. Available from: [Link]

  • Shanmugaraju, S., et al. (2024). Porous organic polymers-based fluorescent chemosensors for Fe(III) ions-a functional mimic of siderophores. Frontiers in Chemistry, 12, 1356983. Available from: [Link]

  • Li, Y., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 30(7), 1534. Available from: [Link]

  • Shanmugaraju, S., et al. (2024). Porous organic polymers-based fluorescent chemosensors for Fe(III) ions-a functional mimic of siderophores. Frontiers in Chemistry, 12, 1356983. Available from: [Link]

  • El-Kemary, M., et al. (2022). Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor. RSC Advances, 12(45), 27679-27686. Available from: [Link]

  • Singh, P., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. New Journal of Chemistry. Available from: [Link]

  • Bai, S., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry Proceedings, 12(1), 4. Available from: [Link]

  • LibreTexts Chemistry. (2022). 8.2: Background. Available from: [Link]

  • Kao, C. L., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments, 220, 111697. Available from: [Link]

  • El-Kemary, M., et al. (2022). Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor. RSC Advances, 12(45), 27679-27686. Available from: [Link]

  • Stepanenko, O. V., et al. (2022). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. International Journal of Molecular Sciences, 23(24), 16124. Available from: [Link]

  • Job's method. (n.d.). In Spectrophotometric study of complexes by Job's method. Available from: [Link]

  • de la Cruz, R. P., et al. (2024). Development of Fluorescent Chemosensors for Calcium and Lead Detection. Molecules, 29(3), 527. Available from: [Link]

  • Sheridan, J. (n.d.). Job's Plot for Stoichiometric Analysis. Scribd. Available from: [Link]

  • Harvey, D. (2013). Method of Continuous Variations. Chemistry LibreTexts. Available from: [Link]

  • College of Western Idaho Pressbooks. (n.d.). Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. Available from: [Link]

  • Mei, Q., et al. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... Available from: [Link]

  • Walsh Medical Media. (2017). Fluorescent Chemosensor for Quantitation of Multiple Atmospheric Gases. Available from: [Link]

  • Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

  • El-Sayed, W. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Zhang, L., & Meggers, E. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. The Journal of Organic Chemistry, 70(15), 6309-6312. Available from: [Link]

  • Al-Karawi, A. J. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of PharmTech Research, 5(4), 1438-1449. Available from: [Link]

  • Toso, F., et al. (2021). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 45(1), 223-233. Available from: [Link]

  • Kumar, A., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 1547-1568. Available from: [Link]

  • El-Faham, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available from: [Link]

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Comparative

Quantum Yield Comparison of 8-Hydroxyquinoline Derivatives: A Technical Guide for Advanced Fluorophores

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Photophysics of 8-Hydroxyquinoline As a Senior Application Scientist, I frequently evaluate fluorophore scaffolds for bio-im...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Photophysics of 8-Hydroxyquinoline

As a Senior Application Scientist, I frequently evaluate fluorophore scaffolds for bio-imaging, chemosensors, and organic light-emitting diodes (OLEDs). 8-Hydroxyquinoline (8-HQ) is a privileged bidentate ligand in this domain. However, the native 8-HQ molecule exhibits a notoriously low fluorescence quantum yield (ΦF < 0.01) in most environments[1].

The causality behind this weak emission lies in an Excited-State Proton Transfer (ESPT) [1]. Upon UV excitation, the proton from the hydroxyl group rapidly transfers to the quinoline nitrogen, facilitating a non-radiative decay pathway that dissipates the excited-state energy as heat.

To unlock the optical potential of 8-HQ, we must suppress this ESPT. The most effective strategy is Chelation-Enhanced Fluorescence (CHEF) [2]. By coordinating the 8-HQ ligand to a metal ion (e.g., Al³⁺, Zn²⁺), the molecular structure is rigidified. This "locking" mechanism restricts intramolecular rotations and completely shuts down the ESPT pathway, forcing the molecule to relax via radiative decay (fluorescence)[2].

Mechanistic Pathways: ESPT vs. CHEF

The diagram below illustrates the logical divergence between the non-radiative decay of native 8-HQ and the highly emissive pathway of its metal-chelated derivatives.

G HQ Native 8-HQ (Flexible Structure) HQ_Exc Excited State 8-HQ* HQ->HQ_Exc UV Excitation Chelate 8-HQ Metal Complex (Rigidified Structure) HQ->Chelate Metal Chelation (e.g., Al3+, Zn2+) ESPT Excited-State Proton Transfer (ESPT) HQ_Exc->ESPT NR_Decay Non-Radiative Decay (Low Quantum Yield) ESPT->NR_Decay Chelate_Exc Excited State Complex* Chelate->Chelate_Exc UV Excitation Radiative Radiative Decay (High Quantum Yield) Chelate_Exc->Radiative CHEF Mechanism

Caption: Photophysical pathways of 8-HQ demonstrating ESPT vs. Chelation-Enhanced Fluorescence.

Quantum Yield Comparison of Advanced 8-HQ Derivatives

While classic complexes like Alq₃ (Tris(8-hydroxyquinolinato)aluminum) revolutionized OLED technology, their baseline quantum yield in solution is only ~0.20[3]. Modern drug development and materials science require much higher efficiencies. By modifying the quinoline ring or engineering multinuclear clusters, researchers have drastically improved the ΦF.

The table below summarizes the quantitative performance of key 8-HQ derivatives:

Compound / DerivativeModification StrategySolvent EnvironmentQuantum Yield (ΦF)Key Photophysical Advantage
Native 8-HQ NoneWater / Ethanol< 0.01Baseline reference; quenched by ESPT[1].
Alq₃ Al³⁺ ChelationToluene / THF~0.20Standard OLED electron-transport material[3].
Morpholinyl-Alq₃ C-4 Morpholine SubstitutionOrganic Solvents~0.40Saturated cyclic group widens optical bandgap[4].
Fluorinated Alq₃ (C-6) C-6 FluorinationOrganic Solvents> 0.40Inductive effect causes blue-shift and higher intensity[5].
8-MeOTQA (Zn²⁺ Complex) Tripodal Ligand DesignEthanol / Water0.51C3-symmetry enhances target binding and sensitivity[6].
Dinuclear Al(III) Complex Multinuclear ArchitectureToluene1.0 ± 0.1Suppresses aggregation-caused quenching (ACQ)[3].
Sn12-Oxo Cluster (8-HQ) Icosahedral Kernel RegulationAcetonitrile> 0.99Synergistic integration of tin-oxo frameworks[7].
Causality Behind the Enhancements:
  • Substituent Effects: Adding electron-donating groups (like morpholine at C-4) or electron-withdrawing groups (like fluorine at C-6) alters the HOMO-LUMO gap[4]. For instance, C-6 fluorination shifts emission to the blue spectrum while significantly boosting intensity[5].

  • Architectural Engineering: Transitioning from mononuclear (Alq₃) to dinuclear or cluster-based systems (like the Sn12-Oxo cluster) physically shields the fluorophore. This prevents intermolecular π-π stacking, thereby eliminating Aggregation-Caused Quenching (ACQ) and pushing the quantum yield to near unity[3][7].

Experimental Methodology: Self-Validating Protocol for Relative Quantum Yield

Trustworthiness in photophysical reporting demands rigorous, self-validating protocols. The relative comparative method is the industry standard for determining the ΦF of new 8-HQ derivatives[2]. This method relies on comparing the unknown sample against a well-characterized standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[2].

Step-by-Step Workflow
  • Preparation of Dilutions: Prepare 5-6 serial dilutions of both the 8-HQ derivative and the standard.

    • Causality Check: The absorbance of all solutions at the excitation wavelength must remain below 0.1 [2]. Higher absorbances trigger the "inner filter effect" and self-absorption, which artificially truncates the emission profile and invalidates the calculated quantum yield.

  • UV-Vis Absorption Measurement: Record the absorption spectra for all dilutions using a quartz cuvette. Ensure baseline correction with the pure solvent.

  • Fluorescence Emission Measurement: Excite the samples at the chosen wavelength (where both sample and standard absorb). Record the emission spectra.

    • Causality Check: Instrument parameters (slit width, PMT voltage) must remain identical for both the sample and the standard.

  • Data Integration: Calculate the integrated fluorescence intensity (the total area under the emission curve) for every recorded spectrum[2].

  • Gradient Extraction: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis)[2]. A self-validating system will yield a perfectly linear plot (R² > 0.99). Extract the gradient (slope) for both the sample ( GradX​ ) and the standard ( GradST​ ).

  • Quantum Yield Calculation: Apply the comparative formula[2]:

    ΦX​=ΦST​×(GradST​GradX​​)×(ηST2​ηX2​​)

    (Where η represents the refractive index of the respective solvents).

Workflow Prep 1. Prepare Dilutions (Absorbance < 0.1) UV 2. Measure UV-Vis Absorption Spectra Prep->UV FL 3. Measure Fluorescence Emission Spectra UV->FL Maintain Parameters Integrate 4. Integrate Emission Peak Area FL->Integrate Plot 5. Plot Area vs. Absorbance (Extract Gradient) Integrate->Plot Calc 6. Calculate QY using Comparative Formula Plot->Calc Apply Refractive Index

Caption: Step-by-step experimental workflow for relative fluorescence quantum yield determination.

Conclusion

The evolution of 8-hydroxyquinoline from a weakly emissive chelator to a near-unity quantum yield fluorophore showcases the power of rational chemical design. By understanding the causality of ESPT and leveraging CHEF, multinuclear architectures, and targeted substitutions, researchers can fine-tune these derivatives for next-generation optoelectronics and highly sensitive biological assays. Adhering to strict, self-validating analytical protocols ensures that these photophysical advancements remain robust and reproducible.

References

  • 8-hydroxyquinoline monomer, water adducts, and dimer. Environmental influences on structure, spectroscopic properties, and relative stability of cis and trans conformers Source: PubMed / ACS Publications URL:[Link]

  • Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Highly Fluorescent Dinuclear Aluminium Complex with Near‐Unity Quantum Yield Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural parameters of Zn(II) complexes of 8-hydroxyquinoline-based tripodal ligands affect fluorescence quantum yield Source: ResearchGate URL:[Link]

  • Over 99% Photoluminescence Quantum Yield by Kernel Regulation in 8-Hydroxyquinoline-Based Icosahedral Sn12-Oxo Cluster Source: ACS Nano URL:[Link]

  • Fluorinated Alq3 derivatives with tunable optical properties Source: Scilit URL:[Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid with Various Cations

This guide provides a comprehensive analysis of the cross-reactivity of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a specialized heterocyclic compound, with a range of physiologically and environmentally relevant cati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cross-reactivity of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a specialized heterocyclic compound, with a range of physiologically and environmentally relevant cations. For researchers and professionals in drug development and analytical chemistry, understanding the selectivity of such a molecule is paramount for its application as a potential sensor, chelating agent, or therapeutic. This document details the experimental rationale, protocols, and comparative data to elucidate the binding profile of this quinoline derivative.

Introduction: The Significance of Selective Cation Binding

Quinoline derivatives are a cornerstone in the development of fluorescent and colorimetric sensors for metal ions.[1][2][3] Their rigid structure and the presence of nitrogen and oxygen atoms create an ideal scaffold for cation coordination.[1][4] The electronic properties of the quinoline ring system are sensitive to the binding of metal ions, often resulting in a measurable change in fluorescence or absorbance.[5][6] This phenomenon, known as chelation-enhanced fluorescence (CHEF) or quenching, forms the basis of their use in ion detection.[6]

8-Bromo-4-hydroxyquinoline-2-carboxylic acid combines the cation-coordinating features of a hydroxyquinoline with the additional binding site of a carboxylic acid. The bromine atom at the 8-position can further modulate the electronic properties and steric factors influencing cation interaction. This guide explores the selectivity of this compound by systematically evaluating its response to a panel of common mono-, di-, and trivalent cations.

The stability of complexes formed between organic ligands and divalent metal ions often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).[4][7] This series provides a theoretical framework for predicting the relative affinities of our test compound for these cations. Understanding deviations from this series can provide insights into the specific coordination geometry and electronic effects at play.

Experimental Design: A Workflow for Assessing Cation Selectivity

The following workflow outlines a systematic approach to characterizing the cross-reactivity of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. This process is designed to be self-validating by incorporating control experiments and systematic titration.

G cluster_prep Preparation cluster_screening Initial Screening cluster_titration Quantitative Analysis cluster_analysis Data Analysis and Comparison A Synthesize and Characterize 8-Bromo-4-hydroxyquinoline-2-carboxylic acid C Prepare Stock Solution of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in a suitable solvent (e.g., DMSO, Ethanol) A->C B Prepare Stock Solutions of Cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Al³⁺) D Incubate the compound with each cation individually B->D C->D E Measure Spectroscopic Changes (Fluorescence and UV-Vis Absorbance) D->E F Perform Spectroscopic Titrations for responsive cations E->F G Determine Stoichiometry (Job's Plot) F->G H Calculate Binding Constants F->H I Tabulate and Compare Fluorescence/Absorbance Changes G->I H->I J Analyze Selectivity and Interference Effects I->J K Draw Conclusions on Cross-Reactivity Profile J->K G cluster_interaction Proposed Cation Binding Mechanism cluster_response Spectroscopic Response Ligand 8-Bromo-4-hydroxyquinoline-2-carboxylic acid Complex Fluorescent Complex Ligand->Complex Coordination via -OH, -COOH, and N atoms Cation Cation (e.g., Zn²⁺) Cation->Complex Fluorescence Fluorescence Enhancement (CHEF) Complex->Fluorescence Absorbance Shift in Absorbance (Red Shift) Complex->Absorbance

Caption: Proposed mechanism of cation binding and spectroscopic response.

Conclusion

This comparative guide demonstrates that 8-Bromo-4-hydroxyquinoline-2-carboxylic acid exhibits significant selectivity for Zn²⁺ and Al³⁺ over a range of other common cations. The pronounced fluorescence enhancement upon binding with these ions suggests its potential as a selective fluorescent sensor. The quenching effect observed with paramagnetic ions like Fe²⁺, Fe³⁺, and Cu²⁺ further defines its cross-reactivity profile. The provided protocols offer a robust framework for researchers to validate and expand upon these findings, paving the way for the development of novel analytical tools and therapeutic agents based on this versatile quinoline scaffold.

References

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. MDPI.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. ResearchGate.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860. PubChem.
  • Review of literature on quinoline-4-carboxylic acid derivatives. Benchchem.
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. PubChem.
  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. PubMed.
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline. Benchchem.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

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Comparative

A Senior Application Scientist's Guide to Halogen-Substituted Quinoline Sensors: A Comparative Analysis

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation Quinoline and its derivatives are a cornerstone in the design of fluorescent chemosensors due to their inherent fluorescence, rigid planar struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

Quinoline and its derivatives are a cornerstone in the design of fluorescent chemosensors due to their inherent fluorescence, rigid planar structure, and versatile coordination chemistry with various analytes, particularly metal ions.[1][2] These properties make them an excellent platform for developing highly sensitive and selective probes for applications in environmental monitoring, cellular imaging, and pharmaceutical analysis.[3] A common and effective strategy to fine-tune the photophysical and sensing properties of quinoline-based sensors is the introduction of halogen substituents (F, Cl, Br, I).[4] This guide provides a comparative analysis of halogen-substituted quinoline sensors, delving into the underlying principles of how halogenation impacts sensor performance and offering practical experimental protocols for their evaluation.

The choice of halogen is not arbitrary; each halogen imparts distinct electronic and photophysical properties to the quinoline core. These effects can be broadly categorized into two main phenomena:

  • Inductive and Mesomeric Effects: Fluorine and chlorine, being highly electronegative, primarily exert a strong electron-withdrawing inductive effect, which can alter the energy levels of the frontier molecular orbitals, influencing the absorption and emission wavelengths.

  • The Heavy-Atom Effect: Bromine and iodine, with their larger atomic size and higher spin-orbit coupling constants, introduce the "heavy-atom effect."[5][6] This effect promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), which can lead to fluorescence quenching but also opens avenues for developing phosphorescent or ratiometric sensors.[5]

This guide will explore the interplay of these effects on the performance of halogen-substituted quinoline sensors, providing researchers with the knowledge to rationally design and select probes for their specific applications.

Comparative Analysis of Halogen-Substituted Quinoline Sensors

The following table summarizes the expected and observed effects of halogen substitution on the key performance metrics of quinoline-based fluorescent sensors. It is important to note that the data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison.

Table 1: Comparative Performance of Halogen-Substituted Quinoline Sensors

Halogen SubstituentKey Influencing EffectExpected Impact on Quantum Yield (Φ)Expected Impact on Sensitivity & LODTypical Sensing MechanismNotes
Fluorine (F) Strong Inductive EffectGenerally high; can enhance fluorescence.Can improve sensitivity through favorable electronic tuning.PET, ICT, CHEFThe high electronegativity of fluorine can modulate the pKa of nearby groups, influencing analyte binding and selectivity.
Chlorine (Cl) Moderate Inductive Effect & Mild Heavy-Atom EffectVariable; can be high or slightly quenched compared to non-halogenated analogs.Often provides a good balance of sensitivity and photostability.PET, ICT, CHEF, CHEQChlorine substitution has been shown to enhance cytotoxic activity in some quinoline derivatives, indicating its influence on biological interactions.[4]
Bromine (Br) Strong Heavy-Atom EffectTypically lower than F and Cl analogs due to enhanced ISC.[5]May lead to lower fluorescence-based sensitivity but can be used for phosphorescent or ratiometric sensing.CHEQ, PhosphorescenceThe significant heavy-atom effect can be harnessed for developing dual-channel sensors or probes with long-lived emission.[5]
Iodine (I) Very Strong Heavy-Atom EffectGenerally the lowest among the halogens; significant fluorescence quenching is common.[6]Fluorescence-based detection is often challenging; more suitable for phosphorescent or colorimetric sensing.CHEQ, Phosphorescence, ColorimetricThe pronounced heavy-atom effect makes iodo-substituted quinolines excellent candidates for phosphorescent probes and photosensitizers.[5]

Underlying Mechanisms: The Interplay of Electronic and Heavy-Atom Effects

The performance of a halogen-substituted quinoline sensor is a direct consequence of how the halogen influences its excited-state deactivation pathways. The Jablonski diagram below illustrates the key photophysical processes.

cluster_absorption Excitation cluster_deactivation De-excitation Pathways cluster_halogen_effect Influence of Halogen S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) F_Cl F, Cl: Primarily affect energy levels of S₁ and T₁ via inductive effects. Br_I Br, I: Significantly increase k_isc (Heavy-Atom Effect), promoting T₁ formation and quenching fluorescence.

Caption: Jablonski diagram illustrating the influence of halogen substitution on the photophysical pathways of a quinoline sensor.

As depicted, the introduction of heavier halogens (Br, I) significantly increases the rate of intersystem crossing (k_isc). This provides an alternative de-excitation pathway from the S1 state, thus competing with fluorescence and often leading to a lower quantum yield. Conversely, this enhanced population of the triplet state can be exploited for phosphorescence-based sensing.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate a direct and reliable comparison of halogen-substituted quinoline sensors, a standardized set of experimental protocols is essential. The following sections provide detailed methodologies for synthesis, characterization, and performance evaluation.

General Synthesis of a Halogen-Substituted 8-Hydroxyquinoline Sensor

This protocol describes a general method for the synthesis of a halogenated 8-hydroxyquinoline derivative, a common scaffold for metal ion sensors.

Materials:

  • Halogen-substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol)

  • Glycerol

  • Sulfuric acid

  • Sodium meta-arsenite

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the halogen-substituted 2-aminophenol (1.0 eq) and glycerol (3.0 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (2.5 eq) to the mixture while cooling in an ice bath.

  • Oxidation: Add sodium meta-arsenite (0.5 eq) portion-wise to the reaction mixture.

  • Heating: Heat the mixture to 120-130°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate is formed.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain the purified halogen-substituted 8-hydroxyquinoline.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photophysical Properties

A thorough characterization of the photophysical properties is crucial for understanding the sensor's behavior.

a) Absorption and Emission Spectroscopy:

  • Prepare stock solutions of the synthesized sensors in a suitable solvent (e.g., ethanol or DMSO).

  • Record the UV-Vis absorption spectra to determine the maximum absorption wavelength (λ_abs).

  • Record the fluorescence emission spectra by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (Δλ = λ_em - λ_abs).

b) Determination of Fluorescence Quantum Yield (Φ_F):

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield.

  • Select a suitable fluorescent standard with an absorption profile similar to the synthesized sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare a series of solutions of both the sensor and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance and integrated fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.

  • The quantum yield of the sensor (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Evaluation of Sensing Performance

a) Fluorescence Titration:

  • Prepare a solution of the sensor at a fixed concentration.

  • Incrementally add a stock solution of the target analyte (e.g., a metal ion salt).

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity at λ_em against the analyte concentration.

b) Selectivity Studies:

  • Prepare solutions of the sensor with the target analyte and with a range of potentially interfering ions at the same concentration.

  • Record the fluorescence response for each solution.

  • Plot the fluorescence intensity for each ion to visualize the selectivity.

c) Determination of the Limit of Detection (LOD):

The LOD can be calculated from the calibration curve obtained during the fluorescence titration.

  • Measure the fluorescence intensity of a blank solution (sensor only) multiple times (n ≥ 10) and calculate the standard deviation (σ).

  • Determine the slope (S) of the linear portion of the calibration curve at low analyte concentrations.

  • Calculate the LOD using the formula:

    LOD = 3σ / S

Workflow for Comparative Analysis

The following diagram outlines a systematic workflow for the comparative analysis of a series of halogen-substituted quinoline sensors.

cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Evaluation cluster_sensing Sensing Performance cluster_analysis Comparative Analysis S1 Synthesize a series of halogen-substituted quinoline sensors (F, Cl, Br, I) S2 Characterize structure (NMR, MS) S1->S2 P1 Measure Abs/Em spectra & Stokes shift S2->P1 P2 Determine Quantum Yield (Φ) P1->P2 SP1 Fluorescence titration with target analyte P2->SP1 SP2 Determine Limit of Detection (LOD) SP1->SP2 SP3 Assess selectivity against interfering species SP1->SP3 A1 Tabulate and compare performance metrics (Φ, LOD, Selectivity) SP3->A1 A2 Correlate performance with halogen properties (inductive vs. heavy-atom effect) A1->A2

Caption: A workflow for the systematic comparative evaluation of halogen-substituted quinoline sensors.

Conclusion and Future Outlook

The strategic introduction of halogen substituents onto the quinoline scaffold provides a powerful tool for modulating the photophysical and sensing properties of fluorescent probes. While a comprehensive, direct comparative study of a full halogen series is a clear gap in the current literature, the principles outlined in this guide provide a solid foundation for the rational design and evaluation of these sensors.

Fluorine and chlorine are effective for fine-tuning the electronic properties to optimize sensitivity and quantum yield. In contrast, bromine and iodine, through the heavy-atom effect, offer pathways to develop sensors with unique characteristics, such as phosphorescence or ratiometric responses, although often at the expense of fluorescence intensity.

Future research should focus on systematic studies that directly compare a homologous series of halogen-substituted quinoline sensors for specific analytes. Such studies would provide invaluable data for establishing more precise structure-property relationships and would accelerate the development of next-generation sensors with tailored functionalities for a wide range of applications in science and medicine.

References

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Zhang, X., Li, C., & Xian, M. (2013). Synthesis of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates as selective fluorescent sensors for Fe3+. Molecules, 12(6), 1268-1277. [Link]

  • Malinge, A., Kumar, S., Chen, D., Zysman-Colman, E., & Kéna-Cohen, S. (2024). The heavy atom effect in halogenated mCP and its influence on the efficiency of the thermally activated delayed fluorescence of dopant molecules. The Journal of Physical Chemistry C. [Link]

  • Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. Physical Chemistry Chemical Physics, 2(10), 2051-2056. [Link]

  • Martiryan, A. I., Sahakyan, A. A., & Tatikyan, S. S. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ChemistrySelect, 8(44), e202303039. [Link]

  • Joshi, H., Pota, K. H., & Butcher, R. J. (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry, 44(34), 14618-14628. [Link]

  • Liyanage, C. A., & Dahanayake, D. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Vidyodaya Journal of Science, 25(1). [Link]

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Rissanen, K. (2015). Synthesis of Quinoline-Based Anion Receptors and Preliminary Anion Binding Studies with Selected Derivatives. Synthesis, 47(06), 861-870. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Kose, E., & Vanli, M. S. (2026). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Journal of Molecular Structure, 1319, 138634. [Link]

Sources

Validation

A Comparative Guide for Researchers: 8-hydroxyquinoline vs. 7-Aminoquinolin-8-ol as Selective Metal Sensors

Introduction For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in analytical chemistry and sensor development, celebrated as a versatile chelating agent for a vast array of metal ions.[1][2][3][4] Its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in analytical chemistry and sensor development, celebrated as a versatile chelating agent for a vast array of metal ions.[1][2][3][4] Its ability to form stable, often fluorescent, complexes has made it an invaluable tool in fields ranging from environmental monitoring to biological imaging.[1] This guide delves into a comparative analysis of 8-HQ and its amino-substituted derivative, 7-Aminoquinolin-8-ol. The introduction of an electron-donating amino group at the 7-position is hypothesized to modulate the electronic and metal-binding characteristics of the quinoline scaffold.[1] We will explore the established performance of 8-HQ against the potential, and current limitations, of 7-Aminoquinolin-8-ol, providing a data-supported framework to aid researchers in selecting the optimal sensor for their specific applications.

The Underlying Sensing Mechanism: Chelation and Fluorescence

The primary sensing mechanism for both 8-hydroxyquinoline and 7-Aminoquinolin-8-ol is chelation. The metal ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered ring.[1][2] This binding event triggers a detectable optical response, most commonly through a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][2][4][5]

In their unbound state, these ligands typically exhibit weak fluorescence. This is often due to non-radiative decay pathways such as Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[2][6][7][8][9] Upon chelation, the formation of a rigid metal-ligand complex can inhibit these quenching processes, leading to a significant "turn-on" enhancement of fluorescence intensity.[1][2][4][5]

The introduction of the amino group in 7-Aminoquinolin-8-ol is expected to influence the electron density of the aromatic system.[1] This modification can alter the stability of the resulting metal complex and its electronic structure, thereby affecting the selectivity and the specific photophysical response (e.g., emission wavelength and quantum yield) of the sensor.[1]

cluster_Ligand Unbound Ligand cluster_Complex Metal Complex Ligand 8-Hydroxyquinoline or 7-Aminoquinolin-8-ol Quenched Weak Fluorescence (ESIPT / PET) Ligand->Quenched Photoexcitation Complex Metal-Ligand Complex (Rigid Structure) Ligand->Complex Chelation Enhanced Strong Fluorescence (CHEF) Complex->Enhanced Photoexcitation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: General signaling pathway via Chelation-Enhanced Fluorescence (CHEF).

Performance Comparison: A Data-Driven Analysis

8-Hydroxyquinoline is well-documented as a broad-spectrum sensor for numerous di- and trivalent metal ions.[1][3] In contrast, direct and extensive experimental data for 7-Aminoquinolin-8-ol is less prevalent in publicly available literature.[7] The performance characteristics for 7-Aminoquinolin-8-ol presented below are therefore based on the expected behavior of analogous amino-substituted quinoline sensors.

Table 1: Established Performance of 8-Hydroxyquinoline as a Metal Sensor
Target IonTypical ResponseLimit of Detection (LOD)Key Application Areas
Al³⁺ Strong "turn-on" fluorescence< 10⁻⁷ MEnvironmental water testing, soil analysis[4][5]
Zn²⁺ Significant fluorescence enhancement~10⁻⁷ - 10⁻⁸ MBiological imaging, clinical diagnostics[8][9]
Mg²⁺ Fluorescence enhancementMicromolar (µM) rangeIntracellular imaging[10]
Cu²⁺ Fluorescence quenching or enhancementVaries by derivativeEnvironmental and biological sensing[3]
Fe³⁺ Fluorescence quenchingVaries by derivativeBiological systems[3]
Cd²⁺ Fluorescence enhancementVaries by derivativeEnvironmental monitoring[3]
Table 2: Expected Performance of 7-Aminoquinolin-8-ol as a Metal Sensor

Disclaimer: The following data is predictive, based on the performance of structurally similar compounds, and requires experimental validation.[7]

Target IonExpected ResponsePotential AdvantageRationale for Prediction
Al³⁺ "Turn-on" fluorescencePotentially higher selectivity or sensitivityAmino group may enhance binding affinity.
Zn²⁺ "Turn-on" fluorescencePossible shift in emission wavelengthAltered electronic properties of the fluorophore.
Cu²⁺ Fluorescence modulationEnhanced selectivity over other divalent ionsThe amino group can fine-tune the ligand field.
Hg²⁺ Fluorescence modulationPotential for high sensitivitySoft-soft interaction with the modified ligand.
Pb²⁺ Fluorescence modulationEnvironmental sensing applicationsChelation with heavy metal ions is expected.

Experimental Protocols

Synthesis of 7-Aminoquinolin-8-ol from 8-Hydroxyquinoline

The preparation of 7-Aminoquinolin-8-ol is a well-established two-step synthetic route involving the nitration of 8-hydroxyquinoline, followed by the reduction of the resulting nitro-intermediate.[7][11]

Start 8-Hydroxyquinoline Step1 Step 1: Nitration Start->Step1 Intermediate 7-Nitroquinolin-8-ol Step2 Step 2: Reduction Intermediate->Step2 Product 7-Aminoquinolin-8-ol Step1->Intermediate HNO₃, H₂SO₄ < 10°C Step2->Product SnCl₂/HCl or Catalytic Hydrogenation

Caption: Synthetic pathway for 7-Aminoquinolin-8-ol.

Step 1: Synthesis of 7-Nitroquinolin-8-ol (Nitration) [11]

  • Rationale: The nitration reaction introduces a nitro group at the 7-position of the quinoline ring. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. b. Slowly add 8-hydroxyquinoline to the acid mixture. The temperature must be maintained below 10°C throughout the addition. c. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. d. Allow the reaction to warm to room temperature and stir for another 1-2 hours. e. Carefully pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution until a precipitate forms. f. Collect the yellow precipitate (7-Nitroquinolin-8-ol) by filtration, wash with cold water, and dry.

Step 2: Synthesis of 7-Aminoquinolin-8-ol (Reduction) [7][11]

  • Rationale: The nitro group is reduced to an amino group. Tin(II) chloride in hydrochloric acid is a common and effective reducing agent for this transformation.

  • Procedure: a. Suspend the 7-Nitroquinolin-8-ol from Step 1 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature. c. After the addition is complete, heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC). d. Once complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic. e. The resulting precipitate can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Metal Ion Detection via Fluorescence Spectroscopy

This protocol outlines a general method for evaluating the efficacy of 8-HQ or 7-Aminoquinolin-8-ol as a fluorescent sensor for a target metal ion.[7][9]

Prep Prepare Stock Solutions (Sensor, Metal Ions, Buffer) Blank Measure Fluorescence of Free Sensor (Blank) Prep->Blank Titre Titrate with Metal Ion Aliquots Blank->Titre Measure Record Fluorescence Spectrum after each addition Titre->Measure Measure->Titre Repeat Plot Plot Intensity vs. [Metal Ion] Measure->Plot LOD Calculate Limit of Detection (LOD) LOD = 3σ / k Plot->LOD

Caption: General workflow for fluorescent detection of metal ions.

  • Materials:

    • Stock solution of the sensor (e.g., 1 mM 8-HQ or 7-Aminoquinolin-8-ol in DMSO or ethanol).

    • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

    • Buffer solution at a suitable pH (e.g., HEPES, Tris-HCl).

    • Fluorometer and quartz cuvettes.

  • Procedure: a. Preparation: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen buffer. b. Blank Measurement: Transfer 3 mL of the sensor working solution into a quartz cuvette. Record the fluorescence spectrum by exciting at its maximum absorption wavelength and recording the emission spectrum. This is the baseline fluorescence. c. Titration: Add small, precise aliquots of a metal ion stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate. d. Measurement: Record the fluorescence spectrum after each addition of the metal ion. Observe the change in fluorescence intensity at the peak emission wavelength. e. Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of the metal ion. f. Limit of Detection (LOD) Calculation: Determine the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[9]

Conclusion and Future Outlook

8-Hydroxyquinoline is a well-validated, robust, and versatile fluorescent sensor for a wide range of metal ions, making it an indispensable tool for researchers.[2][3] Its broad applicability is both a strength and a limitation, as it can suffer from a lack of selectivity in complex matrices.

7-Aminoquinolin-8-ol represents a promising evolution of the 8-HQ scaffold. The introduction of the amino group provides a strategic handle for modulating the sensor's electronic properties, which could lead to enhanced selectivity and sensitivity for specific target ions.[1] However, it remains a frontier compound that requires more extensive characterization to fully elucidate its performance profile.[7] This guide underscores the critical role of molecular structure in the rational design of chemical sensors. While 8-HQ is the established workhorse, the targeted structural modifications in derivatives like 7-Aminoquinolin-8-ol pave the way for a new generation of highly selective and specialized metal ion probes.

References

  • A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors. BenchChem.
  • In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. BenchChem.
  • A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors: Benchmarking Sensitivity and Detection Limits. BenchChem.
  • Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions. BenchChem.
  • A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2. BenchChem.
  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. BenchChem.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC.
  • Application Note: 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II) Detection. BenchChem.
  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

Sources

Comparative

Assessing the Photostability of 8-Bromo-4-hydroxyquinoline-2-carboxylic Acid: A Comparative Guide Against Standard Fluorophores

Executive Summary When engineering fluorescence-based assays, selecting the correct fluorophore requires balancing brightness, environmental sensitivity, and photostability. While industry-standard dyes like Alexa Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When engineering fluorescence-based assays, selecting the correct fluorophore requires balancing brightness, environmental sensitivity, and photostability. While industry-standard dyes like Alexa Fluor 488 are optimized for maximum photostability in long-term imaging, small-molecule scaffolds like 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (8-Br-KYNA) offer unique, environmentally sensitive photophysics.

As a Senior Application Scientist, I designed this guide to objectively compare the photostability of 8-Br-KYNA against classic (FITC) and modern (Alexa Fluor 488) fluorophores. By understanding the mechanistic causality behind their photobleaching pathways, researchers can determine whether 8-Br-KYNA is best deployed as a microenvironment sensor or repurposed as a targeted photosensitizer.

Mechanistic Foundations of Photostability

To accurately assess photostability, we must first understand the structural causality driving fluorescence and degradation in these molecules.

The Quinoline Core and Keto-Enol Tautomerism

8-Br-KYNA is a halogenated derivative of kynurenic acid.1[1]. While the rigid conjugated quinoline ring provides a stable fluorescent scaffold, it is highly sensitive to solvent polarity and hydrogen bonding.

The Heavy-Atom Effect in 8-Br-KYNA

The introduction of a bromine atom at the 8-position fundamentally alters the molecule's photophysics. Bromine induces a strong spin-orbit coupling (the "heavy-atom effect"). Instead of relaxing purely through radiative fluorescence (like Alexa Fluor 488), the excited singlet state ( S1​ ) of 8-Br-KYNA undergoes rapid Intersystem Crossing (ISC) to the triplet state ( T1​ ).2[2]. Consequently, 8-Br-KYNA exhibits lower photostability than unhalogenated analogs, functioning effectively as a photosensitizer.

Photobleaching Pathways of Standard Fluorophores
  • FITC (Fluorescein Isothiocyanate): 3[3].

  • Alexa Fluor 488: 4[4].

Visualizing Photophysical Pathways

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation Fluor Fluorescence Emission (Radiative) S1->Fluor High QY (AF488) T1 Triplet State (T1) Enhanced by 8-Br S1->T1 Intersystem Crossing (8-Br-KYNA) Fluor->S0 ROS Singlet Oxygen / ROS (Photobleaching) T1->ROS Energy Transfer ROS->S0 Structural Degradation

Photophysical pathways showing 8-Br-KYNA intersystem crossing and photobleaching.

Comparative Photophysical Data

The table below synthesizes the quantitative photophysical properties, highlighting the trade-offs between the environmental sensitivity of the quinoline scaffold and the sheer stability of modern synthetic dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield ( Φ )Relative Photostability ( t1/2​ )Primary Degradation Mechanism
8-Br-KYNA ~350 - 370~450 - 480~0.10 - 0.25Low / Moderate ROS-mediated (Heavy-atom ISC)
FITC 4925200.92Low Photo-oxidation / Ring cleavage
Alexa Fluor 488 4965190.92Extremely High Highly resistant to ROS

Standardized Protocol for Photostability Assessment

To ensure scientific integrity, a photostability assay must be a self-validating system . Simply observing that a dye fades is insufficient; we must prove why it fades. The following protocol utilizes an internal ROS-scavenger control to isolate heavy-atom-induced photobleaching from general thermal degradation.

Rationale for Experimental Choices
  • Equi-absorbance over Equimolar: Solutions are prepared to an identical optical density (OD ~0.1) at their respective excitation wavelengths. This guarantees each sample absorbs an identical photon flux, eliminating bias from differing extinction coefficients.

  • Mechanistic Validation (Trolox Control): By running parallel samples with 1 mM Trolox (a water-soluble Vitamin E analog), we isolate the cause of degradation. If 8-Br-KYNA's rapid photobleaching is driven by triplet-state ROS generation, Trolox will act as a sink for singlet oxygen, significantly extending the fluorophore's t1/2​ .

Step-by-Step Methodology
  • Stock Preparation: Dissolve 8-Br-KYNA, FITC, and Alexa Fluor 488 in anhydrous DMSO to create 10 mM master stock solutions. Protect from ambient light.

  • Working Solutions: Dilute the stocks in 1X PBS (pH 7.4) to achieve an optical density of exactly 0.1 at their respective excitation maxima (360 nm for 8-Br-KYNA; 490 nm for FITC/AF488).

  • Control Matrix Setup: Split each working solution into two equal aliquots. To the "Scavenged" aliquot, add Trolox to a final concentration of 1 mM. Leave the "Standard" aliquot untreated.

  • Continuous Illumination: Transfer 200 µL of each sample (in triplicate) into a UV-transparent, black-walled 96-well microplate. Irradiate the plate continuously using a broad-spectrum LED array or dedicated laser lines at a constant power density ( 10 mW/cm2 ).

  • Kinetic Acquisition: Using a fluorescence microplate reader, record the emission spectra at the respective maxima every 30 seconds for a total duration of 60 minutes.

  • Data Normalization: Normalize the raw fluorescence intensity ( It​/I0​ ) and fit the resulting decay curves to a single-exponential decay model to extract the photobleaching half-life ( t1/2​ ).

Experimental Workflow

Workflow N1 Sample Prep (Equi-absorbance) N2 Continuous Laser Illumination N1->N2 N3 Time-Lapse Spectroscopy N2->N3 N4 Decay Kinetics (t1/2 Analysis) N3->N4

Workflow for comparative photobleaching analysis of fluorophores.

References[1] Structural analysis of Kynurenic acid and derivatives by NMR spectroscopy and DFT calculations - researchgate.net[4] Alexa Fluor Brand Overview - thermofisher.com[2] Photochemistry of aqueous solutions of kynurenic acid and kynurenine yellow - researchgate.net[3] Fluorescent Dyes for Secondary Antibodies - dianova.com

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Limit of Detection (LOD) for Metal Sensing

Introduction: Defining the Lower Boundary of Measurement In the realm of analytical science, particularly in fields like environmental monitoring, pharmaceutical development, and food safety, the critical question is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Lower Boundary of Measurement

In the realm of analytical science, particularly in fields like environmental monitoring, pharmaceutical development, and food safety, the critical question is often not just what is in a sample, but how little of it can we confidently say is there. This is the essence of the Limit of Detection (LOD) . The LOD is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample) with a stated confidence level.[1][2] It is a fundamental performance characteristic of any analytical method, defining the boundary of its detection capability.

Misunderstanding or misrepresenting the LOD can have significant consequences, from failing to identify toxic metal contamination in a drug product to incorrectly assessing environmental compliance. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and comparing the LOD for various metal sensing technologies. We will move beyond rote procedures to explore the underlying statistical principles and practical considerations that ensure your results are not only accurate but also scientifically defensible.

Comparing the Arsenal: A Technical Overview of Metal Sensing Technologies

The choice of an analytical technique is the first and most critical decision in establishing a relevant LOD. The required sensitivity is dictated by the application; for example, regulatory limits for toxic heavy metals like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) in drinking water or pharmaceuticals often push into the ultra-trace, parts-per-trillion range.[3][4][5]

Here, we compare the workhorses of elemental analysis alongside promising newer technologies.

High-Performance Atomic Spectroscopy Techniques

These established methods utilize a high-temperature source to atomize and excite or ionize a sample, with detection based on the resulting light emission or mass-to-charge ratio.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for ultra-trace metal analysis.[6] An argon plasma (~6,000–10,000 K) ionizes the sample's atoms, which are then separated by a mass spectrometer based on their mass-to-charge ratio.[3][4] This direct measurement of the atoms themselves results in unparalleled sensitivity.

    • Strengths: Exceptional LODs, typically in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range.[4][7] It offers high throughput with the ability to measure multiple elements simultaneously.[6][8]

    • Causality: The high sensitivity is a direct result of the efficient ionization in the plasma and the highly specific detection by the mass spectrometer, which can distinguish between isotopes and suffers from fewer spectral interferences compared to optical techniques.[3][7]

    • Limitations: More susceptible to matrix effects from samples with high total dissolved solids (TDS), which generally must be below 0.2%.[5][9] The instrumentation is more expensive and requires a higher level of operator expertise.[7]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In ICP-OES, the argon plasma excites atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element.[3]

    • Strengths: A robust and versatile technique, well-suited for higher concentration samples.[10] It is more tolerant of complex sample matrices with high TDS (up to 30%) than ICP-MS.[5][9]

    • Causality: The technique's robustness stems from its detection method; optical emission is less affected by high salt concentrations than the ion beam transmission in ICP-MS.

    • Limitations: Detection limits are significantly higher than ICP-MS, typically in the parts-per-billion (ppb) range.[3][9][10] It can be prone to spectral interferences where the emission lines of different elements overlap.[11]

  • Atomic Absorption Spectroscopy (AAS): AAS measures the absorption of light by ground-state atoms.[12][13] A light source specific to the element of interest passes through an atomized sample, and the amount of light absorbed is measured.

    • Strengths: A cost-effective and reliable technique, particularly for analyzing a small number of specific elements.[7][13] Graphite Furnace AAS (GFAAS) significantly improves sensitivity over Flame AAS by concentrating the analyte, achieving detection limits that can approach those of ICP-OES and, for some elements, even ICP-MS.[14][15]

    • Causality: The high selectivity of AAS comes from using a light source (a hollow cathode lamp) that emits the specific wavelength that only the target element will absorb.[12]

    • Limitations: It is a single-element technique, which limits sample throughput for multi-element analysis.[6][16][17] It has a narrower linear dynamic range compared to ICP techniques.[15]

Emerging Sensor Technologies

Recent advances in materials science have led to the development of novel sensors offering portability, high sensitivity, and selectivity.

  • Electrochemical Sensors: These devices measure a change in an electrical property (e.g., current, potential) when the sensor interacts with metal ions.[18] Nanomaterials like graphene and metal nanoparticles are often used to modify electrodes, increasing their surface area and catalytic activity, which enhances sensitivity.[19][20][21]

    • Strengths: Offer excellent sensitivity, portability for in-field measurements, and are generally low-cost.[18][22] They can achieve very low detection limits, often in the nanomolar (nM) or even picomolar (pM) range.[20][23][24]

    • Limitations: Can be susceptible to interference from other ions in complex matrices and may require careful electrode surface preparation.[25]

  • Optical (Colorimetric & Fluorometric) Sensors: These sensors rely on a change in their optical properties—color (colorimetric) or fluorescence—upon binding to a metal ion.[26]

    • Strengths: Allow for visual or instrument-based detection.[27][28] Fluorescent sensors, in particular, can be exceptionally sensitive due to the ability to detect very low light levels.[29][30] Many are based on nanomaterials like quantum dots or specific organic dyes.[29][30][31]

    • Limitations: The selectivity can be a challenge, and the response may be affected by the pH or temperature of the sample.[27]

Comparative Summary of LODs

The following table provides a general comparison of the typical instrumental detection limits for these key technologies. It is crucial to remember that the actual LOD for a specific application will be higher and dependent on the sample matrix and method conditions.

TechnologyTypical LOD RangeKey AdvantagesKey Disadvantages
ICP-MS 0.001 - 0.1 ppb (1 - 100 ppt)[3][10]Unmatched sensitivity, multi-element capability[6][7]High cost, low tolerance for dissolved solids[7][9]
ICP-OES 1 - 100 ppb[5]Robust, high matrix tolerance, multi-element[5][9]Less sensitive than ICP-MS[3][11]
Flame AAS 10 - 1,000 ppbLow cost, simple operation[13]Single-element, lower sensitivity[6]
Graphite Furnace AAS 0.1 - 10 ppbHigh sensitivity for specific elements[15]Slow, single-element, requires more skill[16]
Electrochemical Sensors Sub-ppb to low ppb (nM range)[20][23]Portable, low cost, very high sensitivity[18]Potential for matrix interference[25]
Optical Sensors Sub-ppb to low ppb (nM range)[27][32][33]Visual/Fluorescent readout, high sensitivity[30]Selectivity can be a challenge, pH sensitive[27]

The Foundational Experiment: How to Determine the Limit of Detection

The LOD is not a theoretical number provided by an instrument manufacturer; it is an experimentally determined value that is specific to your method, instrument, and sample type. The International Union of Pure and Applied Chemistry (IUPAC) provides a robust framework for its determination.[34][35] The most common approach is based on the variability of blank measurements.

The underlying logic is to determine the signal level that is statistically greater than the random noise of the system. A signal is typically considered "detected" if it exceeds the average blank signal by a certain multiple of the blank's standard deviation.

LOD_Concept cluster_0 Experimental Measurement cluster_1 Statistical Analysis cluster_2 Validation Blank Analyze Multiple Blank Samples Calc_Blank Calculate Mean (x̄b) and Standard Deviation (sb) of Blank Signals Blank->Calc_Blank Signal Data Standards Analyze Low-Level Standard Samples Calc_LOD Calculate LOD LOD = x̄b + k * sb Calc_Blank->Calc_LOD Statistical Parameters Validate Analyze a Spike at the Calculated LOD Calc_LOD->Validate Calculated Concentration Confirm Confirm Reliable Detection (>95%) Validate->Confirm Results

Caption: General workflow for the experimental determination and validation of the Limit of Detection (LOD).

Protocol: LOD Determination Using the Method of Blanks (3σ Approach)

This protocol describes a universally accepted method for estimating the LOD. The "3σ" (three-sigma) approach is popular for its simplicity and provides a confidence level of approximately 99.7% for distinguishing a signal from noise, assuming a normal distribution of the blank signal.[34][36]

Objective: To determine the lowest concentration of a metal analyte that can be reliably detected by a given analytical method.

Causality Behind the Choices:

  • Why multiple blanks? A single blank measurement is just one point in a distribution of possible noise values. Analyzing multiple (typically 7-10) independent blank samples allows for a statistically meaningful calculation of the standard deviation (σ), which quantifies the system's noise.[34]

  • Why independent blanks? Each blank should be a separate sample, prepared and analyzed in the same manner as the actual unknown samples. This ensures the calculated standard deviation includes variability from the entire process, not just instrumental noise from repeated measurements of the same liquid.

  • Why the factor of 3? In a normal distribution, ~99.7% of all data points fall within three standard deviations of the mean. By setting the detection threshold at 3σ above the mean of the blank, we create a decision point where there is a very low probability (0.15%) of noise being mistaken for a real signal (a false positive).[36]

Methodology:

  • Preparation of Blanks:

    • Prepare a minimum of seven independent blank samples. The blank matrix should match the actual samples as closely as possible but without the analyte of interest (e.g., deionized water for aqueous samples, acid-digested matrix blank for solid samples).

    • Rationale: Matching the matrix is critical because matrix components can contribute to the background signal and its variability.

  • Instrumental Analysis:

    • Set up the instrument according to the standard operating procedure for the analysis.

    • Analyze each of the blank samples and record the instrumental response (e.g., absorbance, emission intensity, counts per second).

  • Data Analysis & Calculation:

    • Calculate the mean (average) of the blank responses (x̄b).

    • Calculate the standard deviation of the blank responses (sb or σb).

    • Calculate the Limit of Detection Signal (LOD_Signal): LOD_Signal = x̄b + 3 * sb

    • Convert the LOD_Signal into a concentration. This requires determining the method's sensitivity (m), which is the slope of the calibration curve.

      • Prepare and analyze a series of low-concentration standards to create a linear calibration curve.

      • The slope (m) of this curve represents the change in signal per unit of concentration.

    • Calculate the Limit of Detection Concentration (LOD_Conc): LOD_Conc = (LOD_Signal - x̄b) / m = (3 * sb) / m

LOD_Calibration LOD Determination from Blanks and Calibration Curve origin x_axis origin->x_axis  Concentration y_axis origin->y_axis Signal   b1 b2 b3 b4 b5 p1 p3 p1->p3 p2 mean_line lod_line mean_line->lod_line 3sb mean_label Mean of Blanks (x̄b) lod_point_on_curve lod_line->lod_point_on_curve lod_label LOD Signal (x̄b + 3sb) lod_conc_on_axis lod_point_on_curve->lod_conc_on_axis lod_conc_label LOD (Conc)

Caption: Visual representation of calculating LOD from the standard deviation of the blank (sb) and the calibration curve's slope.

  • Validation (Self-Validating System):

    • Prepare a standard (or spike a blank matrix) at a concentration of 2 to 5 times the calculated LOD_Conc.

    • Analyze this validation sample multiple times (e.g., 7-10 replicates).

    • Trustworthiness Check: The analyte should be reliably detected in at least 95% of the replicates, and the mean measured concentration should be statistically different from the blank. If not, the LOD may have been underestimated, and the experiment should be reassessed.

A Practical Guide to Technology Selection

Choosing the right technology requires balancing the required detection limit with practical constraints like sample complexity, throughput, and budget.

Tech_Selection start Start: Define Analytical Needs lod_req LOD Required? start->lod_req matrix Sample Matrix? lod_req->matrix ppt (Ultra-Trace) icpoes ICP-OES lod_req->icpoes ppb (Trace) gfaas GFAAS lod_req->gfaas low ppb, few elements icpms ICP-MS matrix->icpms Clean (<0.2% TDS) matrix->icpoes Complex (>0.2% TDS) throughput Throughput? field Field Portable? throughput->field High (Multi-element) throughput->gfaas Low (Single-element) field->icpms No sensors Electrochemical or Optical Sensors field->sensors Yes icpms->throughput icpoes->throughput gfaas->throughput

Caption: A decision tree to guide the selection of an appropriate metal sensing technology based on key project requirements.

Conclusion

Benchmarking the limit of detection is not merely a statistical exercise; it is the cornerstone of reliable trace metal analysis. It provides an objective measure of a method's capability and ensures that data is interpreted correctly within its known limitations. By understanding the principles behind different analytical technologies and adhering to a rigorous, statistically-grounded experimental protocol, researchers can confidently establish and defend their detection limits. This guide serves as a framework for making informed decisions, from selecting the right instrument to implementing self-validating protocols, ultimately enhancing the scientific integrity and trustworthiness of your analytical results.

References
  • Vertex AI Search. (2024, October 30). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals.
  • MDPI. (2021). Sensitive Detection of Heavy Metals by using Nano Sensor in Environmental Samples.
  • Knauer. (2022, February 25).
  • Patsnap. (2025, July 15). Limit of Detection (LOD)
  • Drawell. (2023, September 25). ICP-MS vs. AAS - Which Technique to Choose.
  • AELAB. (2024, November 10). Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES.
  • Lab Manager. (2025, March 6). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?.
  • Drawell. (2024, August 5).
  • Royal Society of Chemistry. (n.d.). Recent advances in designable nanomaterial-based electrochemical sensors for environmental heavy-metal detection. Nanoscale.
  • ACS Publications. (2013, February 28). Nanostructured Sensors for Detection of Heavy Metals: A Review. ACS Sustainable Chemistry & Engineering.
  • GBC Scientific Equipment. (n.d.). How to improve your detection limits in atomic absorption spectrophotometry (AAS) while using background correction.
  • LCGC International. (2026, March 10). The Limit of Detection.
  • HORIBA. (n.d.). ICP-OES, ICP-MS and AAS Techniques Compared.
  • Thermo Fisher Scientific. (n.d.). Comparison of ICP-OES and ICP-MS for Trace Element Analysis.
  • PMC. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • Agilent. (n.d.). Elemental Analysis Using Graphite Furnace AAS or ICP-MS.
  • Royal Society of Chemistry. (n.d.). Highly sensitive colorimetric sensing for heavy metal ions by strong polyelectrolyte photonic hydrogels.
  • ACS Publications. (2014, July 10).
  • Lab Manager. (2026, February 23). ICP-MS for Heavy Metal Contaminant Detection in Food.
  • MDPI. (2022, December 4). Carbon Nanomaterials-Based Electrochemical Sensors for Heavy Metal Detection.
  • Separation Science. (2025, October 2). Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques.
  • IUPAC. (n.d.). Limit of detection. The IUPAC Compendium of Chemical Terminology.
  • European Commission. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • Spectroscopy Online. (2020, June 1).
  • MDPI. (2025, March 25). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
  • PMC. (n.d.). Recent Advances in Nanotechnology-Based Biosensors Development for Detection of Arsenic, Lead, Mercury, and Cadmium.
  • Semantic Scholar. (2019, January 31). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • Lab Manager. (2026, February 18). ICP-OES vs. ICP-MS: Choosing the Right Technique for Trace Metal Analysis.
  • E-journal KJP UPI. (2025, March 15). Graphene-Based Electrochemical Sensors for Heavy Metal Ions Detection.
  • University of Zagreb. (2024, June 10). Comparison of AAS, ICP-MS, and pXRF Performance for Copper Analysis in Agricultural Soils.
  • Catalog Lib. (n.d.). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review.
  • PMC. (n.d.). Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection.
  • MDPI. (2023, November 9). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review.
  • PubMed. (2024, September 18).
  • Spectroscopy Online. (2020, November 16).
  • Frontiers. (2020, November 9). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry.
  • MDPI. (2023, December 15). Trace and Major Elements Analysis of Alternative Solid Fuels by Means of Inductively Coupled Plasma Mass Spectrometry: Comparison with Atomic Absorption Spectrometry and X-ray Fluorescence Results.
  • MDPI. (2025, August 4). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges.
  • Walsh Medical Media. (2015, March 30). About Estimating the Limit of Detection by the Signal to Noise Approach.
  • Frontiers. (2014, April 29).
  • Iowa State University Digital Repository. (n.d.).
  • Welch Materials. (2024, July 10).
  • Agilent. (n.d.). What Is Atomic Absorption Spectroscopy? Principles & Technique.
  • Frontiers. (2023, February 22).
  • Torontech. (2026, January 19). What is Atomic Absorption Spectrophotometer? Full Guide.
  • ACS Publications. (2023, August 2). Quantum Dot-Based Fluorometric Sensor for Hg(II) in Water Customizable for Onsite Visual Detection. ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

This document provides a detailed protocol for the safe handling and disposal of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. As a specialized quinoline derivative, this compound requires meticulous management to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid. As a specialized quinoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established best practices for halogenated organic compounds and carboxylic acids, providing a framework for responsible waste management in research and development settings.

A Note on Safety Data: A specific Safety Data Sheet (SDS) for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid is not consistently available. Therefore, the guidance provided is predicated on the known hazards of its core chemical structures: the quinoline ring system, the carboxylic acid group, and the bromine substituent. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance that aligns with local, state, and federal regulations.[1]

Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe disposal. 8-Bromo-4-hydroxyquinoline-2-carboxylic acid combines three key functional groups, each contributing to its overall risk profile.

  • Quinoline Core: Quinoline and its derivatives are known for their biological activity and potential toxicity. Some are suspected of causing genetic defects and are often toxic if swallowed.[2] They can also be very toxic to aquatic life with long-lasting effects.[2][3]

  • Halogenated Organic (Bromo- group): As a brominated compound, this chemical falls into the category of halogenated organic waste.[4] These compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.[2][5][6] Mixing halogenated waste with non-halogenated waste streams leads to costly and complex disposal challenges.[6]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties and can be corrosive or irritating to the skin and eyes.[1][7][8]

Quantitative Hazard Summary (Based on Structurally Related Compounds)

The following table summarizes the GHS classifications for compounds with similar structures, which should be considered as a guideline for handling 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Hazard CategoryGHS Classification (Representative Compounds)Associated Hazard Statement
Acute Toxicity, OralCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8][9]
Serious Eye Damage/IrritationCategory 2A / Category 2H319: Causes serious eye irritation[7][8][9][10]
Specific Target Organ ToxicityCategory 3 (Respiratory System)H335: May cause respiratory irritation[7][8][9]
Aquatic ToxicityAcute and ChronicVery toxic to aquatic life with long lasting effects[3]

Mandatory Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of solid 8-Bromo-4-hydroxyquinoline-2-carboxylic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[2][11]

    • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1][2]

    • Lab Coat: A full-length laboratory coat provides essential protection against skin contact.[1][2]

Waste Segregation: The Cornerstone of Proper Disposal

The single most critical step in this process is correct waste segregation. Due to its chemical nature, 8-Bromo-4-hydroxyquinoline-2-carboxylic acid waste must be collected as Halogenated Organic Waste .

Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, whereas halogenated wastes must undergo high-temperature incineration to break down the carbon-halogen bonds, which is a more expensive and specialized process.[6] Cross-contamination can render a large volume of non-halogenated waste subject to this more rigorous disposal method.

Incompatibility Warning:

  • DO NOT mix with bases or strong oxidizing agents.[12][13] Neutralization reactions can be exothermic, and reactions with oxidizers can be dangerous.

  • DO NOT mix with non-halogenated solvent waste.[4][6]

  • DO NOT dispose of this chemical down the drain.[12] Its high aquatic toxicity poses a significant environmental threat.[3][14]

Step-by-Step Disposal Protocol

Follow these procedures for all waste streams containing 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

Step 1: Container Preparation and Labeling
  • Obtain a dedicated hazardous waste container from your institution's EHS department. This container must be in good condition, compatible with the chemical, and possess a secure, screw-top cap.[6][13][15] Polyethylene containers are often suitable for halogenated waste.[12]

  • Before adding any waste, affix a "Hazardous Waste" label.[16]

  • Clearly write all constituents on the label, including "8-Bromo-4-hydroxyquinoline-2-carboxylic acid" and any solvents used. Do not use abbreviations.[17]

Step 2: Collection of Waste
  • Solid Waste:

    • Carefully place any unused solid 8-Bromo-4-hydroxyquinoline-2-carboxylic acid directly into the labeled hazardous waste container.

    • Include any materials contaminated with the solid compound, such as weighing papers, pipette tips, and contaminated gloves, in the same container.[2][11]

  • Liquid Waste (Solutions):

    • Collect all solutions containing 8-Bromo-4-hydroxyquinoline-2-carboxylic acid in a dedicated liquid halogenated organic waste container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

    • Keep the container securely capped at all times, except when actively adding waste.[16][17]

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect this first rinsate as hazardous liquid waste and add it to your halogenated waste container.[2]

    • Subsequent rinses with soap and water can typically be discarded down the sanitary sewer, but confirm this practice with your local EHS guidelines.

Step 3: Storage and Final Disposal
  • Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[12]

  • Once the container is full, submit a chemical waste pickup request to your institution's EHS department.[15]

  • The ultimate disposal will be carried out by a licensed hazardous waste disposal facility, which will use high-temperature incineration to safely destroy the compound.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 8-Bromo-4-hydroxyquinoline-2-carboxylic acid.

G Disposal Workflow for 8-Bromo-4-hydroxyquinoline-2-carboxylic acid Start Waste Generated Solid Solid Waste (Pure compound, contaminated gloves, weighing paper, etc.) Start->Solid Is it solid? Liquid Liquid Waste (Solutions, rinsates) Start->Liquid Is it liquid? Glassware Contaminated Glassware Start->Glassware Is it glassware? Solid_Container Collect in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container Solid->Solid_Container Liquid_Container Collect in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container Liquid->Liquid_Container Rinse Rinse with appropriate solvent (e.g., acetone) Glassware->Rinse EHS_Pickup Store in Satellite Accumulation Area and Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Rinse->Liquid_Container Collect Rinsate

Sources

Handling

Personal protective equipment for handling 8-Bromo-4-hydroxyquinoline-2-carboxylic acid

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and logistical management of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS No. 10174-71-7)[1][...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and logistical management of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS No. 10174-71-7)[1][2].

This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure scientific integrity, regulatory compliance, and personnel safety.

Executive Summary & Chemical Profile

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a highly valuable halogenated heterocyclic building block frequently utilized in the synthesis of anti-MRSA agents, antifungal therapeutics, and metal-chelating compounds[3][4]. While the halogenation of the quinoline scaffold improves its antimicrobial and antibiofilm efficacy, it also introduces specific toxicological liabilities that mandate strict handling protocols[3][5].

Mechanistic Toxicology & Hazard Assessment

To understand why specific PPE is required, one must understand the molecule's mechanistic toxicology. According to the Globally Harmonized System (GHS), halogenated quinoline derivatives typically present the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6][7].

The Causality of Toxicity:

  • Electrophilic Reactivity: Halogenated quinoline derivatives can undergo hepatic CYP450-mediated oxidation to yield electrophilic quinone imines. These reactive intermediates can deplete intracellular glutathione (GSH) and induce oxidative stress[5][8].

  • Lipophilicity & Dermal Penetration: The presence of the heavy bromine atom at the C8 position significantly increases the molecule's lipophilicity (LogP), facilitating rapid dermal absorption if the powder is dissolved in organic solvents like DMSO or DMF.

  • Localized pH Effects: The C2-carboxylic acid and C4-hydroxyl groups act as localized proton donors, causing immediate pH-dependent irritation upon contact with mucosal membranes (eyes, respiratory tract)[7].

ToxicityPathway HQ 8-Bromo-4-hydroxyquinoline- 2-carboxylic acid CYP Hepatic CYP450 Metabolism HQ->CYP Oxidation Quinone Electrophilic Quinone Imines CYP->Quinone Bioactivation ROS Reactive Oxygen Species (ROS) Generation Quinone->ROS Redox Cycling GSH Glutathione (GSH) Depletion Quinone->GSH Adduct Formation Tox Cytotoxicity & Tissue Irritation ROS->Tox Oxidative Stress GSH->Tox Loss of Protection

Caption: Mechanistic pathway of halogenated quinoline toxicity via quinone imine formation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The specific physicochemical properties of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid dictate the following mandatory PPE matrix.

Protection ZoneRequired PPE SpecificationMechanistic Justification (Causality)
Ocular (Eyes) ANSI Z87.1 tight-fitting, non-vented chemical safety goggles.Fine, static-prone powders can aerosolize. The carboxylic acid moiety causes severe, immediate corneal irritation (H319)[7].
Dermal (Hands) Double-gloving with Nitrile gloves (Minimum 0.11 mm thickness).Halogenated aromatics can slowly degrade latex. Double-gloving prevents breakthrough when handling DMSO/DMF solutions[9].
Respiratory Chemical Fume Hood (Face velocity 80-100 FPM). If weighing on an open bench: N95 or P100 particulate respirator.Prevents inhalation of micro-particulates which trigger acute respiratory tract irritation and coughing (H335)[7].
Body Flame-retardant, knee-length laboratory coat and closed-toe, non-porous shoes.Prevents systemic exposure via accidental spills of solubilized compound on clothing.

Operational Handling Protocols

Every protocol must be a self-validating system to ensure absolute safety and reproducibility.

Step-by-Step Methodology: Weighing and Solubilization

  • Environmental Preparation: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials (strong oxidizing agents, strong bases).

  • Static Mitigation (Critical Step): 8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a dry powder that easily accumulates static charge. Use an anti-static ionizer fan or wipe spatulas and weigh boats with a static-reduction cloth prior to handling. Why? This prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • Weighing: Tare a conductive, anti-static weigh boat on an analytical balance inside the fume hood. Carefully transfer the powder using a micro-spatula.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a sealed vial before adding solvent. Cap the vial immediately. Why? Solubilized halogenated quinolines are absorbed through the skin exponentially faster than dry powders.

  • Decontamination: Wipe down the balance and hood surface with a 10% bleach solution followed by 70% ethanol to degrade any residual active compound.

HandlingWorkflow Start Compound Retrieval (Desiccated Storage, RT or 2-8°C) PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weighing Weighing Protocol (Apply Anti-Static Measures) Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Spill Protocol (Absorbent Pads, 10% Bleach) Spill->Clean Yes Experiment Execute Solubilization/Assay (Keep Vials Capped) Spill->Experiment No Waste Halogenated Organic Waste Disposal Clean->Waste Experiment->Waste

Caption: Standard Operating Procedure (SOP) workflow for handling halogenated quinoline derivatives.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, protocol-driven action is required to mitigate toxicity[2][6].

  • Ocular Exposure: Immediately flush eyes with copious amounts of water at an emergency eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation of the carboxylic acid. Seek immediate ophthalmological evaluation.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin with soap and water. Do not use organic solvents (like ethanol) to clean the skin , as this will drastically accelerate the dermal absorption of the brominated compound.

  • Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the hazardous powder. Cover the spill with damp absorbent paper (using water or 10% bleach), carefully scoop into a biohazard/chemical waste bag, and seal.

Waste Disposal & Logistics

Improper disposal of halogenated compounds poses severe environmental risks and regulatory fines.

  • Classification: 8-Bromo-4-hydroxyquinoline-2-carboxylic acid and any solutions containing it MUST be classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste. Incineration facilities require strict segregation because combusting halogenated compounds (containing Bromine) requires specific high-temperature scrubbing to prevent the release of toxic dioxins and hydrobromic acid gas.

  • Labeling: Clearly label the waste container with "Contains Halogenated Heterocycles (Brominated)" to inform environmental health and safety (EHS) personnel.

References

  • Lookchem. "Cas 10174-71-7, 8-BroMo-4-hydroxyquinoline-2-carboxylic acid". lookchem.com. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". nih.gov. Available at:[Link]

  • SciSpace. "Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents". scispace.com. Available at: [Link]

  • ACS Publications. "Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy". acs.org. Available at: [Link]

  • Chinese Chemical Society Publishing. "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms". ccspublishing.org.cn. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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